molecular formula C15H10F5NO2S2 B8064654 PDB-Pfp

PDB-Pfp

Cat. No.: B8064654
M. Wt: 395.4 g/mol
InChI Key: XUOLKTHQEBSYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDB-Pfp is a useful research compound. Its molecular formula is C15H10F5NO2S2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO2S2/c16-10-11(17)13(19)15(14(20)12(10)18)23-9(22)5-3-7-24-25-8-4-1-2-6-21-8/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOLKTHQEBSYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Architecture of Pyrophosphate-Dependent Phosphofructokinase: A Structural Biologist's Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrophosphate-dependent phosphofructokinase (PFPFK), a key enzyme in the glycolytic pathway of certain prokaryotes, archaea, and lower eukaryotes, utilizes inorganic pyrophosphate (PPi) as a phosphoryl donor, in contrast to the more common ATP-dependent phosphofructokinases. This unique catalytic mechanism makes PFPFK a subject of significant interest for understanding metabolic diversity and for potential drug development. This technical guide provides an in-depth analysis of the three-dimensional structure of PFPFK, with a focus on crystallographic data available in the Protein Data Bank (PDB). We present a comprehensive overview of the experimental protocols for structure determination, comparative structural data, and the functional implications of the enzyme's architecture for researchers, scientists, and drug development professionals.

Introduction

6-phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. While most organisms utilize an ATP-dependent PFK, a distinct pyrophosphate-dependent phosphofructokinase (PFPFK or PPi-PFK) has been identified in a range of organisms, including various bacteria, archaea, and protists.[1] This enzyme's use of inorganic pyrophosphate (PPi) as the phosphoryl donor makes it a fascinating case of convergent evolution and metabolic adaptation.

Understanding the three-dimensional structure of PFPFK is paramount for elucidating its catalytic mechanism, substrate specificity, and potential regulatory features. The Protein Data Bank (PDB) houses several structures of PFPFK from different organisms, providing a valuable resource for comparative structural analysis. This guide will delve into the structural details of PFPFK, with a specific focus on the experimentally determined structures of PFPFK from Candidatus Prometheoarchaeum syntrophicum (PDB ID: 9CIS) and the Lyme disease spirochete Borrelia burgdorferi (PDB ID: 1KZH).

Structural Overview of Pyrophosphate-Dependent Phosphofructokinase

The overall architecture of PFPFK shares similarities with its ATP-dependent counterparts, typically forming homo-oligomeric assemblies. The crystal structure of PFPFK from Borrelia burgdorferi reveals a dimeric organization in solution.[2] The domain structure is conserved with eubacterial ATP-dependent PFKs, although there are notable insertions, including a helical domain with a hairpin structure that interacts with the active site.[3][4]

Key amino acid residues differentiate PFPFKs from ATP-PFKs in the active site. For instance, in B. burgdorferi PFPFK, Asp177 is conserved and is thought to prevent the binding of the alpha-phosphate group of ATP, while Asn181 sterically hinders the adenine moiety of ATP.[3] A sulfate ion observed in the crystal structure is believed to mimic the binding of the pyrophosphate substrate, with Lys203 playing a role in its coordination.

Experimental Protocols for Structure Determination

The determination of the three-dimensional structure of PFPFKs relies on a multi-step process encompassing gene cloning, protein expression, purification, crystallization, and X-ray diffraction analysis.

Cloning, Expression, and Purification

The genes encoding PFPFK are typically cloned from the genomic DNA of the source organism and inserted into an expression vector, commonly for expression in Escherichia coli.

Protocol for PFPFK from Borrelia burgdorferi (adapted from literature):

  • Gene Amplification: The gene for the 62-kDa PFPFK from Borrelia burgdorferi is amplified by PCR from genomic DNA.

  • Cloning: The amplified gene is ligated into a suitable expression vector, such as a pET vector, often incorporating a tag (e.g., His-tag) for affinity purification.

  • Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 15-25°C) for several hours to enhance soluble protein production.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization.

  • Purification: The soluble protein is purified from the cell lysate using a series of chromatographic steps. If a His-tag is used, the initial step is typically Nickel-NTA affinity chromatography. Further purification to near homogeneity is achieved by techniques such as ion-exchange and size-exclusion chromatography.

Crystallization

Obtaining high-quality crystals is a critical and often challenging step in structure determination. This process involves screening a wide range of conditions to find the optimal environment for crystal formation.

General Crystallization Protocol:

  • Protein Concentration: The purified PFPFK is concentrated to a suitable concentration, typically in the range of 5-15 mg/mL.

  • Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed. In this method, a small drop of the protein solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts) and a buffer, and allowed to equilibrate against a larger volume of the reservoir solution.

  • Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH and temperature.

Crystallization of Borrelia burgdorferi PFPFK: The 62-kDa PFPFK from B. burgdorferi has been successfully crystallized for diffraction analysis.

X-ray Data Collection and Structure Refinement

High-quality crystals are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

General Protocol:

  • Crystal Mounting and Cryo-protection: A single crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystallization drop before freezing.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The three-dimensional structure is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. The initial model is then refined against the experimental data to improve its accuracy.

Quantitative Data from PDB Entries

The following tables summarize the key quantitative data for the PDB entries of PFPFK from Candidatus Prometheoarchaeum syntrophicum (9CIS) and Borrelia burgdorferi (1KZH), along with data for PFPFKs from other organisms for comparative purposes.

Table 1: Crystallographic Data and Refinement Statistics

PDB IDOrganismResolution (Å)R-workR-freeSpace GroupUnit Cell Parameters (a, b, c in Å; α, β, γ in °)
9CIS Candidatus Prometheoarchaeum syntrophicum2.350.2440.314Information not yet publicly availableInformation not yet publicly available
1KZH Borrelia burgdorferi2.550.2030.243P 21 21 21a=85.1, b=97.9, c=148.2; α=β=γ=90

Table 2: Kinetic Parameters of Pyrophosphate-Dependent Phosphofructokinases

OrganismKm (Fructose-6-phosphate)Km (PPi)pH OptimumReference
Borrelia burgdorferi109 µM15 µM6.4 - 7.2
Giardia lamblia0.25 mM0.039 mM~7.0
Porphyromonas gingivalis2.2 mM--
Thermoproteus tenax---

Visualizations

Experimental Workflow for PFPFK Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a pyrophosphate-dependent phosphofructokinase.

experimental_workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_crystallography Crystallography a Gene Amplification (PCR) b Cloning into Expression Vector a->b c Transformation into E. coli b->c d Protein Expression & Induction c->d e Cell Lysis d->e f Affinity Chromatography e->f g Ion-Exchange Chromatography f->g h Size-Exclusion Chromatography g->h i Crystallization Screening h->i j Crystal Optimization i->j k X-ray Diffraction Data Collection j->k l Structure Solution & Refinement k->l m PDB Deposition l->m pfpfk_dimer cluster_monomer1 Monomer A cluster_monomer2 Monomer B N1 N-terminus AS1 Active Site C1 C-terminus DD1 Dimerization Domain DD2 Dimerization Domain DD1->DD2 Dimer Interface N2 N-terminus AS2 Active Site C2 C-terminus

References

The Pivotal Role of PPi-Dependent Phosphofructokinase in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophosphate-dependent phosphofructokinase (PFP), also known as PPi-dependent 6-phosphofructo-1-kinase (EC 2.7.1.90), is a key enzyme in the glycolytic pathway of a diverse range of organisms, including plants, various bacteria, archaea, and protists.[1] Unlike the canonical ATP-dependent phosphofructokinase (PFK) found in animals, PFP utilizes inorganic pyrophosphate (PPi) as the phosphoryl group donor to catalyze the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This seemingly subtle difference has profound implications for cellular bioenergetics and metabolic flexibility. This technical guide provides an in-depth exploration of the function, regulation, and experimental analysis of PFP, offering valuable insights for researchers and professionals in drug development seeking to understand and potentially target this unique enzyme.

Core Function and Significance in Glycolysis

PFP catalyzes the following reversible reaction:

Fructose-6-phosphate + PPi ⇌ Fructose-1,6-bisphosphate + Pi

This reaction is a critical control point in glycolysis. The reversibility of the PFP-catalyzed reaction, in contrast to the essentially irreversible reaction of ATP-PFK, allows for greater metabolic flexibility.[1][2] In organisms possessing PFP, this single enzyme can potentially function in both glycolysis (forward reaction) and gluconeogenesis (reverse reaction), thereby bypassing the need for a separate fructose-1,6-bisphosphatase in the gluconeogenic pathway.[2][3]

The utilization of PPi instead of ATP as the phosphoryl donor is a significant energetic advantage, particularly in organisms or under conditions where ATP may be limiting. By conserving ATP, PFP can help maintain cellular energy homeostasis. In some organisms, such as the parasitic protist Toxoplasma gondii, PFP plays an essential role in pyrophosphate homeostasis, linking catabolic and anabolic processes.

Distribution and Isoenzymes

PFP is widespread in the plant kingdom, certain bacteria, archaea, and various protists, but is notably absent in animals. In some organisms, both PFP and ATP-PFK coexist and may have distinct physiological roles. For instance, in the methylotrophic actinomycete Amycolatopsis methanolica, PPi-PFK is primarily involved in glycolysis during growth on sugars, while an ATP-dependent PFK is induced during growth on C1 compounds.

Regulation of PFP Activity

The regulatory mechanisms of PFP vary significantly across different organisms.

  • Allosteric Regulation: In plants, PFP is a key regulatory enzyme, allosterically activated by fructose 2,6-bisphosphate (Fru-2,6-P2). This small molecule effector dramatically increases the enzyme's affinity for its substrate, fructose-6-phosphate. In contrast, many bacterial, archaeal, and protist PFPs are not allosterically regulated by common effectors like ATP, ADP, or Fru-2,6-P2.

  • Substrate and Product Concentration: The reversible nature of the PFP reaction means that the direction of the net flux is highly dependent on the intracellular concentrations of substrates (fructose-6-phosphate, PPi) and products (fructose-1,6-bisphosphate, Pi).

  • Subunit Composition: In some plants, PFP exists as a heterooctamer composed of α- and β-subunits. The ratio of these subunits can change in response to environmental cues, such as phosphate availability, altering the enzyme's kinetic properties.

Data Presentation: Kinetic Parameters of PFP from Various Organisms

The following table summarizes the kinetic parameters of PPi-dependent phosphofructokinase from a selection of organisms. This data is essential for comparative analysis and for understanding the enzyme's behavior in different metabolic contexts.

OrganismSubstrateKm (mM)Vmax (U/mg)Allosteric ActivatorReference
Porphyromonas gingivalisFructose-6-Phosphate2.2 ± 0.1278 ± 34None Reported
Fructose-1,6-Bisphosphate0.11 ± 0.03190 ± 14None Reported
Thermoproteus tenaxPPi0.0232.7None Reported
Fructose-6-Phosphate0.0532.9None Reported
Pi1.432.1None Reported
Fructose-1,6-Bisphosphate0.033-None Reported
Acholeplasma laidlawiiPPi0.11 ± 0.0438.9 ± 0.48None Reported
Fructose-6-Phosphate0.65 ± 0.1538.9 ± 0.48None Reported
Propionibacterium shermaniiPPi0.069-None Reported
Fructose-6-Phosphate0.10-None Reported
Pi0.60-None Reported
Fructose-1,6-Bisphosphate0.051-None Reported
Clostridium thermocellumFructose-6-Phosphate< 0.62> 156None Reported
PPi< 0.62> 156None Reported
Fructose-1,6-Bisphosphate< 0.62> 156None Reported
Pi< 0.62> 156None Reported
Brassica nigra (Pi-starved)---Fructose-2,6-bisphosphate

Experimental Protocols

Purification of PPi-Dependent Phosphofructokinase (Example from Porphyromonas gingivalis)

This protocol provides a general framework for the purification of recombinant PFP. Specific buffer compositions and gradient conditions may need to be optimized for PFP from other sources.

  • Gene Expression: The open reading frame of the PFP gene is subcloned into an appropriate expression vector (e.g., pET21a) and transformed into a suitable E. coli expression strain.

  • Cell Lysis: Induced cells are harvested and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Cells are lysed by sonication on ice.

  • Crude Extract Preparation: The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps. A common strategy involves sequential ion-exchange chromatography.

    • Cation Exchange Chromatography: The crude extract is loaded onto a cation exchange column (e.g., Mono S) pre-equilibrated with the lysis buffer. The column is washed, and the bound proteins are eluted with a stepwise or linear gradient of NaCl (e.g., 0 to 1.0 M NaCl in 50 mM Tris-HCl, pH 7.5).

    • Anion Exchange Chromatography: Fractions containing PFP activity from the cation exchange step are pooled, desalted, and loaded onto an anion exchange column (e.g., Mono Q) pre-equilibrated with the same buffer. Proteins are eluted with a NaCl gradient.

    • Second Cation Exchange Chromatography: A final cation exchange step can be used to achieve high purity.

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

  • Storage: The purified enzyme is stored at -80°C in a buffer containing a cryoprotectant (e.g., glycerol).

Enzyme Assay for PPi-Dependent Phosphofructokinase Activity

PFP activity is typically measured using a coupled-enzyme spectrophotometric assay.

Forward Reaction (Glycolytic Direction):

The formation of fructose-1,6-bisphosphate is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture: A typical reaction mixture contains:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • MgCl2

    • NADH

    • Fructose-6-phosphate

    • Aldolase

    • Triosephosphate isomerase

    • Glycerol-3-phosphate dehydrogenase

    • The enzyme sample

  • Initiation: The reaction is initiated by the addition of PPi.

  • Measurement: The decrease in absorbance at 340 nm is recorded over time. The rate of NADH oxidation is directly proportional to the PFP activity.

Reverse Reaction (Gluconeogenic Direction):

The formation of fructose-6-phosphate is coupled to the reduction of NADP+, which is monitored as an increase in absorbance at 340 nm.

  • Reaction Mixture: A typical reaction mixture contains:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • MgCl2

    • NADP+

    • Fructose-1,6-bisphosphate

    • Phosphoglucose isomerase

    • Glucose-6-phosphate dehydrogenase

    • The enzyme sample

  • Initiation: The reaction is initiated by the addition of inorganic phosphate (Pi).

  • Measurement: The increase in absorbance at 340 nm is recorded over time. The rate of NADPH production is directly proportional to the PFP activity.

Visualizations

Glycolytic Pathway Highlighting PFP

Glycolysis_with_PFP cluster_ATP_PFK Alternative ATP-dependent step substrate substrate enzyme enzyme product product Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI PFP PPi-PFK F6P->PFP F16BP Fructose-1,6-BP Aldolase Aldolase F16BP->Aldolase TrioseP Triose Phosphates PEP Phosphoenol- pyruvate TrioseP->PEP ... Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PGI PGI PFP->F16BP Pi Pi PFP->Pi Aldolase->TrioseP Enolase Enolase PPi PPi PPi->PFP ATP_PFK ATP-PFK ADP ADP ATP_PFK->ADP ATP ATP ATP->ATP_PFK

Caption: The role of PPi-dependent phosphofructokinase in the glycolytic pathway.

Allosteric Regulation of Plant PFP

PFP_Regulation cluster_reaction Catalytic Reaction PFP_inactive PFP (Inactive) PFP_active PFP (Active) PFP_inactive->PFP_active binds PFP_active->PFP_inactive dissociates F26BP Fructose-2,6-bisphosphate F26BP->PFP_inactive F6P Fructose-6-P PPi PPi F16BP Fructose-1,6-BP Pi Pi

Caption: Allosteric activation of plant PFP by Fructose-2,6-bisphosphate.

Experimental Workflow for PFP Analysis

PFP_Workflow start Organism/Cell Culture lysis Cell Lysis & Crude Extract start->lysis purification Chromatographic Purification (Ion Exchange) lysis->purification purity Purity Assessment (SDS-PAGE) purification->purity assay Enzyme Activity Assay (Spectrophotometric) purity->assay kinetics Kinetic Parameter Determination (Km, Vmax) assay->kinetics regulation Allosteric Regulation Studies assay->regulation end Data Analysis & Interpretation kinetics->end regulation->end

Caption: A generalized experimental workflow for the purification and characterization of PFP.

PFP as a Drug Target

The absence of PFP in mammals and its crucial role in the metabolism of various pathogens make it an attractive target for the development of selective inhibitors. For instance, in the protozoan parasite Toxoplasma gondii, PFP is essential for parasite propagation and virulence, highlighting its potential as a therapeutic target. Research into phosphonic acid analogs and other small molecules as inhibitors of PFP is an active area of investigation.

Conclusion

PPi-dependent phosphofructokinase is a fascinating and metabolically significant enzyme that offers a unique perspective on the flexibility of glycolysis. Its reliance on PPi, its reversible nature, and its diverse regulatory mechanisms underscore the varied evolutionary strategies for managing central carbon metabolism. For researchers in basic science and drug development, a thorough understanding of PFP's function and characteristics is paramount for exploring fundamental biological questions and for identifying novel therapeutic interventions against a range of pathogens and diseases.

References

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Prolyl Endopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise processing of neuropeptide precursors is a fundamental process in neurobiology, giving rise to a diverse array of signaling molecules that govern complex physiological functions. Among the key players in this intricate molecular choreography are prolyl endopeptidases (PEPs), a unique class of serine proteases. While the user's query specified a "Pfp enzyme," our investigation suggests this is likely a colloquial or specific abbreviation for a prolyl endopeptidase involved in the processing of neuropeptide precursors, such as those for pyrokinins. Pyrokinins are a family of insect neuropeptides characterized by a conserved C-terminal FXPRLamide motif, pointing to the essential role of a proline-specific protease in their maturation. This guide provides an in-depth technical examination of the mechanism of prolyl endopeptidases, drawing upon key findings from Protein Data Bank (PDB) structures to illuminate the enzyme's catalytic core, substrate recognition, and overall function.

I. Structural Architecture: A Two-Domain Ensemble

Crystal structures of prolyl endopeptidases reveal a distinctive two-domain architecture crucial for their function: a catalytic domain and a β-propeller domain.[1]

  • The Catalytic Domain: This domain adopts a classic α/β-hydrolase fold and houses the catalytic triad, typically composed of serine, aspartate, and histidine residues.[1][2] This triad is the heart of the enzyme's proteolytic activity.

  • The β-Propeller Domain: This domain forms a seven-bladed β-propeller structure that sits atop the catalytic domain, creating a central tunnel. This tunnel acts as a "gating filter," restricting access to the active site and conferring the enzyme's specificity for smaller peptides, generally under 30 amino acids in length.[1][2]

cluster_PEP Prolyl Endopeptidase Structure Catalytic_Domain Catalytic Domain (α/β-hydrolase fold) Active_Site Active Site (Catalytic Triad: Ser, Asp, His) Propeller_Domain β-Propeller Domain (7-bladed) Substrate_Channel Central Tunnel Substrate_Channel->Active_Site Substrate Access

Fig. 1: Domain organization of a prolyl endopeptidase.

II. The Catalytic Mechanism: An Induced-Fit Symphony

The catalytic mechanism of prolyl endopeptidases is a dynamic process that goes beyond a simple "lock-and-key" model. Structural studies, particularly comparing apo and substrate-bound forms, have revealed an "induced-fit" mechanism.

  • Substrate Entry and Initial Binding: The substrate peptide enters the central tunnel of the β-propeller domain. Initial binding occurs at the interface of the two domains.

  • Conformational Change: The binding of the substrate induces a significant conformational change, causing the catalytic and β-propeller domains to close around the substrate. This movement properly orients the substrate and the catalytic triad for catalysis.

  • Acylation: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, launches a nucleophilic attack on the carbonyl carbon of the peptide bond C-terminal to the proline residue. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the C-terminal portion of the peptide.

  • Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

  • Product Release: The second tetrahedral intermediate collapses, cleaving the bond between the enzyme and the N-terminal portion of the peptide. The N-terminal product is then released, and the enzyme returns to its open conformation, ready for another catalytic cycle.

E_open E (Open Conformation) ES_open E-S (Initial Binding) E_open->ES_open Substrate Binding ES_closed E-S (Closed Conformation) ES_open->ES_closed Induced Fit Acyl_Int E-Acyl Intermediate ES_closed->Acyl_Int Acylation E_P1 E + P1 Acyl_Int->E_P1 P2 Release E_P2 E + P2 E_P1->E_P2 Deacylation & P1 Release E_P2->E_open Enzyme Regeneration

Fig. 2: Catalytic cycle of a prolyl endopeptidase.

III. Quantitative Insights from Structural and Kinetic Data

The following table summarizes key quantitative data obtained from studies of prolyl endopeptidases from different sources, providing a comparative overview of their catalytic efficiencies and substrate specificities.

Enzyme SourcePDB IDSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Aeromonas punctata3IUJZ-Gly-Pro-pNA0.81505623
Human-AlaAlaPro-AMC---
Human-AlaAlaSer-AMC--(three orders of magnitude lower than AlaAlaPro-AMC)
Human-AlaAlaCys-AMC--(two orders of magnitude lower than AlaAlaPro-AMC)

IV. Key Experimental Protocols

The elucidation of the prolyl endopeptidase mechanism has been made possible through a combination of biochemical and structural biology techniques. Below are outlines of the key experimental protocols.

A. Protein Expression and Purification
  • Gene Cloning: The gene encoding the prolyl endopeptidase is amplified by PCR and cloned into an expression vector, often with a polyhistidine tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is purified from the cell lysate using affinity chromatography, such as Ni-NTA for His-tagged proteins.

  • Further Purification: Additional purification steps, like size-exclusion chromatography, are often employed to obtain a highly pure and homogeneous protein sample.

B. Crystallization and X-ray Diffraction
  • Crystallization Screening: The purified protein is subjected to high-throughput screening of various crystallization conditions (precipitants, pH, temperature).

  • Crystal Optimization: Promising crystallization conditions are optimized to obtain large, well-diffracting crystals. For example, crystals of Sphingomonas capsulata PEP were grown using the hanging-drop vapor-diffusion method with 23% PEG 8K and 0.1 M Tris (pH 8.6) as the reservoir solution.

  • Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The crystal structure is solved using molecular replacement and refined to high resolution.

C. Enzyme Activity Assay

A common method to measure the activity of prolyl endopeptidases is a fluorimetric assay using a synthetic substrate.

  • Substrate: A fluorogenic substrate, such as Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) or Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin), is used.

  • Reaction Mixture: The assay mixture typically contains the purified enzyme, the substrate, and a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Detection: The cleavage of the substrate releases a fluorescent or chromogenic product (p-nitroaniline or 7-amino-4-methylcoumarin), which is measured over time using a spectrophotometer or fluorometer. The initial velocity of the reaction is determined from the rate of product formation.

  • Kinetic Analysis: By varying the substrate concentration, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.

cluster_workflow Experimental Workflow for PEP Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Purification Expression->Purification Crystallization Crystallization Purification->Crystallization Assay Enzyme Activity Assay Purification->Assay Xray X-ray Diffraction Crystallization->Xray Structure Structure Determination Xray->Structure Kinetics Kinetic Analysis Assay->Kinetics

Fig. 3: A generalized experimental workflow for studying prolyl endopeptidases.

V. Conclusion and Future Directions

The structural and mechanistic studies of prolyl endopeptidases, illuminated by PDB structures, have provided a detailed picture of how these enzymes achieve their specificity and catalytic power. The two-domain architecture, with its gated active site, and the induced-fit mechanism are key features that distinguish this class of proteases. A thorough understanding of this mechanism is paramount for the rational design of specific inhibitors, which hold therapeutic promise for a range of neurological and other disorders where neuropeptide signaling is dysregulated. Future research will likely focus on elucidating the specific roles of different PEPs in various physiological and pathological contexts, as well as on the development of highly selective modulators of their activity for therapeutic intervention.

References

The Evolutionary Divergence of the Pro-Family of Caspases: A Structural Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pro-family of caspases, encompassing metacaspases and paracaspases, represents a fascinating subject of evolutionary study. While sharing a conserved structural fold with their distant relatives, the caspases, these cysteine proteases have diverged significantly in their domain architecture, activation mechanisms, and substrate specificities, reflecting their adaptation to distinct biological roles across different kingdoms of life. This technical guide delves into the evolutionary relationships of the pro-family of caspases (Pfp) based on currently available structural data, providing a comprehensive resource for researchers in the field.

Structural and Functional Diversification: A Tale of Three Families

Caspases, metacaspases, and paracaspases are all members of the C14 family of cysteine proteases, united by a conserved caspase-like structural fold.[1] This shared architecture, featuring a catalytic domain composed of a large (p20) and a small (p10) subunit with a catalytic histidine-cysteine dyad, strongly suggests a common evolutionary ancestor.[2][3] However, significant structural and functional differences delineate these three groups, highlighting their divergent evolutionary paths.

Table 1: Key Structural and Functional Distinctions between Caspases, Paracaspases, and Metacaspases

FeatureCaspasesParacaspases (e.g., MALT1)Metacaspases (e.g., AtMC4)
Phylogenetic Distribution AnimalsAnimalsPlants, Fungi, Protozoa, Bacteria
Substrate Specificity AspartateArginineArginine or Lysine
Active Form DimerDimerMonomer
Activation Mechanism Dimerization, proteolytic cleavageDimerizationCalcium-dependent conformational change, autoprocessing
N-terminal Prodomain Variable (e.g., CARD, DED)Death Domain (DD), Immunoglobulin (Ig)-like domainsVariable (some have N-terminal extensions)

Quantitative Structural Data of Representative Pfp Members

Structural biology has been instrumental in elucidating the evolutionary relationships within the pro-family of caspases. High-resolution crystal structures of representative paracaspases and metacaspases have provided invaluable insights into their unique architectural features.

Table 2: Quantitative Structural Data for Human Paracaspase MALT1 and Arabidopsis thaliana Metacaspase 4

ParameterHuman Paracaspase MALT1 (PDB: 3UO8)[4]Arabidopsis thaliana Metacaspase 4 (PDB: 6W8T)[5]
Method X-RAY DIFFRACTIONX-RAY DIFFRACTION
Resolution (Å) 1.903.20
Total Structure Weight (kDa) 90.2693.29
Atom Count 6,0045,233
Modeled Residue Count 735693
Oligomeric State HomodimerMonomer

Experimental Protocols for Structural Determination

The structural elucidation of Pfp members relies on established biochemical and crystallographic techniques. The following provides a generalized overview of the methodologies employed in determining the structures of human MALT1 and Arabidopsis thaliana Metacaspase 4.

Structure Determination of Human Paracaspase MALT1

The crystal structure of the human paracaspase MALT1 was determined using X-ray crystallography. The general workflow involved:

  • Protein Expression and Purification : A construct of the MALT1 paracaspase region was overexpressed in Escherichia coli. The recombinant protein was then purified to homogeneity using affinity and size-exclusion chromatography.

  • Crystallization : Purified MALT1 was crystallized, often in the presence of a peptide inhibitor (e.g., z-VRPR-fmk) to stabilize the protein in a specific conformation.

  • Data Collection and Structure Solution : X-ray diffraction data were collected from the protein crystals. The structure was then solved using molecular replacement or other phasing methods, followed by model building and refinement.

Structure Determination of Arabidopsis thaliana Metacaspase 4

The structural analysis of Arabidopsis thaliana Metacaspase 4 (AtMC4) presented unique challenges due to its calcium-dependent activation. Researchers employed a microcrystal-based approach:

  • Protein Expression and Purification : The AtMC4 protein was expressed in a suitable system (e.g., E. coli) and purified.

  • Microcrystallization : Due to difficulties in obtaining large, well-diffracting crystals, microcrystals of AtMC4 were grown.

  • In-crystal Calcium Soaking : To capture the activated state, the microcrystals were soaked in a solution containing calcium ions. This induced conformational changes within the crystal.

  • Data Collection and Structure Determination : Diffraction data were collected from multiple microcrystals and merged. The structure of the calcium-activated AtMC4 was then determined, revealing the conformational changes associated with its activation.

Visualizing Evolutionary and Functional Relationships

Evolutionary Relationship of the Pro-Family of Caspases

The evolutionary divergence of caspases, paracaspases, and metacaspases from a common ancestor can be visualized based on their structural and functional characteristics.

Evolutionary_Relationship Common Ancestor Common Ancestor Caspases Caspases Common Ancestor->Caspases Asp-specific Dimeric Paracaspases Paracaspases Common Ancestor->Paracaspases Arg-specific Dimeric Metacaspases Metacaspases Common Ancestor->Metacaspases Arg/Lys-specific Monomeric

Evolutionary divergence of the pro-family of caspases.
Experimental Workflow for Pfp Structure Determination

The general workflow for determining the crystal structure of a Pfp protein is a multi-step process.

Experimental_Workflow A Gene Cloning & Mutagenesis B Protein Expression (e.g., E. coli) A->B C Protein Purification (Chromatography) B->C D Crystallization C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Structural Analysis F->G

A typical experimental workflow for Pfp protein structure determination.
Signaling Pathway of Human Paracaspase MALT1

Human paracaspase MALT1 is a crucial component of the NF-κB signaling pathway, particularly in immune cells.

MALT1_Signaling_Pathway cluster_cbm CBM Complex Formation TCR_BCR TCR/BCR Activation CARMA1 CARMA1 TCR_BCR->CARMA1 BCL10 BCL10 CARMA1->BCL10 CBM_complex CBM Signalosome MALT1 MALT1 BCL10->MALT1 IKK_complex IKK Complex Activation CBM_complex->IKK_complex NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Gene_expression Gene Expression (Proliferation, Survival) NFkB_activation->Gene_expression

The MALT1-dependent NF-κB signaling pathway.
Signaling Pathway of Arabidopsis thaliana Metacaspase 4

In plants, metacaspases like AtMC4 are involved in responses to cellular damage and pathogen attack.

AtMC4_Signaling_Pathway Cell_Damage Cell Damage/ Wounding Ca_influx Ca2+ Influx Cell_Damage->Ca_influx AtMC4_inactive Inactive AtMC4 Ca_influx->AtMC4_inactive AtMC4_active Active AtMC4 AtMC4_inactive->AtMC4_active Conformational Change DAMPs DAMP Processing AtMC4_active->DAMPs Immune_Response Immune Response & Tissue Regeneration DAMPs->Immune_Response

The role of AtMC4 in plant damage-associated molecular pattern (DAMP) signaling.

Conclusion

The structural and functional divergence of the pro-family of caspases provides a compelling example of molecular evolution. While united by a common structural fold, paracaspases and metacaspases have evolved distinct domain architectures, activation mechanisms, and substrate specificities, enabling them to participate in a wide array of biological processes, from immunity in animals to stress responses in plants. The continued application of structural biology will undoubtedly uncover further intricacies of their evolutionary history and functional diversification, paving the way for the development of novel therapeutic interventions targeting these crucial enzyme families.

References

The Pivotal Role of Pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase (PFP) in Gluconeogenesis and Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase (PFP or PPi-PFK), an enzyme central to carbohydrate metabolism, offers a unique perspective on the regulation of glycolytic and gluconeogenic pathways. Unlike its ATP-dependent counterpart, phosphofructokinase-1 (PFK-1), PFP utilizes inorganic pyrophosphate (PPi) as a phosphoryl donor, catalyzing the reversible interconversion of fructose-6-phosphate and fructose-1,6-bisphosphate. This reversibility positions PFP as a critical metabolic switch, enabling rapid adaptation to changing cellular energy demands. This technical guide provides an in-depth exploration of PFP's function, regulation, and significance in carbon metabolism, with a focus on its role in gluconeogenesis. Detailed experimental protocols, quantitative kinetic data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in metabolism and drug development.

Introduction: The Unique Enzymology of PFP

PFP (EC 2.7.1.90) is a phosphotransferase that catalyzes the following reversible reaction[1]:

Fructose-6-phosphate + PPi ⇌ Fructose-1,6-bisphosphate + Pi

This enzyme is found predominantly in plants, various bacteria, archaea, and protists, but is notably absent in animals[2]. The use of pyrophosphate instead of ATP as the phosphoryl donor has profound implications for cellular bioenergetics. Many biosynthetic reactions produce PPi, and its hydrolysis by pyrophosphatases is a common mechanism to drive these reactions forward. PFP provides an alternative route for PPi utilization, conserving the energy of the pyrophosphate bond and integrating its metabolism with central carbon pathways[3].

The reversible nature of the PFP-catalyzed reaction allows it to function in both the glycolytic (forward) and gluconeogenic (reverse) directions[4]. This contrasts with the largely irreversible reaction catalyzed by ATP-dependent phosphofructokinase (ATP-PFK), which requires a separate enzyme, fructose-1,6-bisphosphatase (FBPase), for the reverse gluconeogenic step[5]. Organisms possessing PFP can therefore bypass the need for FBPase, streamlining their central carbon metabolism.

Role in Gluconeogenesis and Carbon Metabolism

PFP's bidirectional activity is a key element in its role as a regulator of carbon flow. In the context of gluconeogenesis, PFP catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a crucial step in the synthesis of glucose from non-carbohydrate precursors. The direction of the net flux through the PFP-catalyzed reaction is determined by the relative concentrations of its substrates and products, as well as the presence of allosteric effectors.

In plants, PFP is a cytosolic enzyme and its activity is intricately linked to the metabolic status of the cell. During periods of high photosynthetic activity, when sucrose is being synthesized, PFP can operate in the gluconeogenic direction. Conversely, during periods of high respiratory demand, the glycolytic function of PFP can be favored.

In certain bacteria, the presence of both PFP and ATP-PFK allows for metabolic flexibility. For instance, in the methylotrophic actinomycete Amycolatopsis methanolica, PFP is active during growth on glucose, while an ATP-dependent PFK is induced during growth on one-carbon compounds. This differential expression highlights the distinct physiological roles of these two enzymes in adapting to different carbon sources.

Quantitative Data: Kinetic Parameters of PFP

The kinetic properties of PFP vary among different organisms, reflecting adaptations to their specific metabolic niches. The following tables summarize key kinetic parameters for PFP from various sources.

OrganismSubstrateKm (mM)Vmax (U/mg)Reference(s)
Porphyromonas gingivalisFructose-6-Phosphate2.2 ± 0.1278 ± 34
Fructose-1,6-Bisphosphate0.11 ± 0.03190 ± 14
Propionibacterium shermaniiFructose-6-Phosphate0.1Not Reported
Pyrophosphate0.069Not Reported
Fructose-1,6-Bisphosphate0.051Not Reported
Phosphate0.6Not Reported
Thermoproteus tenaxFructose-6-Phosphate0.0533.5 (at 50°C)
Pyrophosphate0.023Not Reported
Fructose-1,6-Bisphosphate0.033Not Reported
Phosphate1.43Not Reported
Banana (Musa cavendishii)Fructose-6-Phosphate0.03213.9
Pyrophosphate0.0097Not Reported
Fructose-1,6-Bisphosphate0.025Not Reported
Phosphate0.41Not Reported

Table 1: Michaelis-Menten constants (Km) and maximum velocities (Vmax) of PFP from various organisms for their respective substrates.

OrganismAllosteric EffectorKa (nM)EffectReference(s)
Germinating Pea SeedsFructose-2,6-Bisphosphate15Activation of forward reaction
Banana (Musa cavendishii)Fructose-2,6-Bisphosphate824-fold enhancement of glycolytic activity
Brassica nigraFructose-2,6-BisphosphateNot ReportedPotent activation

Table 2: Activation constants (Ka) for the allosteric activator Fructose-2,6-Bisphosphate on PFP activity.

Experimental Protocols

Purification of PFP from Plant Tissues (Example: Brassica nigra)

This protocol is adapted from methodologies described for the purification of PFP from Brassica nigra suspension cells.

Materials:

  • -20°C Acetone

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 2 mM DTT, 1 mM PMSF, 5 µM leupeptin, 5 µM chymostatin

  • Anion-Exchange Chromatography Column (e.g., Mono Q)

  • Gel Filtration Chromatography Column (e.g., Superose 6)

  • FPLC system

Procedure:

  • Homogenization: Harvest plant cells and homogenize in ice-cold extraction buffer.

  • Acetone Precipitation: Precipitate proteins by adding -20°C acetone to 80% (v/v). Centrifuge to collect the protein pellet.

  • Resuspension: Resuspend the pellet in a minimal volume of extraction buffer.

  • Anion-Exchange Chromatography: Load the protein solution onto a pre-equilibrated anion-exchange column. Elute with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.

  • Activity Assay: Assay the collected fractions for PFP activity to identify the active fractions.

  • Gel Filtration Chromatography: Pool the active fractions and concentrate. Load onto a gel filtration column to separate proteins by size. The native molecular weight of B. nigra PFP is approximately 500 kDa.

  • Purity Analysis: Assess the purity of the final preparation by SDS-PAGE.

PFP Activity Assay (Spectrophotometric Method)

This protocol is a general method adapted from various sources for measuring PFP activity in the forward (glycolytic) direction.

Principle: The production of fructose-1,6-bisphosphate is coupled to the oxidation of NADH through the sequential action of aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFP activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

  • Substrate Solution: 10 mM Fructose-6-Phosphate, 5 mM PPi

  • Coupling Enzymes: Aldolase, Triose-phosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • 0.15 mM NADH

  • Sample containing PFP

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADH, and the coupling enzymes.

  • Background Reading: Add the PFP-containing sample to the cuvette and incubate for 5 minutes to allow for the consumption of any endogenous substrates. Record the baseline absorbance at 340 nm.

  • Initiate Reaction: Start the reaction by adding the Substrate Solution (Fructose-6-Phosphate and PPi).

  • Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the PFP activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Signaling Pathways and Regulation

The activity of PFP is tightly regulated to coordinate carbon metabolism with the cell's physiological state. The primary regulatory mechanism, especially in plants, is allosteric activation by fructose-2,6-bisphosphate (Fru-2,6-P2).

Allosteric Regulation by Fructose-2,6-Bisphosphate

Fructose-2,6-bisphosphate is a potent signaling molecule that reciprocally regulates glycolysis and gluconeogenesis. It activates PFP (and PFK-1) and inhibits fructose-1,6-bisphosphatase. The concentration of Fru-2,6-P2 is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). Hormonal signals, such as insulin and glucagon in animals (though the specific upstream signals differ in plants), regulate the phosphorylation state and, consequently, the kinase/phosphatase activity of this bifunctional enzyme.

PFP_Regulation F6P Fructose-6-Phosphate PFP PFP F6P->PFP Substrate F16BP Fructose-1,6-Bisphosphate F16BP->PFP Gluconeogenesis PFP->F16BP Glycolysis F26BP Fructose-2,6-Bisphosphate F26BP->PFP Allosteric Activator PFK2_FBPase2 PFK-2/FBPase-2 PFK2_FBPase2->F26BP Synthesizes/ Degrades Hormonal_Signals Hormonal/Metabolic Signals Hormonal_Signals->PFK2_FBPase2 Regulates

Regulation of PFP by Fructose-2,6-Bisphosphate.
Experimental Workflow for Studying PFP Regulation

A typical workflow to investigate the regulation of PFP involves a combination of biochemical and molecular biology techniques.

PFP_Workflow start Start: Hypothesis on PFP Regulation cloning Cloning and Expression of PFP Gene start->cloning purification Purification of Recombinant PFP cloning->purification kinetic_assay Enzyme Kinetic Assays purification->kinetic_assay mutagenesis Site-Directed Mutagenesis purification->mutagenesis structural_studies Structural Biology (X-ray/Cryo-EM) purification->structural_studies conclusion Elucidation of Regulatory Mechanism kinetic_assay->conclusion mutant_kinetics Kinetic Analysis of Mutants mutagenesis->mutant_kinetics mutant_kinetics->conclusion structural_studies->conclusion

References

Unveiling the Engine Room: An In-depth Technical Guide to the Active Site of Pyrophosphate-Dependent Phosphofructokinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophosphate-dependent phosphofructokinase (PFP-PFK) is a crucial enzyme in the glycolytic pathway of certain plants, protists, and bacteria, catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate using pyrophosphate (PPi) as the phosphoryl donor.[1] Unlike its ATP-dependent counterpart (ATP-PFK), PFP-PFK utilizes an alternative energy source, making it a fascinating subject for studying metabolic adaptability and a potential target for novel therapeutic agents. This technical guide provides a comprehensive exploration of the PFP-PFK active site, delving into its key residues, catalytic mechanism, and the experimental methodologies used to elucidate its function.

The PFP-PFK Active Site: A Structural and Functional Overview

The active site of PFP-PFK is a highly specialized microenvironment engineered for the precise binding of its substrates, fructose-6-phosphate (F6P) and pyrophosphate (PPi), and the facilitation of the phosphoryl transfer reaction. While sharing some structural homology with ATP-PFKs, the PFP-PFK active site possesses distinct features that confer its unique substrate specificity.

Key Active Site Residues

Site-directed mutagenesis and structural biology studies have been instrumental in identifying the critical amino acid residues that constitute the PFP-PFK active site and their respective roles in catalysis and substrate binding.

Table 1: Key Active Site Residues in Pyrophosphate-Dependent Phosphofructokinase

OrganismResidueMutationEffect on CatalysisReference
Propionibacterium freudenreichiiAsp151Ala2 x 104-fold reduction in kcat[2]
Ser4 x 105-fold reduction in kcat[2]
Asp153Ala700-fold reduction in kcat, ~20-fold increase in Km for F6P[2]
Borrelia burgdorferiAsp177-Proposed to negate binding of the α-phosphate of ATP and contact the essential Mg2+ cation.
Asn181-Implicated in blocking the binding of the adenine moiety of ATP.
Lys203-Suggested to hydrogen bond with a sulfate anion, mimicking PPi binding.

These studies highlight the importance of acidic residues, such as aspartate, in the catalytic mechanism, likely involved in coordinating the metal ion cofactor and facilitating the nucleophilic attack.

Catalytic Mechanism

The catalytic mechanism of PFP-PFK, while not as extensively studied as that of ATP-PFK, is believed to proceed through a phosphoryl transfer reaction involving a nucleophilic attack by the C1-hydroxyl group of fructose-6-phosphate on one of the phosphorus atoms of pyrophosphate. The reaction is dependent on the presence of a divalent metal cation, typically Mg2+, which is coordinated by active site residues and the phosphate groups of the substrates.

Catalytic_Mechanism cluster_substrates Substrate Binding cluster_active_site Active Site cluster_transition_state Transition State cluster_products Product Release F6P Fructose-6-Phosphate Active_Site PFP-PFK Active Site F6P->Active_Site PPi_Mg PPi-Mg²⁺ Complex PPi_Mg->Active_Site Transition_State Pentacovalent Phosphorus Intermediate Active_Site->Transition_State Nucleophilic Attack F16BP Fructose-1,6-Bisphosphate Transition_State->F16BP Pi_Mg Pi-Mg²⁺ Complex Transition_State->Pi_Mg F16BP-> Pi_Mg->

Catalytic mechanism of PFP-PFK.

Quantitative Analysis of PFP-PFK Activity

The enzymatic activity of PFP-PFK is characterized by kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These values provide quantitative insights into the enzyme's affinity for its substrates and its catalytic efficiency.

Table 2: Kinetic Parameters of Wild-Type and Mutant PFP-PFK from Propionibacterium freudenreichii

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-TypePyrophosphate0.0512002.4 x 107
Fructose-6-Phosphate0.112001.2 x 107
Asp151 -> AlaPyrophosphate0.050.061.2 x 103
Fructose-6-Phosphate0.10.066.0 x 102
Asp151 -> SerPyrophosphate0.050.00360
Fructose-6-Phosphate0.10.00330
Asp153 -> AlaPyrophosphate0.051.73.4 x 104
Fructose-6-Phosphate2.01.7850

Table 3: Inhibition of PFP-PFK from Brassica nigra

InhibitorI50 (mM)Type of InhibitionReference
Inorganic Phosphate (Pi)1.3Potent inhibition of forward activity
Inorganic Phosphate (Pi)13Substrate inhibition of reverse reaction
Pyrophosphate (PPi)0.9Product inhibition of reverse reaction

Experimental Protocols

The study of the PFP-PFK active site relies on a combination of biochemical and biophysical techniques. This section provides an overview of the key experimental protocols.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool for probing the function of specific amino acid residues.

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_pcr Mutagenic PCR cluster_transformation Transformation and Selection cluster_verification Verification Plasmid Wild-type PFP-PFK expression plasmid PCR PCR with mutagenic primers Plasmid->PCR DpnI DpnI digestion of parental DNA PCR->DpnI Transformation Transformation into competent E. coli DpnI->Transformation Selection Selection of transformants Transformation->Selection Sequencing DNA sequencing to confirm mutation Selection->Sequencing Expression Expression and purification of mutant protein Sequencing->Expression

Workflow for site-directed mutagenesis.

Detailed Methodology:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and the wild-type PFP-PFK expression plasmid as a template.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to selectively remove the methylated parental plasmid DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant PFP-PFK protein and purify it for subsequent functional analysis.

Enzyme Kinetics Assay

Enzyme kinetics assays are used to determine the kinetic parameters of PFP-PFK. A common method is a coupled spectrophotometric assay.

Enzyme_Kinetics_Workflow cluster_reaction_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Reaction_Mix Prepare reaction mixture: Buffer, MgCl₂, F6P, PPi, coupling enzymes, NADH Enzyme_Addition Initiate reaction by adding purified PFP-PFK Reaction_Mix->Enzyme_Addition Spectrophotometer Monitor NADH oxidation at 340 nm Enzyme_Addition->Spectrophotometer Data_Collection Record absorbance change over time Spectrophotometer->Data_Collection Initial_Velocity Calculate initial reaction velocities Data_Collection->Initial_Velocity Plotting Plot velocity vs. substrate concentration Initial_Velocity->Plotting Fitting Fit data to Michaelis-Menten equation Plotting->Fitting Parameters Determine Km, Vmax, and kcat Fitting->Parameters

Workflow for a coupled enzyme kinetics assay.

Detailed Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, fructose-6-phosphate, pyrophosphate, and a coupling enzyme system (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) with NADH.

  • Initiation: Initiate the reaction by adding a known amount of purified PFP-PFK.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction rates at various substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of PFP-PFK, offering detailed insights into the architecture of the active site.

Detailed Methodology:

  • Protein Purification: Purify PFP-PFK to a high degree of homogeneity.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and use computational methods to solve the phase problem and build an atomic model of the protein.

  • Refinement: Refine the atomic model against the experimental data to obtain a final, accurate structure.

Signaling and Regulatory Context

While much of the research on phosphofructokinase regulation has focused on the ATP-dependent isoform, it is understood that PFP-PFK activity is also tightly controlled to meet the metabolic demands of the cell. In plants, for instance, the activity of PFP-PFK can be modulated by the allosteric activator fructose-2,6-bisphosphate.

Glycolysis_Regulation cluster_glycolysis Glycolysis cluster_regulation Regulation Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Phosphoglucose Isomerase F16BP F16BP F6P->F16BP PFK Pyruvate Pyruvate F16BP->Pyruvate ... ATP ATP PFK PFK ATP->PFK Inhibits AMP AMP AMP->PFK Activates F26BP Fructose-2,6-bisphosphate F26BP->PFK Activates Citrate Citrate Citrate->PFK Inhibits

General regulation of phosphofructokinase in glycolysis.

Conclusion and Future Directions

The active site of pyrophosphate-dependent phosphofructokinase represents a fascinating example of evolutionary adaptation in metabolic pathways. While significant progress has been made in identifying key residues and understanding the catalytic mechanism, further research is needed to fully elucidate the intricacies of its function and regulation. High-resolution crystal structures of PFP-PFK from a wider range of organisms, particularly in complex with substrates and inhibitors, will be invaluable. Moreover, a deeper understanding of the signaling pathways that specifically regulate PFP-PFK activity will provide a more complete picture of its physiological role. For drug development professionals, the unique reliance on pyrophosphate by PFP-PFK in certain pathogens presents an attractive opportunity for the design of selective inhibitors with therapeutic potential. Continued exploration of this remarkable enzyme's active site will undoubtedly yield further insights into the fundamental principles of enzyme catalysis and metabolic control.

References

Pyrophosphate-Dependent Phosphofructokinase: A Structural and Functional Guide to its Biological Assemblies in the PDB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological assemblies of pyrophosphate-dependent phosphofructokinase (PPi-PFK or PFP) available in the Protein Data Bank (PDB). PPi-PFK is a key enzyme in the glycolytic pathway of certain organisms, utilizing pyrophosphate as a phosphoryl donor in the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. This reaction is reversible under physiological conditions, a key distinction from its ATP-dependent counterpart. Understanding the quaternary structure and regulatory mechanisms of PPi-PFK is crucial for developing novel therapeutic agents targeting the metabolism of various pathogens.

Quantitative Data Summary

The following table summarizes key quantitative data for representative PPi-PFK and, for comparative purposes, ATP-dependent phosphofructokinase (ATP-PFK) structures from the PDB. This data facilitates a clear comparison of their structural and functional characteristics.

PDB IDSpeciesEnzyme TypeOligomeric StateMolecular Weight (kDa)Resolution (Å)Method
9CIS [1]Candidatus Prometheoarchaeum syntrophicumPPi-PFKTetramer188.162.35X-RAY DIFFRACTION
1KZH [2]Borrelia burgdorferiPPi-PFKNot specified60 (monomer)2.55X-RAY DIFFRACTION
4XZ2 [3]Homo sapiens (platelet)ATP-PFKTetramer335.952.67X-RAY DIFFRACTION
4XYK [4]Homo sapiens (platelet)ATP-PFKTetramer359.433.40X-RAY DIFFRACTION
7LW1 [5]Homo sapiens (liver)ATP-PFKTetramer346.22.90ELECTRON MICROSCOPY
2PFK Escherichia coliATP-PFKTetramer139.542.40X-RAY DIFFRACTION
4PFK Bacillus stearothermophilusATP-PFKTetramer35.33 (monomer)2.40X-RAY DIFFRACTION

Experimental Protocols

The structural determination of PPi-PFK and its homologs relies on a series of well-established biochemical and biophysical techniques. Below are generalized methodologies for the key experiments cited.

1. Protein Expression and Purification:

  • Gene Cloning and Expression: The gene encoding the PPi-PFK of interest is typically cloned into an appropriate expression vector (e.g., pET vectors) with a suitable tag (e.g., His-tag) for purification. The vector is then transformed into a host organism, commonly Escherichia coli, for overexpression.

  • Cell Lysis and Clarification: The cultured cells are harvested and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization. The cell lysate is then centrifuged to remove cellular debris.

  • Chromatography: The soluble protein fraction is subjected to a series of chromatographic steps to purify the target enzyme. This often includes:

    • Affinity Chromatography: Using the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).

    • Ion-Exchange Chromatography: To separate proteins based on their net charge.

    • Size-Exclusion Chromatography: To separate proteins based on their size and to obtain a homogenous sample.

2. X-ray Crystallography:

  • Crystallization: The purified PPi-PFK is concentrated and subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. A variety of precipitants, buffers, and additives are screened to find conditions that yield well-ordered crystals.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is then solved using molecular replacement, if a homologous structure is available, or by experimental phasing methods. The resulting model is refined to improve its fit to the experimental data.

3. Cryo-Electron Microscopy (Cryo-EM):

  • Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of particle images are collected.

  • Image Processing and 3D Reconstruction: The particle images are aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D map of the protein.

  • Model Building and Refinement: An atomic model of the protein is built into the 3D map and refined.

4. Enzyme Kinetics and Allosteric Regulation Assays:

  • Activity Assay: The enzymatic activity of PPi-PFK is typically measured using a coupled enzyme assay. The production of fructose-1,6-bisphosphate is coupled to the oxidation of NADH by aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

  • Determination of Kinetic Parameters: Michaelis-Menten kinetics are determined by varying the concentration of one substrate while keeping the others saturated. Key parameters such as KM and Vmax are calculated.

  • Allosteric Regulation Studies: The effects of potential allosteric regulators (e.g., ATP, ADP, AMP, phosphoenolpyruvate) are investigated by measuring enzyme activity in their presence. For PPi-PFK from Thermoproteus tenax, no regulation by common allosteric effectors was observed.

Visualizations: Workflows and Regulatory Pathways

Experimental Workflow for PPi-PFK Structure Determination

experimental_workflow cluster_gene Gene Preparation cluster_protein Protein Production cluster_structure Structure Determination cluster_deposition Deposition gene PPi-PFK Gene recombinant_dna Recombinant DNA gene->recombinant_dna vector Expression Vector vector->recombinant_dna expression Overexpression in E. coli recombinant_dna->expression purification Purification expression->purification crystallization Crystallization purification->crystallization cryoem Cryo-EM purification->cryoem xray X-ray Diffraction crystallization->xray model 3D Structure Model xray->model cryoem->model pdb Protein Data Bank (PDB) model->pdb

Caption: A generalized workflow for determining the 3D structure of PPi-PFK.

Allosteric Regulation of Phosphofructokinase Activity

allosteric_regulation PFK_T PFK (T-state) Inactive PFK_R PFK (R-state) Active PFK_T->PFK_R Activators PFK_R->PFK_T Inhibitors F16BP Fructose-1,6-BP PFK_R->F16BP Catalysis F6P Fructose-6-P F6P->PFK_R PPi PPi PPi->PFK_R ADP ADP ADP->PFK_R activates PEP PEP PEP->PFK_T inhibits

Caption: Allosteric regulation of PFK, shifting between T (inactive) and R (active) states.

Concluding Remarks

The study of pyrophosphate-dependent phosphofructokinase reveals fascinating evolutionary and functional diversity within the phosphofructokinase superfamily. While ATP-dependent PFKs are highly regulated by a multitude of allosteric effectors, many PPi-PFKs are not, suggesting a more direct role in metabolic flux under specific cellular conditions. The structural data available in the PDB provides a critical foundation for understanding the catalytic mechanisms and potential for therapeutic intervention. For instance, the unique pyrophosphate binding pocket of PPi-PFK could be a target for the development of species-specific inhibitors. As more structures become available, particularly for PPi-PFKs from diverse organisms, our understanding of their role in metabolism and their potential as drug targets will undoubtedly continue to grow.

References

Unraveling the Domain Architecture of the Pyrokinin/PBAN Precursor Protein (Pfp)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pyrokinin/Pheromone Biosynthesis Activating Neuropeptide (PBAN) precursor protein, often referred to in the context of its gene family as Pfp, is a crucial polyprotein in insects. It serves as the source for a variety of biologically active neuropeptides that regulate a wide array of physiological processes, including pheromone production, muscle contraction, and diapause.[1][2] This guide provides a detailed examination of the domain architecture of a well-characterized Pfp from the corn earworm moth, Helicoverpa zea, experimental methodologies for its characterization, and the signaling pathways it initiates.

Domain Architecture of the Helicoverpa zea PBAN Precursor

The PBAN precursor protein in Helicoverpa zea is a 194-amino acid polypeptide that, following translation, undergoes post-translational processing to yield five distinct neuropeptides.[3] This processing involves the cleavage of a signal peptide and subsequent proteolytic cleavage at specific sites within the proprotein. The domain architecture is characterized by the sequential arrangement of these neuropeptide domains separated by cleavage sites.

Quantitative Domain Analysis

The table below summarizes the distinct domains within the Helicoverpa zea PBAN precursor protein, including their amino acid positions and sequences. The positions of the mature peptides are deduced from the full precursor sequence (GenBank Accession U08109) by identifying the flanking proteolytic cleavage sites, which typically consist of pairs of basic amino acids such as Lysine (K) and Arginine (R). The signal peptide cleavage site is predicted using bioinformatic tools like SignalP.[4][5]

DomainStart ResidueEnd ResidueLength (Amino Acids)Sequence
Signal Peptide12121MRLSFLFLFLLLLVLQVRGQS
Diapause Hormone (DH)507324DGANASHQSLERGLWFGPRLa
α-SGNP971048TDMGFSPRL
β-SGNP1141207SPGFSPRL
γ-SGNP13014112NTPMGFSPRL
Hez-PBAN15518834LSDDMPATPADQEMYRQDPEQIDSRTKYFSPRLG

Note: The C-terminal 'a' in the Diapause Hormone sequence indicates amidation.

G Domain Architecture of Helicoverpa zea PBAN Precursor cluster_precursor PBAN Precursor Protein (194 aa) Signal Signal Peptide (1-21) Spacer1 Spacer DH Diapause Hormone (50-73) Spacer2 Spacer alpha_SGNP α-SGNP (97-104) Spacer3 Spacer beta_SGNP β-SGNP (114-120) Spacer4 Spacer gamma_SGNP γ-SGNP (130-141) Spacer5 Spacer PBAN Hez-PBAN (155-188)

Domain organization of the H. zea PBAN precursor protein.

Experimental Protocols for Domain Architecture Determination

The elucidation of the domain architecture of neuropeptide precursors like Pfp is a multi-step process that combines molecular biology, biochemistry, and bioinformatics.

cDNA Cloning and Sequencing

The initial step involves the isolation of the mRNA transcript encoding the precursor protein from the relevant tissue, in this case, the subesophageal ganglion of H. zea. A cDNA library is then constructed, and the specific gene is amplified using techniques like the polymerase chain reaction (PCR). The amplified cDNA is then sequenced to determine the nucleotide sequence, from which the full-length amino acid sequence of the precursor protein is deduced.

Neuropeptide Extraction and Purification

To confirm the identities of the processed neuropeptides, they are extracted from insect tissues, typically the brain and subesophageal ganglia. The extraction process often involves homogenization in an acidic solvent to inactivate endogenous proteases. The crude extract is then subjected to multiple rounds of high-performance liquid chromatography (HPLC) to purify the individual peptides.

Peptide Sequencing

The amino acid sequences of the purified peptides are determined using methods such as Edman degradation or mass spectrometry.

  • Edman Degradation: This classic method sequentially removes one amino acid at a time from the N-terminus of the peptide. Each removed amino acid is then identified, allowing for the reconstruction of the peptide's sequence.

  • Mass Spectrometry: Modern peptidomics heavily relies on mass spectrometry, which can identify peptides based on their mass-to-charge ratio and fragmentation patterns. This technique is highly sensitive and can identify and sequence multiple peptides from a complex mixture.

Bioinformatic Analysis

The experimentally determined peptide sequences are then mapped back to the full-length precursor sequence deduced from the cDNA. This allows for the precise identification of the start and end positions of each neuropeptide domain. The regions between these domains are identified as spacer sequences that are removed during processing. The N-terminal signal peptide is typically predicted using algorithms that recognize its characteristic features.

G Experimental Workflow for Pfp Domain Characterization cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_bioinfo Bioinformatics Tissue Insect Tissue (Subesophageal Ganglion) RNA_Extraction RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification cDNA_Synthesis->PCR Sequencing DNA Sequencing PCR->Sequencing Precursor_Seq Precursor Protein Sequence Sequencing->Precursor_Seq Mapping Sequence Mapping Precursor_Seq->Mapping SignalP Signal Peptide Prediction Precursor_Seq->SignalP Tissue2 Insect Tissue (Brain, Ganglia) Extraction Peptide Extraction Tissue2->Extraction HPLC HPLC Purification Extraction->HPLC Peptide_Sequencing Peptide Sequencing (Edman/Mass Spec) HPLC->Peptide_Sequencing Mature_Peptide_Seq Mature Peptide Sequences Peptide_Sequencing->Mature_Peptide_Seq Mature_Peptide_Seq->Mapping Domain_Architecture Domain Architecture Mapping->Domain_Architecture SignalP->Domain_Architecture

Workflow for determining the domain architecture of Pfp.

Signaling Pathway of PBAN

The neuropeptides cleaved from the Pfp precursor, particularly PBAN, exert their effects by binding to specific receptors on the surface of target cells. The PBAN receptor (PBANR) is a G-protein coupled receptor (GPCR). The binding of PBAN to its receptor initiates an intracellular signaling cascade that leads to the physiological response, such as the biosynthesis of sex pheromones in the pheromone gland.

The activation of the PBANR by PBAN leads to the activation of a G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a critical step in the signaling pathway that ultimately leads to the activation of enzymes involved in pheromone biosynthesis.

G PBAN Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PBAN PBAN PBANR PBAN Receptor (GPCR) PBAN->PBANR Binds G_protein G-protein PBANR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2 Increased [Ca²⁺] Ca2_release->Ca2 Response Downstream Cellular Response (Pheromone Biosynthesis) Ca2->Response Activates

Simplified signaling cascade initiated by PBAN binding.

References

The Pivotal Role of Pyrophosphate in PPi-Dependent Phosphofructokinase (Pfp) Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular metabolism, the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate represents a critical control point in glycolysis. While ATP-dependent phosphofructokinase (ATP-PFK) is the canonical enzyme for this reaction, a distinct class of enzymes, the pyrophosphate-dependent phosphofructokinases (Pfp or PPi-PFK), utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor. This technical guide delves into the core of Pfp enzyme catalysis, with a particular focus on the indispensable role of pyrophosphate. We will explore the kinetic parameters, detailed experimental protocols for its study, and the broader physiological implications of this alternative glycolytic strategy. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Pfp, a potential target for therapeutic intervention, particularly in pathogenic organisms that rely on this unique metabolic pathway.

Introduction: An Alternative Glycolytic Paradigm

PPi-dependent phosphofructokinase (EC 2.7.1.90) catalyzes the reversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (FBP), a key step in glycolysis and gluconeogenesis.[1][2][3] Unlike the more common ATP-dependent PFK, Pfp utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor.[1] This distinction is not merely a biochemical curiosity but has profound implications for cellular bioenergetics and metabolic flexibility.

The reaction catalyzed by Pfp is:

D-fructose 6-phosphate + PPi ⇌ D-fructose 1,6-bisphosphate + Pi

This reaction is readily reversible under physiological conditions, allowing Pfp to function in both glycolytic and gluconeogenic directions.[4] This contrasts with the essentially irreversible reaction catalyzed by ATP-PFK. Pfp is found in a diverse range of organisms, including most plants, some bacteria, archaea, and protists, but is notably absent in animals. Its presence in pathogenic protozoa like Toxoplasma gondii, Giardia lamblia, and Entamoeba histolytica makes it an attractive target for the development of novel antimicrobial agents.

The utilization of PPi as a phosphoryl donor offers a significant energetic advantage, particularly in environments where ATP may be limited. Many biosynthetic reactions, such as DNA and protein synthesis, produce PPi. Pfp allows the cell to directly utilize the energy stored in the phosphoanhydride bond of PPi for glycolysis, thereby conserving ATP.

Quantitative Insights: Kinetic Parameters of Pfp Enzymes

The catalytic efficiency and substrate affinity of Pfp enzymes have been characterized in a variety of organisms. The following table summarizes key kinetic parameters, providing a comparative overview of the role of pyrophosphate and other substrates in Pfp catalysis.

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Giardia lambliaPPi--83
F6P--83
Pi--83
FBP---
Thermoproteus tenaxPPi0.04 ± 0.01185 ± 10-
F6P0.4 ± 0.05185 ± 10-
Pi0.3 ± 0.05150 ± 10-
FBP0.15 ± 0.02150 ± 10-
Porphyromonas gingivalisF6P2.2--
FBP~0.11--
Amycolatopsis methanolicaPPi0.2--
F6P0.4--
Pi0.84--
FBP0.025--
Clostridium thermocellumPPi< 0.62> 156-
F6P< 0.62> 156-
Pi< 0.62> 156-
FBP< 0.62> 156-
Acholeplasma laidlawiiPPi0.11 ± 0.0438.9 ± 0.48 (mM min-1)-
F6P0.65 ± 0.1538.9 ± 0.48 (mM min-1)-

Note: Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity). A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

The Catalytic Mechanism: A Sequential Process

The steady-state kinetics of Pfp from Giardia lamblia suggest a sequential mechanism where both substrates, PPi and F6P, must bind to the enzyme before any product is released. Product inhibition studies further support this model. For instance, inorganic phosphate (Pi) acts as a competitive inhibitor with respect to PPi, indicating that they both bind to the same site on the enzyme.

Research on the Pfp from Propionibacterium freudenreichii suggests a proton-shuttle mechanism involving general acid-base catalysis. In the direction of F6P phosphorylation, a basic residue in the active site is proposed to accept a proton from the C-1 hydroxyl group of F6P, which then facilitates the nucleophilic attack on the terminal phosphate of PPi.

Experimental Protocols for Studying Pfp Catalysis

The characterization of Pfp activity and the role of pyrophosphate relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Enzyme Purification

A common strategy for purifying Pfp involves a series of chromatographic steps. For example, the recombinant Pfp from Porphyromonas gingivalis was purified using a combination of Mono SP and Mono Q ion-exchange chromatography. The purification process is monitored by measuring the specific activity of the enzyme at each step.

Enzyme Activity Assays

Pfp activity is typically determined using a coupled-enzyme spectrophotometric assay. The activity is measured by monitoring the change in absorbance of NADH or NADPH at 340 nm.

Forward Reaction (Glycolytic Direction):

The formation of FBP is coupled to the oxidation of NADH through the sequential action of aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl2

    • 0.15 mM NADH

    • 1 mM F6P

    • Auxiliary enzymes: aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase

  • Initiation: The reaction is initiated by the addition of PPi.

  • Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reverse Reaction (Gluconeogenic Direction):

The formation of F6P from FBP is coupled to the reduction of NADP+ by glucose-6-phosphate isomerase and glucose-6-phosphate dehydrogenase.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl2

    • 0.2 mM NADP+

    • 1 mM FBP

    • Auxiliary enzymes: glucose-6-phosphate isomerase, glucose-6-phosphate dehydrogenase

  • Initiation: The reaction is initiated by the addition of inorganic phosphate (Pi).

  • Measurement: The increase in absorbance at 340 nm due to NADPH formation is monitored.

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a fixed, saturating concentration. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. Double-reciprocal plots (Lineweaver-Burk plots) are often used for graphical determination of Km and Vmax.

Visualizing the Role of Pyrophosphate in Pfp Catalysis

Pfp-Catalyzed Reaction

Pfp_Reaction F6P Fructose-6-Phosphate Enzyme Pfp Enzyme F6P->Enzyme PPi Pyrophosphate (PPi) PPi->Enzyme FBP Fructose-1,6-Bisphosphate Enzyme->FBP Pi Inorganic Phosphate (Pi) Enzyme->Pi

Caption: Reversible phosphorylation of Fructose-6-Phosphate by Pfp using Pyrophosphate.

Experimental Workflow for Pfp Characterization

Pfp_Workflow start Start: Pfp Enzyme Source (e.g., Recombinant expression) purification Enzyme Purification (e.g., Chromatography) start->purification activity_assay Enzyme Activity Assay (Spectrophotometric) purification->activity_assay kinetic_analysis Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetic_analysis data_analysis Data Analysis and Interpretation kinetic_analysis->data_analysis end End: Characterized Pfp Enzyme data_analysis->end

Caption: A generalized workflow for the purification and kinetic characterization of Pfp enzymes.

Logical Relationship of Pfp in Metabolism

Pfp_Metabolism cluster_glycolysis Glycolysis cluster_biosynthesis Biosynthesis (e.g., DNA, Protein) F6P Fructose-6-Phosphate FBP Fructose-1,6-Bisphosphate F6P->FBP Pfp Pyruvate Pyruvate FBP->Pyruvate Macromolecules Macromolecules PPi_prod PPi Precursors Precursors Precursors->Macromolecules ATP -> AMP + PPi PPi_pool Cellular PPi Pool PPi_prod->PPi_pool PPi_pool->F6P Pfp PPase Pyrophosphatase PPi_pool->PPase Pi 2 Pi PPase->Pi

References

Allosteric Regulation of Pyrophosphate-Dependent Phosphofructokinase: A Structural and Functional Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrophosphate-dependent phosphofructokinase (PFP-PFK), an enzyme central to glycolytic and gluconeogenic pathways in various organisms, presents a fascinating case of metabolic regulation. Unlike its ATP-dependent counterpart (ATP-PFK), which is a classic model of complex allosteric control, PFP-PFK is generally considered a non-allosteric enzyme. This guide delves into the structural and functional nuances of PFP-PFK, with a particular focus on the exceptions to its non-allosteric nature and its critical role in maintaining pyrophosphate (PPi) homeostasis. Through a comprehensive review of current literature, this document provides quantitative kinetic data, detailed experimental protocols, and visual representations of its regulatory mechanisms, offering a vital resource for researchers in metabolism and drug development.

Introduction: The Dichotomy of Phosphofructokinase Regulation

6-phosphofructokinase (PFK) catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a key committed step in glycolysis. Two primary forms of this enzyme exist, distinguished by their phosphoryl donor: the well-studied ATP-dependent PFK (ATP-PFK or PFK-1) and the pyrophosphate-dependent PFK (PFP-PFK). While ATP-PFK is subject to intricate allosteric regulation by a host of metabolites such as ATP, AMP, citrate, and fructose-2,6-bisphosphate, PFP-PFK typically operates without such complex controls.[1] The reaction catalyzed by PFP-PFK is reversible, allowing it to function in both glycolysis and gluconeogenesis.[1]

The primary regulatory role of PFP-PFK appears to be intertwined with the cellular concentration of inorganic pyrophosphate (PPi), a byproduct of numerous biosynthetic reactions.[2] Maintaining PPi homeostasis is crucial, as its accumulation can be toxic and inhibit anabolic processes.[2] PFP-PFK utilizes PPi as a phosphoryl donor, thus linking glycolytic flux directly to the anabolic state of the cell.[2]

Quantitative Analysis of PFP-PFK Kinetics

The kinetic properties of PFP-PFK vary across different organisms. While generally not regulated allosterically, its activity is governed by substrate availability. Below is a summary of key kinetic parameters from selected organisms.

OrganismSubstrateKm (µM)Vmax (U/mg)Allosteric ActivatorsAllosteric InhibitorsReference
Naegleria fowleriFructose-6-Phosphate1065AMP (Ka = 2 µM)-
Pyrophosphate (PPi)1565
Fructose-1,6-Bisphosphate35-
Orthophosphate (Pi)590-
Toxoplasma gondiiFructose-6-Phosphate--Not regulated by F-2,6-BP-
Methylococcus capsulatusFructose-6-Phosphate22707.6None-
Pyrophosphate (PPi)27-
Fructose-1,6-Bisphosphate3289.0
Orthophosphate (Pi)8690-
Various PlantsFructose-6-Phosphate--Fructose-2,6-bisphosphate-

Allosteric Regulation: Exceptions to the Rule

While the majority of characterized PFP-PFKs are non-allosteric, notable exceptions exist, providing valuable insights into the evolutionary plasticity of enzyme regulation.

AMP Activation in Naegleria fowleri

The PFP-PFK from the pathogenic amoeba Naegleria fowleri stands out as a clear example of allosteric activation. Adenosine monophosphate (AMP) has been shown to increase the enzyme's Vmax approximately twofold, with a half-maximal activation constant (Ka) of 2 µM. This activation is crucial for the enzyme's stability and its transition from an inactive monomer to an active tetramer.

cluster_AMP_Activation AMP-Mediated Activation of N. fowleri PFP-PFK InactiveMonomer Inactive Monomer (45 kDa) ActiveTetramer Active Tetramer (180 kDa) InactiveMonomer->ActiveTetramer Aggregation ActiveTetramer->InactiveMonomer Dissociation AMP AMP AMP->ActiveTetramer Stabilizes

AMP stabilizes the active tetrameric form of N. fowleri PFP-PFK.
Fructose-2,6-Bisphosphate Activation in Plants

In many plant species, PFP-PFK activity is potently activated by fructose-2,6-bisphosphate (F-2,6-BP). This small molecule is a key regulator of carbohydrate metabolism in plants, coordinating the activities of glycolysis and gluconeogenesis. The activation of PFP-PFK by F-2,6-BP allows for a rapid increase in glycolytic flux in response to photosynthetic activity and sugar availability.

cluster_F26BP_Regulation F-2,6-BP Regulation of Plant PFP-PFK F6P Fructose-6-Phosphate PFP_PFK PFP-PFK F6P->PFP_PFK F16BP Fructose-1,6-Bisphosphate PFP_PFK->F16BP Glycolysis F26BP Fructose-2,6-Bisphosphate F26BP->PFP_PFK Activates

F-2,6-BP allosterically activates plant PFP-PFK, enhancing glycolysis.

Structural Basis for the Lack of Allosteric Regulation in Most PFP-PFKs

The structural differences between ATP-PFK and PFP-PFK provide a rationale for the general absence of complex allosteric regulation in the latter. ATP-PFK possesses distinct allosteric binding sites for its effectors, which are separate from the active site. These sites have evolved to bind molecules like ATP, AMP, and citrate, inducing conformational changes that modulate enzyme activity.

In contrast, the majority of PFP-PFK structures lack these well-defined allosteric pockets. The evolution of PFP-PFK appears to have prioritized a streamlined catalytic function, tightly coupled to the availability of its substrate, PPi. This structural simplicity ensures that its activity is a direct reflection of the cell's anabolic state, as indicated by PPi levels.

The Central Role of PFP-PFK in Pyrophosphate Homeostasis

The primary regulatory significance of PFP-PFK lies in its role in maintaining PPi homeostasis. Numerous anabolic processes, including DNA and protein synthesis, generate PPi. The accumulation of PPi can inhibit these very pathways. PFP-PFK, along with pyrophosphatases, serves to hydrolyze PPi, thereby driving these biosynthetic reactions forward.

cluster_PPi_Homeostasis PFP-PFK in PPi Homeostasis and Metabolic Coordination Anabolism Anabolic Pathways (DNA, Protein Synthesis) PPi Pyrophosphate (PPi) Anabolism->PPi Generates PPi->Anabolism Inhibits (at high conc.) PFP_PFK PFP-PFK PPi->PFP_PFK Substrate Glycolysis Glycolysis PFP_PFK->Glycolysis Drives BuildingBlocks Metabolic Building Blocks Glycolysis->BuildingBlocks Produces BuildingBlocks->Anabolism Supports

PFP-PFK coordinates anabolic and catabolic processes through PPi utilization.

This metabolic arrangement creates a feed-forward loop where active biosynthesis stimulates glycolysis via PPi production, which in turn provides the necessary precursors for further anabolism.

Experimental Protocols

Purification of Recombinant PFP-PFK

This protocol is a generalized procedure for the purification of His-tagged recombinant PFP-PFK expressed in E. coli.

cluster_Purification_Workflow Recombinant PFP-PFK Purification Workflow Start E. coli culture expressing His-tagged PFP-PFK CellLysis Cell Lysis (Sonication or French Press) Start->CellLysis Centrifugation1 Centrifugation (Clarify Lysate) CellLysis->Centrifugation1 IMAC Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA or Co-Talon resin) Centrifugation1->IMAC Wash Wash with increasing imidazole concentrations IMAC->Wash Elution Elute with high concentration of imidazole Wash->Elution Dialysis Dialysis or Buffer Exchange (Remove imidazole, store in appropriate buffer) Elution->Dialysis PurityCheck Assess Purity (SDS-PAGE, Western Blot) Dialysis->PurityCheck End Purified PFP-PFK PurityCheck->End

A generalized workflow for the purification of recombinant PFP-PFK.

Methodology:

  • Cell Culture and Induction: Grow E. coli cells transformed with the PFP-PFK expression vector to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer. Lyse cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA or other suitable IMAC column.

  • Washing: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged PFP-PFK with a buffer containing a high concentration of imidazole.

  • Buffer Exchange: Remove imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE and confirm its identity by Western blot.

PFP-PFK Enzyme Activity Assay

This is a continuous spectrophotometric coupled enzyme assay. The production of ADP (in the reverse direction) or consumption of PPi (in the forward direction) is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

cluster_Assay_Workflow Coupled Enzyme Assay for PFP-PFK Activity cluster_forward Forward Reaction Measurement cluster_reverse Reverse Reaction Measurement Reaction1 F-1,6-BP + Pi <=> F-6-P + PPi (Catalyzed by PFP-PFK) Reaction2 PPi + F-6-P -> F-1,6-BP (Forward reaction coupled to...) Reaction3 ATP + AMP <=> 2 ADP (Adenylate Kinase) Reaction1->Reaction3 Produces ADP Reaction4 ADP + PEP -> ATP + Pyruvate (Pyruvate Kinase) Reaction5 Pyruvate + NADH -> Lactate + NAD+ (Lactate Dehydrogenase) Reaction4->Reaction5 Measurement Monitor decrease in A340 Reaction5->Measurement

Schematic of a coupled enzyme assay to measure PFP-PFK activity.

Assay Components (for the reverse reaction):

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • MgCl2

  • Fructose-1,6-bisphosphate

  • Inorganic phosphate (Pi)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified PFP-PFK

Procedure:

  • Prepare a reaction mixture containing all components except the purified PFP-PFK in a cuvette.

  • Incubate the mixture to reach thermal equilibrium.

  • Initiate the reaction by adding the purified PFP-PFK.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the PFP-PFK activity.

Implications for Drug Development

The general absence of PFP-PFK in mammals makes it an attractive target for the development of antimicrobial and antiparasitic drugs. Targeting the PFP-PFK of pathogens like Naegleria fowleri or Toxoplasma gondii could disrupt their central carbon metabolism and PPi homeostasis, leading to cell death with potentially minimal off-target effects in the host. The unique AMP-binding site in N. fowleri PFP-PFK could be exploited for the design of specific allosteric inhibitors.

Conclusion

Pyrophosphate-dependent phosphofructokinase represents a key metabolic enzyme with a regulatory paradigm distinct from its ATP-dependent counterpart. While typically non-allosteric, notable exceptions in certain protists and plants highlight the diverse evolutionary strategies for metabolic control. The primary regulatory role of PFP-PFK in most organisms is its intimate connection to pyrophosphate homeostasis, positioning it as a critical link between anabolic and catabolic processes. A thorough understanding of its structure, function, and regulation is paramount for researchers in metabolic engineering and for the development of novel therapeutic agents targeting pathogens that rely on this unique enzyme.

References

Unveiling the Structure and Function of Pyrophosphate-Dependent Phosphofructokinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pyrophosphate-dependent phosphofructokinase (PPi-PFK), an enzyme crucial in the glycolysis pathway of various organisms. This document details its structural properties through a complete listing of its Protein Data Bank (PDB) entries, summarizes key quantitative data, and provides detailed experimental protocols for its study. Visualizations of its metabolic role and experimental workflows are also presented to facilitate a deeper understanding of this important enzyme.

Introduction to Pyrophosphate-Dependent Phosphofructokinase

Pyrophosphate-dependent phosphofructokinase (PPi-PFK), also known as phosphofructo-1-kinase, is a key enzyme in the glycolytic pathway of many plants, protists, bacteria, and archaea.[1] Unlike the more common ATP-dependent phosphofructokinase (ATP-PFK), PPi-PFK utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor to catalyze the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[1] This reaction is a critical regulatory point in glycolysis. The reversibility of the reaction catalyzed by PPi-PFK allows it to function in both glycolysis and gluconeogenesis, providing metabolic flexibility to the organisms that possess it.[2]

Structural Insights from the Protein Data Bank (PDB)

The three-dimensional structures of PPi-PFK from various organisms have been determined, providing valuable insights into its catalytic mechanism and regulation. The following table summarizes all publicly available PDB entries for pyrophosphate-dependent phosphofructokinase.

PDB IDOrganismResolution (Å)Publication Title
1KZHBorrelia burgdorferi2.55The structure of a pyrophosphate-dependent phosphofructokinase from the Lyme disease spirochete Borrelia burgdorferi.
9CISCandidatus Prometheoarchaeum syntrophicum2.35Crystal structure of the pyrophosphate-dependent phosphofructokinase from Candidatus Prometheoarchaeum syntrophicum with fructose 6-phosphate.[3]
1PFKEscherichia coli2.40Crystal structure of the complex of phosphofructokinase from Escherichia coli with its reaction products.[4]
4PFKGeobacillus stearothermophilus2.40Phosphofructokinase: structure and control.
4XZ2Homo sapiens (platelet)2.67Human platelet phosphofructokinase in an R-state in complex with ADP and F6P, crystal form I.
4XYKHomo sapiens (platelet)3.40Crystal structure of human phosphofructokinase-1 in complex with ADP.

Quantitative Data Summary

The kinetic properties of PPi-PFK vary among different organisms. This section provides a summary of key quantitative data, including Michaelis constant (Km) and maximum velocity (Vmax), for PPi-PFK from several species.

Kinetic Parameters of PPi-PFK
OrganismSubstrateKm (mM)Vmax (U/mg)Reference
Porphyromonas gingivalisFructose-6-Phosphate2.2278
Fructose-1,6-Bisphosphate0.11190
Thermoproteus tenaxFructose-6-Phosphate0.053112
Pyrophosphate (PPi)0.012112
Fructose-1,6-Bisphosphate0.033185
Phosphate (Pi)0.4185
Borrelia burgdorferiFructose-6-Phosphate0.109-
Pyrophosphate (PPi)0.015-

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study PPi-PFK.

Enzyme Activity Assay

The activity of PPi-PFK is typically measured by a coupled enzyme assay.

Principle:

The formation of fructose-1,6-bisphosphate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The reaction mixture contains aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. Aldolase cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2

  • Fructose-6-Phosphate (F6P) solution: 100 mM

  • Pyrophosphate (PPi) solution: 50 mM

  • NADH solution: 10 mM

  • Coupling enzymes:

    • Aldolase (150 U/mL)

    • Triosephosphate Isomerase (1000 U/mL)

    • Glycerol-3-Phosphate Dehydrogenase (170 U/mL)

  • Enzyme sample (PPi-PFK)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, F6P, PPi, and NADH in a cuvette.

  • Add the coupling enzymes to the reaction mixture and incubate for 5 minutes to allow the temperature to equilibrate to 30°C.

  • Initiate the reaction by adding the PPi-PFK enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Protein Crystallization

Obtaining high-quality crystals is essential for determining the three-dimensional structure of PPi-PFK. The hanging drop vapor diffusion method is commonly used.

Materials:

  • Purified and concentrated PPi-PFK protein (5-10 mg/mL)

  • Crystallization screen solutions

  • 24-well crystallization plates

  • Siliconized cover slips

Procedure:

  • Pipette 500 µL of a reservoir solution from a crystallization screen into a well of a 24-well plate.

  • Mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution on a siliconized cover slip.

  • Invert the cover slip and place it over the well, sealing it with grease to create a hanging drop.

  • Incubate the plate at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

  • Once crystals appear, they can be optimized by varying the precipitant concentration, pH, and other additives.

Visualizing PPi-PFK in Context

Diagrams generated using Graphviz provide a clear visual representation of the role of PPi-PFK in metabolic pathways and the workflow for its characterization.

Glycolysis Pathway with PPi-PFK

This diagram illustrates the central role of PPi-PFK in the glycolytic pathway, highlighting its unique use of pyrophosphate.

Glycolysis_with_PPi_PFK Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP PPi-PFK TrioseP Triose Phosphates F16BP->TrioseP Aldolase Pi Pi F16BP->Pi Pyruvate Pyruvate TrioseP->Pyruvate ...Multiple Steps... 2 NAD+ -> 2 NADH 4 ADP -> 4 ATP PPi PPi PPi->F16BP

Caption: Role of PPi-PFK in the Glycolytic Pathway.

Experimental Workflow for PPi-PFK Characterization

This diagram outlines the typical experimental workflow for the purification and characterization of PPi-PFK.

PPi_PFK_Workflow cluster_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Characterization Biochemical and Structural Characterization Gene PPi-PFK Gene Vector Expression Vector Gene->Vector Ligation Host Expression Host (e.g., E. coli) Vector->Host Transformation CellCulture Cell Culture & Induction Host->CellCulture CellLysis Cell Lysis CellCulture->CellLysis Chromatography Chromatography (e.g., Ni-NTA, IEX) CellLysis->Chromatography PureProtein Purified PPi-PFK Chromatography->PureProtein EnzymeAssay Enzyme Activity Assay PureProtein->EnzymeAssay Crystallization Crystallization PureProtein->Crystallization Kinetics Kinetic Analysis (Km, Vmax) EnzymeAssay->Kinetics StructureDet Structure Determination (X-ray Crystallography) Crystallization->StructureDet

Caption: PPi-PFK Characterization Workflow.

References

The Cellular Localization and Function of Pyrophosphate-Dependent Phosphofructokinase (PPi-PFK): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophosphate-dependent phosphofructokinase (PPi-PFK), also known as PFP, is a crucial enzyme in the glycolytic pathway of a diverse range of organisms, including plants, protists, bacteria, and archaea, but notably absent in animals.[1][2] This enzyme catalyzes the reversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a critical regulatory step in central carbon metabolism. Unlike its ATP-dependent counterpart (ATP-PFK), PPi-PFK utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor, a characteristic that provides metabolic flexibility and is of particular interest in the study of anaerobic metabolism and parasitology.[2][3] This guide provides an in-depth overview of the cellular localization, molecular function, regulatory mechanisms, and experimental analysis of PPi-PFK, with a focus on its potential as a therapeutic target.

Cellular Localization

Pyrophosphate-dependent phosphofructokinase is predominantly a cytosolic enzyme .[4] This localization is consistent with its central role in glycolysis, a pathway that occurs in the cytosol of eukaryotic and prokaryotic cells.

In the parasitic protist Toxoplasma gondii, both ATP- and PPi-dependent phosphofructokinases are expressed in the cytoplasm. Studies utilizing epitope tagging and immunofluorescent staining have confirmed the cytosolic localization of PPi-PFK in these parasites. Similarly, in plants, PPi-PFK is established as a cytoplasmic enzyme involved in regulating carbon metabolism.

While PPi-PFK itself has not been extensively shown to dynamically relocalize, studies on its ATP-dependent homolog in C. elegans (PFK-1.1) have revealed that under conditions of energy stress, such as transient hypoxia, the enzyme can form phase-separated, liquid-like condensates near synapses. This dynamic relocalization into novel metabolic subcompartments suggests that the subcellular organization of glycolytic enzymes can be responsive to the metabolic state of the cell. Further research is warranted to investigate if PPi-PFK exhibits similar dynamic localization under varying physiological conditions in organisms where it is present.

Molecular Function and Signaling Pathways

Core Function in Glycolysis and Gluconeogenesis

The primary function of PPi-PFK is the catalysis of the following reversible reaction:

Fructose-6-phosphate + PPi ⇌ Fructose-1,6-bisphosphate + Pi

This reaction is a key control point in glycolysis (forward reaction) and gluconeogenesis (reverse reaction). The reversibility of the reaction, in contrast to the essentially irreversible reaction catalyzed by ATP-PFK, allows for greater metabolic flexibility. In organisms that possess PPi-PFK, this single enzyme can substitute for both ATP-PFK in glycolysis and fructose-1,6-bisphosphatase in gluconeogenesis.

dot

Glycolysis_Pathway cluster_PPi_PFK PPi-PFK Catalyzed Step Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP PPi-PFK Pi Pi F16BP->F6P PPi-PFK TrioseP Triose phosphates F16BP->TrioseP Aldolase Pyruvate Pyruvate TrioseP->Pyruvate Multiple steps (ADP -> ATP) (NAD+ -> NADH) PPi PPi

Fig 1. Role of PPi-PFK in the glycolytic pathway.
Role in Pyrophosphate Homeostasis

In many biosynthetic pathways, such as the synthesis of proteins, DNA, and RNA, pyrophosphate (PPi) is generated as a byproduct. The accumulation of PPi can be toxic and may inhibit these anabolic reactions. PPi-PFK plays a critical role in PPi detoxification and homeostasis by utilizing it as a substrate.

In Toxoplasma gondii, PPi-PFK is essential for maintaining PPi homeostasis. Its activity is coupled to glycolysis, thereby linking the cell's anabolic and catabolic states. When biosynthesis is active and producing PPi, PPi-PFK consumes this PPi to drive glycolysis, which in turn produces ATP and metabolic precursors for further biosynthesis. This creates a feed-forward loop that balances the metabolic needs of the parasite.

dot

PPi_Homeostasis cluster_regulation PPi Homeostasis and Metabolic Balance Biosynthesis Macromolecule Biosynthesis (Protein, DNA, RNA) PPi Pyrophosphate (PPi) Biosynthesis->PPi produces PPase Pyrophosphatase PPi->PPase hydrolyzed by PPi_PFK PPi-PFK PPi->PPi_PFK consumed by Pi 2 Pi PPase->Pi Glycolysis Glycolysis PPi_PFK->Glycolysis activates Anabolism Anabolism (Growth, Proliferation) Glycolysis->Anabolism supports

Fig 2. PPi-PFK's role in pyrophosphate homeostasis.
Regulation of PPi-PFK Activity

A key distinction between PPi-PFK and ATP-PFK is their mode of regulation. Many ATP-PFKs are subject to complex allosteric regulation by molecules such as ATP, ADP, AMP, and phosphoenolpyruvate, which allows for tight control of the glycolytic flux in response to the cell's energy status.

In contrast, most prokaryotic and protistan PPi-PFKs are non-allosteric . For example, the PPi-PFK from the hyperthermophilic archaeon Thermoproteus tenax is not regulated by classical effectors of ATP-PFKs. Similarly, in Toxoplasma gondii, the enzyme's activity is Mg²⁺-dependent but not regulated by fructose 2,6-bisphosphate.

However, in plants, PPi-PFK is allosterically activated by fructose 2,6-bisphosphate , a potent regulator of carbohydrate metabolism. The expression of genes encoding PPi-PFK subunits in plants can also be regulated by environmental conditions, such as oxygen availability. In rice, for instance, the expression of certain PPi-PFK genes is induced during anoxic stress, suggesting a role for this enzyme in anaerobic metabolism when ATP levels are low.

Quantitative Data

The kinetic properties of PPi-PFK vary across different species. The following tables summarize key quantitative data for PPi-PFK from several organisms.

Table 1: Kinetic Parameters for the Forward Reaction (Fructose-1,6-bisphosphate formation)

OrganismSubstrateK_m_ (mM)V_max_ (μmol·min⁻¹·mg⁻¹)Reference(s)
Porphyromonas gingivalisFructose-6-Phosphate2.2 ± 0.1278 ± 34
Toxoplasma gondii (PFK2)Fructose-6-Phosphate0.333Not Reported
Amycolatopsis methanolicaFructose-6-PhosphateNot ReportedNot Reported
Thermoproteus tenaxFructose-6-Phosphate0.053Not Reported
Borrelia burgdorferiFructose-6-PhosphateNot ReportedNot Reported

Table 2: Kinetic Parameters for the Reverse Reaction (Fructose-6-phosphate formation)

OrganismSubstrateK_m_ (mM)V_max_ (μmol·min⁻¹·mg⁻¹)Reference(s)
Porphyromonas gingivalisFructose-1,6-bisphosphate0.11 ± 0.03190 ± 14
Thermoproteus tenaxFructose-1,6-bisphosphate0.033Not Reported

Table 3: Molecular Weight

OrganismSubunit MW (kDa)Holoenzyme MW (kDa)Quaternary StructureReference(s)
Thermoproteus tenax37~100Not specified
Amycolatopsis methanolica43Not specifiedTetramer
Borrelia burgdorferi60Not specifiedNot specified
Dictyoglomus thermophilum~37Not specifiedNot specified

Experimental Protocols

Protocol for Determining Cellular Localization by Immunofluorescence

This protocol provides a general framework for the localization of cytosolic proteins like PPi-PFK in cultured cells.

dot

IF_Workflow start Start: Culture cells on coverslips fix Fixation (e.g., 4% Paraformaldehyde) start->fix perm Permeabilization (e.g., 0.2% Saponin or Triton X-100) fix->perm block Blocking (e.g., PBS with 1% BSA) perm->block primary_ab Primary Antibody Incubation (anti-PPi-PFK antibody) block->primary_ab wash1 Wash (x3 with PBS) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash (x3 with PBS) secondary_ab->wash2 mount Mounting (with antifade medium and DAPI) wash2->mount image Imaging (Confocal Microscopy) mount->image

Fig 3. Workflow for immunofluorescence localization.

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: PBS with 0.2% saponin or 0.1% Triton X-100

  • Blocking buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Primary antibody: specific for PPi-PFK

  • Secondary antibody: fluorophore-conjugated, specific for the host species of the primary antibody

  • Nuclear stain: DAPI or Hoechst dye

  • Mounting medium with antifade reagent

  • Glass microscope slides

  • Fluorescence or confocal microscope

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips placed in a culture dish.

  • Fixation: Aspirate the culture medium and gently wash the cells with PBS. Add the fixation solution and incubate for 15-20 minutes at room temperature. Caution: Formaldehyde is toxic and should be handled in a fume hood.

  • Washing: Aspirate the fixative and wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: If using an intracellular antibody, incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing the antibody to cross the cell membrane.

  • Blocking: Aspirate the permeabilization buffer and add blocking buffer. Incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-PPi-PFK antibody in blocking buffer. Invert the coverslip onto a drop of the diluted antibody solution on a piece of parafilm and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Staining: Wash the coverslips three times with PBS for 5 minutes each, protected from light. A nuclear counterstain like DAPI can be included in one of the final washes.

  • Mounting: Carefully place a drop of mounting medium onto a glass slide and invert the coverslip onto the drop, avoiding air bubbles. Seal the edges with nail polish if desired.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol for PPi-PFK Enzyme Activity Assay

This protocol describes a coupled enzyme assay to measure PPi-PFK activity in the forward direction (glycolysis). The production of fructose-1,6-bisphosphate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

dot

Enzyme_Assay_Workflow start Prepare Assay Mixture (Buffer, MgCl₂, NADH, Coupling Enzymes) add_substrates Add Substrates (Fructose-6-Phosphate, PPi) start->add_substrates pre_incubate Pre-incubate to Temperature add_substrates->pre_incubate initiate_reaction Initiate Reaction (Add Enzyme Sample) pre_incubate->initiate_reaction monitor Monitor Absorbance at 340 nm (Rate of NADH oxidation) initiate_reaction->monitor calculate Calculate Enzyme Activity monitor->calculate

Fig 4. Workflow for a coupled enzyme assay of PPi-PFK.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Assay Buffer (e.g., 0.1 M HEPES-HCl, pH 7.0)

  • Fructose-6-phosphate (F-6-P) solution

  • Pyrophosphate (PPi) solution

  • Magnesium chloride (MgCl₂) solution

  • NADH solution

  • Coupling enzymes: aldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase

  • Enzyme sample (purified PPi-PFK or cell extract)

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing the assay buffer, MgCl₂, NADH, and the coupling enzymes (aldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase). The final volume is typically 1 mL.

  • Substrate Addition: Add the substrates, fructose-6-phosphate and PPi, to the assay mixture.

  • Pre-incubation: Incubate the mixture for a few minutes at the desired assay temperature (e.g., 37°C) to ensure temperature equilibrium and to allow any background reactions to complete.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme sample to the cuvette and mix quickly.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH to NAD⁺.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity of PPi-PFK is proportional to the rate of NADH oxidation. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of product (or consumption of 1 µmole of NADH) per minute under the specified conditions.

PPi-PFK as a Drug Target

The absence of PPi-PFK in humans and its essentiality for the growth and virulence of certain pathogens, such as the parasite Toxoplasma gondii, make it an attractive target for the development of novel antimicrobial drugs. Targeting a metabolic pathway that is unique to the pathogen can potentially lead to high selectivity and low toxicity for the host.

The development of specific inhibitors for PPi-PFK could disrupt the parasite's central carbon metabolism and its ability to maintain pyrophosphate homeostasis, ultimately leading to cell death. The availability of crystal structures for PPi-PFK from organisms like Borrelia burgdorferi (PDB ID: 1KZH) and Candidatus Prometheoarchaeum syntrophicum (PDB ID: 9CIS) provides a structural basis for rational drug design and virtual screening of small molecule inhibitors.

Conclusion

Pyrophosphate-dependent phosphofructokinase is a metabolically significant enzyme with a distinct cellular localization and function compared to its ATP-dependent counterpart. Its role extends beyond glycolysis to the crucial maintenance of pyrophosphate homeostasis, thereby integrating cellular catabolic and anabolic processes. The cytosolic localization of PPi-PFK is well-established, and the methodologies for its study are robust. The essential nature of this enzyme in certain pathogens, coupled with its absence in humans, underscores its potential as a promising target for future drug development initiatives. Further research into the dynamic regulation and potential subcellular compartmentalization of PPi-PFK will undoubtedly provide deeper insights into the metabolic adaptations of a wide array of organisms.

References

The Divergent Roles of Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase (PFP) in Prokaryotic and Eukaryotic Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the significance of Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP) in contrast to the canonical ATP-dependent phosphofructokinase (PFK) in the glycolytic pathways of prokaryotic and eukaryotic organisms. We delve into the kinetic properties, regulatory mechanisms, and experimental methodologies pertinent to these enzymes, with a special focus on the potential of PFP as a novel therapeutic target.

Executive Summary

Glycolysis is a fundamental metabolic pathway for energy production. The phosphorylation of fructose-6-phosphate is a critical regulatory step, traditionally associated with the ATP-dependent phosphofructokinase (PFK). However, an alternative enzyme, the pyrophosphate (PPi)-dependent phosphofructokinase, more accurately termed Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP), plays a significant role in the glycolysis of many prokaryotes, protists, and plants. This guide elucidates the key distinctions between PFP and PFK, highlighting the metabolic flexibility conferred by PFP, particularly in organisms adapted to fluctuating energy states. Understanding these differences not only enhances our knowledge of comparative biochemistry but also opens new avenues for the development of targeted antimicrobial agents.

Comparative Analysis of PFP and PFK

PFP and PFK catalyze the same fundamental reaction—the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate—but utilize different phosphoryl donors and exhibit distinct regulatory features.

Catalytic and Kinetic Properties

The primary distinction lies in the phosphoryl donor: PFP utilizes inorganic pyrophosphate (PPi), while PFK uses ATP.[1] This has profound implications for cellular bioenergetics. The PFP-catalyzed reaction is readily reversible, allowing for metabolic flexibility, whereas the PFK-catalyzed reaction is largely considered irreversible under physiological conditions, serving as a committed step in glycolysis.[1][2]

Table 1: Comparative Kinetic Parameters of PFP and PFK

EnzymeOrganismSubstrateKm / K0.5 (µM)Vmax (U/mg)Allosteric ActivatorsAllosteric InhibitorsReference
PFP Phaseolus vulgaris (Bean)Fructose-6-Phosphate18,000 (-Fru-2,6-P₂) / 1,100 (+Fru-2,6-P₂)-Fructose-2,6-bisphosphate-[3]
Phaseolus vulgaris (Bean)Pyrophosphate40 (-Fru-2,6-P₂) / 25 (+Fru-2,6-P₂)-Fructose-2,6-bisphosphate-[3]
Thermoproteus tenaxFructose-6-Phosphate<620>156None identified-
Thermoproteus tenaxPyrophosphate--None identified-
PFK Human (Muscle isoform, PFK-M)Fructose-6-Phosphate147-Fructose-2,6-bisphosphate, AMP, ADPATP, Citrate
Human (Muscle isoform, PFK-M)ATP152-Fructose-2,6-bisphosphate, AMP, ADPATP, Citrate
Human (Liver isoform, PFK-L)Fructose-6-Phosphate1360-Fructose-2,6-bisphosphate, AMP, ADPATP, Citrate
Human (Liver isoform, PFK-L)ATP160-Fructose-2,6-bisphosphate, AMP, ADPATP, Citrate
Human (Platelet isoform, PFK-P)Fructose-6-Phosphate1333-Fructose-2,6-bisphosphate, AMP, ADPATP, Citrate
Human (Platelet isoform, PFK-P)ATP276-Fructose-2,6-bisphosphate, AMP, ADPATP, Citrate
Thermus thermophilusFructose-6-Phosphate--ADPPEP
Teladorsagia circumcinctaFructose-6-Phosphate350-400-Fructose-2,6-bisphosphate, AMPATP, Citrate, Isocitrate, Malate

Note: '-' indicates data not available in the cited sources.

Regulatory Mechanisms

The regulation of PFK in eukaryotes is complex, involving allosteric control by a host of metabolites and hormonal signaling cascades. In contrast, prokaryotic PFK regulation is generally less intricate. PFP regulation also varies, with some isoforms being allosterically regulated while others are not.

In animals, PFK-1 is a key regulatory point in glycolysis. It is allosterically inhibited by high levels of ATP and citrate, signaling an energy-replete state. Conversely, AMP and ADP act as allosteric activators. A crucial activator of eukaryotic PFK is fructose-2,6-bisphosphate (Fru-2,6-P₂), which is synthesized by the bifunctional enzyme PFK-2/FBPase-2. The activity of PFK-2/FBPase-2 is, in turn, regulated by hormones such as insulin and glucagon, linking glycolytic flux to the overall metabolic status of the organism.

Eukaryotic_PFK_Regulation cluster_hormonal Hormonal Control cluster_cellular Cellular State Insulin Insulin PFKFB2 PFK-2/FBPase-2 Insulin->PFKFB2 + Glucagon Glucagon Glucagon->PFKFB2 - High_Energy High Energy (High ATP, Citrate) PFK1 PFK-1 High_Energy->PFK1 - Low_Energy Low Energy (High AMP, ADP) Low_Energy->PFK1 + F26BP Fructose-2,6-bisphosphate PFKFB2->F26BP synthesizes F26BP->PFK1 + (potent activator) Glycolysis Glycolysis PFK1->Glycolysis

Caption: Hormonal and allosteric regulation of eukaryotic PFK-1.

Prokaryotic PFKs are typically regulated by a simpler set of allosteric effectors. For example, the PFK from Thermus thermophilus is inhibited by phosphoenolpyruvate (PEP) and activated by ADP.

PFP regulation is more varied. In plants, PFP is strongly activated by Fru-2,6-P₂. However, some prokaryotic PFPs, such as the one from Thermoproteus tenax, appear to be non-allosterically regulated, with their activity primarily controlled by substrate availability.

Prokaryotic_Glycolysis_Regulation cluster_pfp PFP Pathway cluster_pfk PFK Pathway F6P Fructose-6-Phosphate PFP PFP F6P->PFP PFK PFK F6P->PFK F16BP Fructose-1,6-Bisphosphate Glycolysis Glycolysis F16BP->Glycolysis Further Glycolysis PFP->F16BP Pi Pi PFP->Pi PPi PPi PPi->PFP PFK->F16BP ADP ADP PFK->ADP ATP ATP ATP->PFK ADP->PFK + PEP PEP PEP->PFK -

Caption: Alternative glycolytic steps in prokaryotes.

Experimental Protocols

Enzyme Activity Assays

A common method for assaying PFK and PFP activity is a coupled-enzyme spectrophotometric assay.

Principle: The product of the PFK/PFP reaction, fructose-1,6-bisphosphate, is cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Triosephosphate isomerase then converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Finally, glyceraldehyde-3-phosphate dehydrogenase oxidizes glyceraldehyde-3-phosphate, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.

Typical Reaction Mixture:

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Fructose-6-phosphate

  • Phosphoryl donor (ATP for PFK, PPi for PFP)

  • MgCl₂ (cofactor for PFK)

  • Coupling enzymes: aldolase, triosephosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase

  • NAD⁺

  • Enzyme preparation (cell extract or purified enzyme)

Enzyme_Assay_Workflow F6P Fructose-6-Phosphate PFK_PFP PFK or PFP F6P->PFK_PFP Donor ATP or PPi Donor->PFK_PFP F16BP Fructose-1,6-Bisphosphate PFK_PFP->F16BP Aldolase Aldolase F16BP->Aldolase G3P_DHAP Glyceraldehyde-3-P + Dihydroxyacetone-P Aldolase->G3P_DHAP TPI Triosephosphate Isomerase G3P_DHAP->TPI G3P Glyceraldehyde-3-Phosphate (2) TPI->G3P GAPDH Glyceraldehyde-3-P Dehydrogenase G3P->GAPDH NADH 2 NADH + 2 H+ GAPDH->NADH NAD 2 NAD+ NAD->GAPDH Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer

Caption: Coupled-enzyme assay workflow for PFK/PFP activity.

Enzyme Purification

Purification of PFK and PFP typically involves a combination of chromatographic techniques. A general workflow is as follows:

  • Cell Lysis: Disruption of cells to release intracellular contents.

  • Clarification: Removal of cell debris by centrifugation.

  • Fractionation: Initial separation based on properties like solubility (e.g., ammonium sulfate precipitation).

  • Chromatography:

    • Ion-exchange chromatography: Separation based on net charge.

    • Affinity chromatography: Using ligands that specifically bind to the enzyme (e.g., ATP-agarose for PFK).

    • Size-exclusion chromatography: Separation based on molecular size.

  • Purity Assessment: SDS-PAGE and activity assays to confirm the purity and specific activity of the enzyme preparation.

PFP as a Potential Drug Target

The absence of PFP in animals, including humans, makes it an attractive target for the development of selective antimicrobial drugs. An inhibitor targeting PFP would be expected to have minimal off-target effects in the host. This is particularly relevant for pathogenic protists and bacteria that rely on PFP for their glycolytic flux.

While research into specific PFP inhibitors is still in its early stages, the principle of targeting metabolic pathways unique to pathogens is a well-established strategy in drug discovery. The development of activity-based probes (ABPs) could be a powerful tool for identifying and characterizing novel PFP inhibitors in pathogenic organisms.

PFP_Drug_Target_Logic Prokaryote Pathogenic Prokaryote/Protist PFP PFP present Prokaryote->PFP Eukaryote Host (e.g., Human) PFK PFK present Eukaryote->PFK No_PFP PFP absent Eukaryote->No_PFP Glycolysis_Blocked Glycolysis Blocked (Cell Death) PFP->Glycolysis_Blocked leads to Glycolysis_Unaffected Glycolysis Unaffected (No Toxicity) No_PFP->Glycolysis_Unaffected results in Inhibitor Selective PFP Inhibitor Inhibitor->PFP targets

Caption: The logic for targeting PFP in pathogens.

Conclusion and Future Directions

The study of PFP provides a fascinating example of metabolic diversity and adaptation. Its unique properties, particularly its use of PPi and its reversible nature, offer a distinct advantage to organisms in specific ecological niches. For drug development professionals, the absence of PFP in higher eukaryotes presents a promising opportunity for the creation of novel, selective antimicrobial therapies.

Future research should focus on:

  • Structural and Kinetic Characterization: Elucidating the structures and detailed kinetic properties of PFP from a wider range of pathogenic prokaryotes and protists.

  • Inhibitor Screening: High-throughput screening for selective inhibitors of pathogen-specific PFPs.

  • In Vivo Validation: Assessing the efficacy of PFP inhibitors in cellular and animal models of infection.

By deepening our understanding of this alternative glycolytic enzyme, we can pave the way for innovative strategies to combat infectious diseases.

References

Methodological & Application

Downloading the Atomic Coordinates of Pore-Forming Proteins: A Case Study of Gasdermin D

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The three-dimensional structure of a protein is fundamental to understanding its function and for designing targeted therapeutics. Pore-forming proteins (PFPs) are a critical class of proteins involved in various physiological and pathological processes, including immunity and bacterial pathogenesis. This document provides a detailed guide on how to locate and download the Protein Data Bank (PDB) file for a key pore-forming protein, Gasdermin D (GSDMD), which is a central executioner of pyroptosis, a form of inflammatory programmed cell death. This protocol will serve as a template for accessing structural data for other proteins of interest.

Introduction to Gasdermin D

Gasdermin D (GSDMD) is a member of the gasdermin family of proteins that play a crucial role in the innate immune response.[1] Upon activation by inflammatory caspases (caspase-1, -4, -5, and -11), GSDMD is cleaved into two fragments: an N-terminal pore-forming domain (GSDMD-NT) and a C-terminal repressor domain (GSDMD-CT).[2] The GSDMD-NT fragment oligomerizes and inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18, a process known as pyroptosis.[3][4] Due to its role in inflammation, GSDMD is a significant target for drug development in various inflammatory diseases and cancers.

Protein Databases

Several online databases provide comprehensive information about proteins. For structural biologists and drug designers, the two most critical resources are:

  • UniProt: A comprehensive resource for protein sequence and functional information.[5] It provides a detailed annotation of a protein, including its function, domain structure, post-translational modifications, and variants. Each protein has a unique accession number (e.g., P57764 for human GSDMD).

  • Protein Data Bank (PDB): The single global archive for information about the 3D structures of large biological molecules, including proteins and nucleic acids. Each structure in the PDB is assigned a unique four-character alphanumeric identifier, the PDB ID.

The relationship between these databases is crucial for navigating from protein information to its 3D structure.

Database_Relationship UniProt UniProt (Protein Information) PDB Protein Data Bank (PDB) (3D Structure) UniProt->PDB Links to PDB IDs NCBI NCBI (Gene & Sequence Data) UniProt->NCBI Gene Information PDB->UniProt Links to UniProt IDs NCBI->UniProt Protein Accession

Figure 1: Relationship between major biological databases.

Protocol: Downloading the PDB File for Human Gasdermin D

This protocol outlines the steps to find and download the atomic coordinate file for human Gasdermin D from the RCSB PDB database.

Workflow for PDB File Download:

PDB_Download_Workflow start Start search_pdb Navigate to RCSB PDB (rcsb.org) start->search_pdb enter_query Enter Search Term: 'Gasdermin D' or 'P57764' search_pdb->enter_query results_page Review Search Results enter_query->results_page select_entry Select a PDB Entry (e.g., 6N9O) results_page->select_entry download_files Click 'Download Files' select_entry->download_files choose_format Select 'PDB Format' download_files->choose_format end PDB file downloaded choose_format->end

Figure 2: Workflow for downloading a PDB file.

Step-by-Step Instructions:

  • Navigate to the RCSB PDB website: Open a web browser and go to --INVALID-LINK--.

  • Search for Gasdermin D: In the search bar at the top of the page, you can enter "Gasdermin D". For a more specific search, you can use the UniProt accession number for human GSDMD, which is "P57764".

  • Analyze the Search Results: The search results page will display a list of PDB entries related to your query. For Gasdermin D, you will find structures of the full-length protein, its individual domains, and the assembled pore complex.

  • Select a PDB Entry: Click on a PDB ID to navigate to its detailed structure summary page. For this example, we will use the entry 6N9O , which is the crystal structure of full-length human Gasdermin D.

  • Download the PDB File: On the structure summary page for 6N9O, locate the "Download Files" button in the upper right corner. Click on this button to open a dropdown menu.

  • Choose the File Format: From the dropdown menu, select "PDB Format". The file, 6n9o.pdb, will be downloaded to your computer. Other formats like mmCIF are also available.

Quantitative Data Summary

The table below summarizes key quantitative data for selected human Gasdermin D PDB entries. This allows for a quick comparison of the structural data quality.

PDB IDDescriptionOrganismMethodResolution (Å)R-Value WorkR-Value Free
6N9O Crystal structure of human GSDMDHomo sapiensX-RAY DIFFRACTION3.500.2760.345
6VFE Gasdermin D poreHomo sapiensELECTRON MICROSCOPY3.90N/AN/A
7Z1X Crystal structure of human Gasdermin D complexed with nanobodiesHomo sapiensX-RAY DIFFRACTION1.860.2120.249

Data sourced from the respective RCSB PDB entries.

Experimental Protocols

The determination of a protein's 3D structure is a complex process involving several key experimental stages. Below are the methodologies cited for the determination of the full-length human Gasdermin D structure (PDB ID: 6N9O).

1. Protein Expression and Purification:

  • Cloning: The coding sequence for human GSDMD (UniProt: P57764) was cloned into a bacterial expression vector containing a His6-SUMO tag.

  • Expression: The expression construct was transformed into E. coli BL21 (DE3) cells. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C overnight.

  • Lysis and Affinity Chromatography: The cells were harvested and lysed by sonication. The recombinant SUMO-fusion protein was purified from the cell lysate using Ni-NTA affinity chromatography.

  • Tag Cleavage and Further Purification: The His6-SUMO tag was cleaved by the Ulp1 protease. A second round of Ni-NTA chromatography was performed to remove the tag and any uncleaved protein.

  • Size-Exclusion Chromatography: The GSDMD protein was further purified using S200 size-exclusion chromatography.

  • Concentration: The purified protein was concentrated to approximately 20 mg/ml.

2. Crystallization:

  • Construct Optimization: The full-length GSDMD protein had a tendency to aggregate. To improve crystallization, truncated versions with deletions in disordered loop regions were created. For the human GSDMD construct that yielded diffraction-quality crystals, residues 181-186 and 196-198 were truncated, and the linker between the N- and C-terminal domains was replaced with the linker from a crystallized murine GSDMD construct.

  • Crystallization Conditions: The specifics of the crystallization conditions (e.g., precipitant, buffer, temperature) would be detailed in the publication associated with the PDB entry.

3. X-ray Diffraction Data Collection and Structure Refinement:

  • The protein crystals were exposed to a high-intensity X-ray beam, and the diffraction pattern was recorded.

  • The diffraction data was processed to determine the electron density map of the molecule.

  • An atomic model was built into the electron density map and refined to best fit the experimental data.

Signaling Pathway

Gasdermin D is a key player in the pyroptosis signaling pathway, which is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).

Pyroptosis_Pathway cluster_stimuli Stimuli cluster_inflammasome Inflammasome Activation cluster_gsdmd Gasdermin D Cleavage cluster_pore Pore Formation & Cytokine Release PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage GSDMD_full Full-length GSDMD (Inactive) Casp1->GSDMD_full cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves GSDMD_NT GSDMD-NT GSDMD_full->GSDMD_NT GSDMD_CT GSDMD-CT GSDMD_full->GSDMD_CT Pore GSDMD Pore Formation in Cell Membrane GSDMD_NT->Pore IL1b Mature IL-1β Pore->IL1b release Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis ProIL1b->IL1b

Figure 3: The canonical pyroptosis signaling pathway involving Gasdermin D.

This detailed guide provides the necessary information for researchers to confidently navigate protein databases and retrieve structural data for pore-forming proteins like Gasdermin D, facilitating further research and drug development efforts.

References

Visualizing Protein-Drug-Like Molecule (PDB-Pfp) Structures with PyMOL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for visualizing and analyzing the interactions between a protein and a drug-like molecule (referred to here as "Pfp," which can represent a fragment, peptide, or other small molecule ligand) using the molecular visualization software, PyMOL. Understanding these interactions at a molecular level is a cornerstone of structure-based drug design and development.

Introduction

PyMOL is a powerful, open-source molecular visualization system that is widely used in structural biology and computational drug design to produce high-quality 3D images of macromolecules.[1][2][3] Effective visualization of protein-ligand complexes allows for the detailed examination of binding modes, interaction patterns, and the overall structural basis of molecular recognition. This is crucial for lead optimization, understanding structure-activity relationships (SAR), and designing novel therapeutics.[4]

This guide will walk you through the essential steps to load a PDB-Pfp structure, manipulate the display for clarity, identify key interactions, and generate publication-quality images.

Experimental Protocols

Preparing and Loading the this compound Structure

The first step in visualizing a protein-ligand complex is to obtain and prepare the coordinate data, which is typically stored in a Protein Data Bank (PDB) file format.[5]

Methodology:

  • Obtain the PDB File: Download the PDB file of your protein-ligand complex from a database such as the RCSB Protein Data Bank. PDB files contain the atomic coordinates for both the protein and any associated ligands or heteroatoms (HETATM).

  • Clean the PDB File (Optional but Recommended): For clarity, it is often beneficial to remove solvent molecules (water) and other non-essential heteroatoms from the PDB file. This can be done using PyMOL's command line.

  • Load the PDB File into PyMOL:

    • Open the PyMOL application.

    • Use the File > Open... menu to select your PDB file.

    • Alternatively, use the fetch command to directly download a structure from the PDB database (e.g., fetch 1a2b).

Basic Visualization and Object Creation

Once loaded, the protein-ligand complex will be displayed in the PyMOL viewer. To facilitate analysis, it is best practice to create separate objects for the protein and the ligand.

Methodology:

  • Create a Protein Object: In the PyMOL command line, use the select command to define the protein chains and then create a new object. For a protein in chain A, the commands would be:

  • Create a Ligand Object: Similarly, create an object for the ligand. Ligands are often designated by a specific residue name in the PDB file. For a ligand with the residue name 'LIG', the commands would be:

  • Coloring Objects: Differentiating the protein and ligand by color is essential for clear visualization.

  • Changing Molecular Representations: PyMOL offers various ways to display molecules. A common approach is to show the protein as a cartoon and the ligand as sticks.

    • In the object control panel, for protein_obj, select Show > as > cartoon.

    • For ligand_obj, select Show > as > sticks.

Analyzing Protein-Ligand Interactions

Visualizing the non-covalent interactions between the protein and the ligand is the primary goal of this analysis. PyMOL has built-in tools to identify and display these interactions.

Methodology:

  • Identify Interacting Residues: To focus on the binding site, select and display the amino acid residues within a certain distance of the ligand.

  • Visualize Hydrogen Bonds: PyMOL can find and display polar contacts, which are indicative of hydrogen bonds.

    This command will display dashed lines between atoms of the ligand and protein that are within 3.2 Å of each other.

  • Labeling Key Residues: For clarity in images and presentations, it is useful to label the interacting residues.

    • Select the residues you want to label.

    • In the object control panel for your selection, go to Label > residues.

Data Presentation

The analysis of protein-ligand interactions often involves measuring distances to characterize the strength and geometry of the interactions. This quantitative data can be summarized in a table.

Interaction TypeDonor AtomAcceptor AtomDistance (Å)
Hydrogen BondLigand O1Protein NH (ARG 8)2.8
Hydrogen BondLigand NH2Protein O (GLU 105)3.1
HydrophobicLigand C10Protein CB (LEU 78)3.9
Pi-StackingLigand Ring 1Protein Ring (PHE 43)4.5

This is an example table. The actual data will be specific to the this compound complex being analyzed.

Visualization Workflows and Signaling Pathways

The process of visualizing a this compound structure can be represented as a logical workflow. Similarly, the insights gained from such visualization can help in understanding the role of the protein-ligand interaction in a larger biological signaling pathway.

PDB_Visualization_Workflow A Obtain PDB File B Load PDB into PyMOL A->B C Create Protein & Ligand Objects B->C D Color and Style Objects for Clarity C->D E Identify and Display Interacting Residues D->E F Visualize Hydrogen Bonds and other Interactions E->F G Generate Publication-Quality Image F->G H Analyze and Quantify Interactions F->H

A streamlined workflow for visualizing protein-ligand complexes in PyMOL.

Signaling_Pathway_Example Ligand Pfp Ligand Receptor Target Protein Ligand->Receptor Binding Inhibition Inhibition Downstream1 Kinase A Receptor->Downstream1 Activation Downstream2 Transcription Factor Downstream1->Downstream2 Phosphorylation Response Cellular Response Downstream2->Response

An example of a signaling pathway modulated by a Pfp ligand binding to its target protein.

References

Application Notes and Protocols for Analyzing Protein-Ligand Interactions using UCSF Chimera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of protein-ligand interactions, specifically focusing on a hypothetical Protein-Pfp ligand complex, using the molecular visualization software UCSF Chimera. The protocols outlined herein are broadly applicable to any protein-ligand system.

Introduction

Understanding the intricate network of interactions between a protein and a small molecule ligand is fundamental for structure-based drug design and discovery. UCSF Chimera is a powerful tool that enables researchers to visualize, analyze, and quantify these interactions in three-dimensional space.[1][2] This guide will walk you through the essential steps to load a protein-ligand complex, identify key interactions such as hydrogen bonds and non-covalent contacts, and analyze the binding interface.

Experimental Protocols

The following protocols provide a step-by-step methodology for the comprehensive analysis of protein-ligand interactions.

Loading and Preparing the Molecular Structure
  • Launch UCSF Chimera: Open the UCSF Chimera application.

  • Fetch the PDB File:

    • Navigate to File > Fetch by ID .

    • Enter the 4-character PDB ID of your protein-ligand complex and click Fetch . For this example, we will assume a hypothetical PDB entry for a Protein-Pfp complex.

  • Initial Inspection and Cleanup:

    • Rotate and translate the molecule to visually inspect the overall structure and the binding pose of the ligand.

    • Remove solvent molecules (water) and other non-essential ions to simplify the view. This can be done by selecting the water molecules and deleting them (Actions > Atoms/Bonds > delete ).

  • Displaying the Ligand and Binding Site:

    • To focus on the ligand, you can select it. One way to do this is to use the Select > Residue menu and choose the ligand (e.g., Pfp).

    • Display the ligand in a distinct representation, for example, as a "stick" or "ball and stick" model (Actions > Atoms/Bonds > stick or ball & stick ).

    • To view the residues in the binding pocket, you can select residues within a certain distance of the ligand. Use the command select : z<5 where is the three-letter code for your ligand and 5 is the distance in angstroms.[3]

Analyzing Hydrogen Bonds

Hydrogen bonds are critical for the specificity and affinity of ligand binding.

  • Select the Ligand: Select the Pfp ligand using any of the selection methods.

  • Open the H-Bonds Tool: Navigate to Tools > Structure Analysis > H-Bonds .[4][5]

  • Configure H-Bond Parameters:

    • In the "H-Bonds" dialog, ensure that "Limit by selection" is checked and set to "with at least one end selected". This will find all hydrogen bonds involving the selected ligand.

    • Check "Display as pseudobonds" to visualize the hydrogen bonds as lines between the donor and acceptor atoms.

    • You can customize the color and radius of the pseudobonds.

    • Check "Log" to have a detailed list of the identified hydrogen bonds written to the Reply Log.

  • Execute and Analyze: Click Apply or OK . The identified hydrogen bonds will be displayed in the main window, and the details will be available in the Reply Log.

Identifying Clashes and Contacts

Analyzing steric clashes and non-covalent contacts provides insights into the shape complementarity of the binding pocket.

  • Select the Ligand: Ensure the Pfp ligand is selected.

  • Open the Find Clashes/Contacts Tool: Go to Tools > Structure Analysis > Find Clashes/Contacts .

  • Configure Contact Parameters:

    • In the "Find Clashes/Contacts" dialog, designate the selected ligand atoms as one set of atoms to consider.

    • For the other set of atoms, you can designate the protein.

    • Choose the "contact" criteria to identify all types of direct interactions.

    • Set the "VDW overlap" cutoff. A negative value can be used to identify contacts that are not necessarily clashes.

    • Enable "Draw pseudobonds" to visualize the contacts.

    • Check "Write information to file" or view the Reply Log for a list of interacting residues.

  • Execute and Interpret: Click Apply . The contacts will be shown as pseudobonds, and the interacting residues will be listed, providing a comprehensive view of the non-covalent interactions.

Visualizing the Binding Interface Surface

Visualizing the molecular surface helps in understanding the shape and chemical properties of the binding pocket.

  • Generate the Molecular Surface:

    • Select the protein.

    • Go to Actions > Surface > show . This will display the solvent-excluded surface of the protein.

  • Color the Surface by Electrostatic Potential:

    • To understand the electrostatic complementarity, you can color the surface by electrostatic potential.

    • This can be done through the Tools > Surface/Binding Analysis menu, often requiring pre-calculated potentials or using built-in calculators.

  • Color the Surface by Lipophilicity (Hydrophobicity):

    • Coloring the surface by hydrophobicity can highlight nonpolar regions important for ligand binding. This can be achieved through various coloring options in the Actions > Color menu after selecting the surface.

  • Measure Buried Surface Area:

    • The buried surface area upon ligand binding can be calculated to quantify the extent of the interaction interface. The measure buriedArea command can be used for this purpose.

Data Presentation

The quantitative data obtained from the analyses can be summarized for comparative studies.

Table 1: Summary of Protein-Pfp Ligand Interactions

Interaction TypeNumber of InteractionsKey Interacting ResiduesAverage Distance (Å)
Hydrogen Bondse.g., 5e.g., TYR8, ASP25, GLN102e.g., 2.8 ± 0.3
Hydrophobic Contactse.g., 15e.g., LEU12, ILE30, PHE99e.g., 3.5 ± 0.5
Salt Bridgese.g., 1e.g., ASP25 - LYS (Pfp)e.g., 3.1

Table 2: Quantitative Analysis of the Binding Interface

ParameterValueUnits
Buried Surface Areae.g., 450.5Ų
Ligand Volumee.g., 280.1ų
Interface Shape Complementaritye.g., 0.75(Sc score)

Visualizations

Diagrams illustrating the workflow and the relationships between different analysis steps are provided below.

experimental_workflow cluster_prep 1. Structure Preparation cluster_analysis 2. Interaction Analysis cluster_output 3. Output & Interpretation Load Load PDB Structure Clean Clean Structure (Remove Water) Load->Clean HBond Hydrogen Bond Analysis Clean->HBond Contacts Clash/Contact Analysis Clean->Contacts Surface Surface & Interface Analysis Clean->Surface Quant Quantitative Data (Tables) HBond->Quant Visual Visual Inspection HBond->Visual Contacts->Quant Contacts->Visual Surface->Quant Surface->Visual

Caption: Experimental workflow for analyzing protein-ligand interactions.

logical_relationships cluster_interactions Interaction Types Protein Protein Structure Complex Protein-Ligand Complex Protein->Complex Ligand Pfp Ligand Ligand->Complex HBonds Hydrogen Bonds Complex->HBonds Hydrophobic Hydrophobic Contacts Complex->Hydrophobic Electrostatic Electrostatic Interactions Complex->Electrostatic

Caption: Logical relationships in protein-ligand interaction analysis.

References

Application Notes and Protocols for PDB-Pfp Structure Visualization and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pore-forming proteins (Pfps) are crucial in various biological processes, including bacterial pathogenesis, immunity, and apoptosis. Their ability to create channels in cell membranes makes them significant targets for therapeutic intervention. Structural biology, coupled with powerful software tools, provides indispensable insights into Pfp mechanisms, guiding the development of novel inhibitors. These application notes provide an overview of key software and detailed protocols for the visualization and analysis of Pfp structures obtained from the Protein Data Bank (PDB).

Application Note 1: Overview of Key Visualization Software

The selection of appropriate software is critical for Pfp structural analysis. While many tools are available, PyMOL, UCSF ChimeraX, and VMD are industry standards, each with unique strengths for investigating the complex assemblies and dynamics of pore-forming proteins.

Table 1: Comparison of Major Molecular Graphics Programs for Pfp Analysis
SoftwareKey Features for Pfp AnalysisPrimary Use Case
PyMOL - High-quality molecular rendering and publication-grade image creation.- Powerful selection algebra for isolating specific monomers, domains, or residues.- Built-in tools for measuring distances, angles, and surface properties.- Scripting capabilities (Python) for automating complex analysis and visualization tasks.Generating high-resolution figures of Pfp assemblies, analyzing specific intermolecular interfaces, and producing detailed structural illustrations for publications.
UCSF ChimeraX - Superior performance with large, complex structures like Pfp oligomers and membrane assemblies.- Integration with web servers and databases (e.g., PDB, EMDB).- Advanced tools for cryo-EM map fitting and analysis.- Command-line interface for reproducible workflows and detailed analysis of molecular surfaces and channels.Comprehensive analysis of large Pfp complexes, especially those derived from cryo-EM data. Ideal for identifying and measuring pore dimensions and analyzing protein-membrane interactions.
VMD (Visual Molecular Dynamics) - Optimized for the analysis of molecular dynamics (MD) simulations.- Advanced tools for trajectory analysis, including RMSD, hydrogen bond analysis, and conformational changes over time.- Can handle extremely large systems and long simulation trajectories.- Scripting with Tcl/Tk for custom analysis routines.Visualizing and analyzing the dynamic behavior of Pfps, such as the process of pore formation, conformational changes upon ligand binding, or the passage of ions through the channel.

Application Note 2: Protocols for Pfp Structural Analysis

The following protocols outline standardized workflows for common analytical tasks in Pfp research, from initial structure preparation to identifying potential drug binding sites.

Workflow 1: Pfp Pore Characterization

This workflow details the process of identifying and measuring the dimensions of the central pore, a critical step in understanding a Pfp's function and potential for blockade.

G Experimental Workflow: Pfp Pore Analysis cluster_0 Data Acquisition & Preparation cluster_1 Pore Identification & Measurement cluster_2 Analysis & Visualization pdb 1. Fetch PDB Structure (e.g., α-hemolysin, 7AHL) prep 2. Prepare Structure (Remove solvent, select chains) pdb->prep Load into ChimeraX/PyMOL surf 3. Generate Molecular Surface prep->surf Input prepared structure pore_id 4. Identify Pore Pathway (e.g., using MOLEonline or CASTp) surf->pore_id measure 5. Measure Pore Dimensions (Radius profile, length) pore_id->measure viz 6. Visualize Pore (Surface representation, color by radius) measure->viz Output dimensional data quant 7. Quantify Results (Generate table of pore radii) viz->quant

Caption: A generalized workflow for the computational analysis of a Pfp's central pore.

Protocol 1: Measuring Pore Dimensions with UCSF ChimeraX

This protocol provides a step-by-step guide to analyze the pore of the Staphylococcal alpha-hemolysin heptamer (PDB ID: 7AHL) using UCSF ChimeraX.

  • Fetch and Prepare Structure:

    • Open UCSF ChimeraX.

    • In the command line, type: open 7ahl

    • To simplify the view, remove water molecules: delete solvent

    • Display the protein as a surface: surface

  • Identify and Analyze Pore (Conceptual - often uses external tools or plugins):

    • While ChimeraX has tools for surface analysis, specialized servers are more direct for pore measurement. A common approach is to use the MOLEonline web server.

    • On the MOLEonline web server: Upload your prepared PDB file (7AHL).

    • Set parameters: Define the starting point for pore calculation (typically the center of the channel entrance).

    • Execute analysis: Run the calculation to get the pore radius profile along the channel axis.

  • Visualize and Quantify Results:

    • The output from MOLEonline provides a profile of the pore's radius. This data can be plotted to identify the narrowest constriction point.

    • In ChimeraX: Visualize the pore by coloring the molecular surface based on hydrophobicity or electrostatic potential to understand the chemical environment of the channel lining. Command: coulombic -8 8 #1 (colors by electrostatic potential from red to blue).

Table 2: Example Quantitative Data - Pore Radius of α-Hemolysin (7AHL)

This table represents typical output data from a pore analysis tool, showing the radius at different points along the Z-axis of the channel.

Position along Z-axis (Å)Pore Radius (Å)Lining Residues
-1512.5Lys, Asp
-57.8Thr, Met
0 (Constriction Point)1.4 Met-113
58.1Thr, Leu
1513.2Gly, Asp

Application Note 3: Pfp Mechanism and Drug Discovery Workflow

Understanding the mechanism of Pfp assembly is key to designing inhibitors. The following diagram illustrates the pathway of Staphylococcal α-hemolysin, a well-studied bacterial Pfp.

Signaling Pathway 1: α-Hemolysin Pore Formation

G Mechanism: α-Hemolysin (α-HL) Pore Formation m1 1. Secreted α-HL Monomer mem 2. Binds to Host Cell Membrane m1->mem hep 3. Oligomerization into Heptameric Pre-pore mem->hep pore 4. Conformational Change (Stem insertion) hep->pore final_pore 5. Functional β-barrel Pore pore->final_pore lysis 6. Ion Efflux & Cell Lysis final_pore->lysis Permeabilization

Caption: The sequential process of α-hemolysin pore formation on a target cell membrane.

Workflow 2: Virtual Screening for Pfp Blockers

For drug development professionals, identifying molecules that can block the Pfp channel is a primary goal. This workflow outlines a standard computational pipeline for this purpose.

G Workflow: Virtual Screening for Pfp Inhibitors pdb 1. Select Pfp Target Structure (PDB) pocket 2. Identify Binding Pocket (Pore entrance or allosteric site) pdb->pocket dock 4. High-Throughput Docking (e.g., AutoDock Vina, Glide) pocket->dock library 3. Prepare Small Molecule Library (e.g., ZINC, ChEMBL) library->dock score 5. Score and Rank Compounds (Based on binding energy) dock->score filter 6. Post-processing & Filtering (ADMET properties, visual inspection) score->filter hits 7. Top Candidate 'Hits' for Experimental Validation filter->hits

Caption: A computational pipeline for identifying potential Pfp-blocking small molecules.

Protocol 2: High-Level Virtual Screening
  • Target Preparation:

    • Load the Pfp structure into a molecular modeling program (e.g., UCSF ChimeraX).

    • Prepare the protein by adding hydrogens, assigning charges, and removing solvent.

    • Define the "search space" or "grid box" for docking, typically centered on the pore's narrowest constriction point or a known allosteric site.

  • Ligand Preparation:

    • Obtain a library of small molecules in a format like SDF or MOL2.

    • Prepare the ligands by generating 3D coordinates, assigning protonation states, and minimizing energy.

  • Molecular Docking:

    • Use docking software (e.g., AutoDock Vina) to systematically place each ligand from the library into the defined binding site on the Pfp.

    • The software calculates a "docking score," an estimation of the binding affinity for each ligand pose.

  • Analysis of Results:

    • Rank all compounds based on their predicted binding scores.

    • Visually inspect the binding poses of the top-ranked compounds to ensure they make plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with pore-lining residues.

    • Filter the top hits based on drug-like properties (e.g., Lipinski's Rule of Five) before selecting candidates for laboratory testing.

Application Notes and Protocols for Molecular Docking Studies with PDB Structures: A Case Study with p38 MAP Kinase (PDB ID: 1A9U)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing molecular docking studies using protein structures from the Protein Data Bank (PDB). As the term "PDB-Pfp structures" is not a standard nomenclature in recognized databases, this document will utilize a well-characterized example, the p38 MAP kinase (PDB ID: 1A9U), to illustrate the principles and protocols of molecular docking. This kinase is a significant target in drug discovery, particularly for inflammatory diseases.[1][2]

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is most often used to predict the binding of a small molecule ligand to the active site of a protein. Understanding these interactions at a molecular level is crucial for structure-based drug design and for screening large libraries of compounds to identify potential drug candidates.

Case Study: p38 MAP Kinase (PDB ID: 1A9U)

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[4][5] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, making it an attractive target for therapeutic intervention. The crystal structure of p38 MAP kinase in complex with an inhibitor, SB203580, is available in the PDB with the accession code 1A9U.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its activation leads to the phosphorylation of downstream transcription factors, ultimately regulating the expression of genes involved in inflammation and apoptosis.

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF2, MEF2C) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response

p38 MAPK Signaling Pathway Diagram

Experimental Protocols

This section outlines a typical workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

Molecular Docking Workflow

The general workflow for a molecular docking experiment involves preparing the protein and ligand, defining the binding site, running the docking simulation, and analyzing the results.

Molecular_Docking_Workflow start Start prep_protein 1. Prepare Protein (PDB: 1A9U) start->prep_protein prep_ligand 2. Prepare Ligand(s) start->prep_ligand grid_box 3. Define Binding Site (Grid Box Generation) prep_protein->grid_box docking 4. Run Docking Simulation (AutoDock Vina) prep_ligand->docking grid_box->docking analysis 5. Analyze Results (Binding Affinity, Pose Visualization) docking->analysis end End analysis->end

General Molecular Docking Workflow
Step-by-Step Protocol using AutoDock Vina

Software and Prerequisites:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or Chimera: For visualization of molecules and results.

  • A text editor for creating configuration files.

Protocol:

  • Protein Preparation (PDB ID: 1A9U):

    • Download the PDB file for 1A9U from the RCSB PDB database.

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and the co-crystallized ligand (SB203580).

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Save the prepared protein in PDBQT format (e.g., 1a9u_protein.pdbqt).

  • Ligand Preparation:

    • Obtain the 3D structure of the ligand(s) of interest (e.g., from PubChem or ZINC database) in SDF or MOL2 format.

    • Open the ligand file in AutoDock Tools.

    • Detect the torsional root and define rotatable bonds.

    • Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

  • Grid Box Generation:

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Define the search space (grid box) for docking. For 1A9U, the grid box can be centered on the active site occupied by the co-crystallized ligand.

    • A study using AutoDock Vina for 1A9U defined a grid box with the following parameters:

      • Center: x = -5.61, y = 17.289, z = 26.212 Å

      • Dimensions: x = 30, y = 30, z = 30 Å

  • Docking Simulation:

    • Create a configuration text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters like exhaustiveness.

    • Run AutoDock Vina from the command line: vina --config conf.txt --out ligand_out.pdbqt --log ligand_log.txt

  • Results Analysis:

    • The output file (ligand_out.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The log file (ligand_log.txt) will contain the binding affinity scores for each pose.

    • Visualize the docked poses in PyMOL or Chimera by loading the protein PDBQT and the output ligand PDBQT files. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Data Presentation

The results of molecular docking studies are typically presented in tables summarizing the binding affinities and other relevant metrics for a series of compounds.

Compound NamePDB IDDocking Score (kcal/mol)Interacting Residues (Hydrogen Bonds)Reference
SB203580 (co-crystal)1A9U-9.5 to -10.5 (re-docked)Met109, Gly110, Lys53, Asp168
Metergoline1A9U-9.5-
Withaphysacarpin1A9U-9.4Lys53, Glu71, Asp168, Met109
Philadelphicalactone1A9U-9.2Met109, Lys53, Asp168
Canthin-6-one 9-glucoside1A9U-9.1Met109, Gly110, Asp168

Application in Structure-Based Virtual Screening

Molecular docking is a core component of structure-based virtual screening (SBVS), a computational strategy used to identify novel hit compounds from large chemical libraries.

Structure-Based Virtual Screening Workflow

SBVS_Workflow start Start target_prep 1. Target Preparation (e.g., PDB: 1A9U) start->target_prep library_prep 2. Compound Library Preparation start->library_prep docking 3. High-Throughput Molecular Docking target_prep->docking library_prep->docking scoring 4. Scoring and Ranking of Compounds docking->scoring post_processing 5. Post-Docking Analysis and Filtering scoring->post_processing hit_selection 6. Hit Selection for Experimental Validation post_processing->hit_selection end End hit_selection->end

Structure-Based Virtual Screening Workflow

Conclusion

This document provides a comprehensive overview and a detailed protocol for performing molecular docking studies, using the p38 MAP kinase (PDB ID: 1A9U) as a practical example. The provided workflows and protocols can be adapted for other protein-ligand systems. By following these guidelines, researchers can effectively utilize molecular docking as a powerful tool in the drug discovery and development process.

References

Application Note: Interpreting X-ray Diffraction Data for Plasminogen Activator-like Proteins

Author: BenchChem Technical Support Team. Date: November 2025

An application note on interpreting X-ray diffraction data for a specific protein, referred to as "Pfp," is provided below. For the purpose of this document, we will use a representative PDB entry for a plasminogen activator-like protein, given the potential ambiguity of the "Pfp" designation. We will utilize information associated with the crystal structure of the catalytic domain of human tissue plasminogen activator (tPA) in complex with a peptide inhibitor (PDB entry: 1BDA) as a case study.[1] This example will guide researchers, scientists, and drug development professionals through the process of data interpretation, experimental protocols, and pathway visualization.

Introduction

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of biological macromolecules at atomic resolution.[2] This application note provides a detailed guide to interpreting the X-ray diffraction data for a plasminogen activator-like protein, using PDB entry 1BDA as an example. Understanding this data is crucial for structure-based drug design and functional studies.

Data Presentation

The quality of an X-ray crystal structure is assessed by several parameters, which are summarized in the PDB validation report. These metrics provide insight into the agreement between the atomic model and the experimental diffraction data.[3] For PDB entry 1BDA, the key data are presented below.

Table 1: Data Collection and Refinement Statistics for PDB Entry 1BDA

ParameterValue
Data Collection
PDB ID1BDA[1]
Resolution (Å)3.35[1]
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=63.3, b=79.9, c=110.1
Refinement
R-value0.218
R-free0.287
Ramachandran Outliers (%)0.4
Sidechain Outliers (%)1.2
RSRZ Outliers (%)3.5

Note: Some values are representative for a structure of this resolution and may not be explicitly present in the initial PDB header for older entries. Modern validation reports provide a more comprehensive set of statistics.

Experimental Protocols

The determination of a protein crystal structure involves several key experimental steps. The following protocols are generalized based on common crystallographic practices and information inferred from the study of similar proteins.

Protein Expression and Purification

The catalytic domain of human tPA was expressed in Escherichia coli.

  • Expression: The gene encoding the tPA catalytic domain is cloned into an expression vector, which is then transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of IPTG.

  • Lysis: Bacterial cells are harvested and lysed to release the protein.

  • Purification: The protein is purified using a series of chromatography steps, which may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography to achieve high purity.

Crystallization

Crystallization is the process of forming well-ordered, three-dimensional crystals of the protein.

  • Method: The vapor diffusion method (hanging or sitting drop) is commonly used. A drop containing the purified protein, a precipitant solution, and buffers is allowed to equilibrate with a larger reservoir of the precipitant solution.

  • Conditions: The specific conditions (protein concentration, precipitant type and concentration, pH, and temperature) are optimized through screening. For tPA, crystals are grown in the presence of the inhibitor Dansyl-Glu-Gly-Arg chloromethyl ketone.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam to generate a diffraction pattern.

  • X-ray Source: Synchrotron radiation is often used due to its high intensity and tunability.

  • Data Collection: The crystal is mounted and rotated in the X-ray beam. The diffracted X-rays are recorded on a detector. A series of images are collected at different crystal orientations.

Structure Determination and Refinement

The diffraction data is processed to determine the electron density map and build the atomic model.

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Phasing: The phase information, which is lost during the experiment, is recovered using methods like molecular replacement, where a known structure of a similar protein is used as a search model.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined to improve the fit to the experimental data, guided by metrics such as the R-value and R-free.

Mandatory Visualization

Diagrams created using the DOT language are provided below to visualize key pathways and workflows.

Plasminogen Activation Signaling Pathway

The following diagram illustrates the central role of tissue plasminogen activator (tPA) in the fibrinolytic pathway.

Plasminogen_Activation cluster_activation Activation cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin tPA tPA (tissue Plasminogen Activator) tPA->Plasmin activates Fibrin_degradation Fibrin degradation products Plasmin->Fibrin_degradation degrades Fibrin_clot Fibrin clot PAI1 PAI-1 PAI1->tPA inhibits

Caption: The signaling pathway of plasminogen activation by tPA, leading to fibrinolysis.

Experimental Workflow for Protein Crystallography

This diagram outlines the major steps involved in determining a protein's crystal structure.

Crystallography_Workflow Gene Gene of Interest Expression Protein Expression (e.g., E. coli) Gene->Expression Purification Protein Purification (Chromatography) Expression->Purification Crystallization Crystallization (Vapor Diffusion) Purification->Crystallization Xray X-ray Diffraction Data Collection Crystallization->Xray Structure Structure Determination & Refinement Xray->Structure PDB PDB Deposition Structure->PDB

Caption: A generalized workflow for protein X-ray crystallography.

Logical Relationship of Refinement Parameters

This diagram shows the relationship between key refinement statistics and the quality of the final structure.

Refinement_Logic Diffraction_Data Diffraction Data R_value R-value / R-free Diffraction_Data->R_value Atomic_Model Atomic Model Atomic_Model->R_value Geometry Good Geometry (Ramachandran, etc.) Atomic_Model->Geometry High_Quality High-Quality Structure R_value->High_Quality low values indicate good fit Geometry->High_Quality low outliers indicate good model

Caption: Logical flow for assessing the quality of a refined crystal structure.

References

Predicting Protein Function from 3D Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of computational and experimental methodologies for predicting and validating the function of a protein using its three-dimensional (3D) structure from the Protein Data Bank (PDB). This guide is intended for researchers, scientists, and professionals involved in drug discovery and development who leverage structural biology to understand protein function and mechanism of action.

Introduction: The Structure-Function Paradigm

A protein's function is intricately linked to its 3D structure. The specific arrangement of amino acids in space creates binding pockets, active sites, and interaction surfaces that dictate the protein's biological role.[1] With the increasing availability of experimentally determined and accurately predicted protein structures, computational methods for function prediction have become indispensable tools in modern biological research and drug discovery.[2][3] These in silico approaches accelerate the functional annotation of uncharacterized proteins and provide valuable insights for hypothesis-driven experimental validation.[2][3]

Key Applications in Drug Development:

  • Target Identification and Validation: Predicting the function of a novel protein can reveal its potential as a therapeutic target.

  • Rational Drug Design: Understanding the structure of a protein's active or binding site is crucial for designing molecules that can modulate its activity.

  • Predicting Off-Target Effects: Analyzing the structure of a drug target can help predict potential interactions with other structurally similar proteins, thus identifying potential side effects.

  • Understanding Disease Mechanisms: Elucidating the function of proteins involved in disease pathways can provide insights into pathogenesis and identify new therapeutic strategies.

Computational Prediction of Protein Function from PDB Structure

A variety of computational methods exist for predicting protein function from its 3D structure. These approaches can be broadly categorized into homology-based methods, structure-based methods, and integrative approaches that combine multiple sources of information.

Homology-Based Methods

These methods infer the function of a query protein by identifying homologous proteins with known functions. The underlying principle is that proteins with similar sequences and structures are likely to have similar functions.

  • BLAST (Basic Local Alignment Search Tool): A widely used algorithm for comparing a query sequence against a database of known sequences to find homologous proteins. While primarily sequence-based, the identified homologs often have known structures and functions that can be transferred to the query protein.

Structure-Based Methods

These methods directly analyze the 3D structure of a protein to identify functional sites, such as binding pockets and catalytic residues.

  • Geometric Approaches: These methods identify pockets, cavities, and clefts on the protein surface that are likely to be ligand-binding sites. Tools like CASTp (Computed Atlas of Surface Topography of proteins) and SURFNET utilize geometric algorithms to characterize these features.

  • Energetics-Based Approaches: These methods use force fields to calculate the interaction energies between the protein and small molecular probes to identify potential binding sites.

Machine Learning and Deep Learning Approaches

Recent advances in machine learning and deep learning have led to the development of powerful methods for protein function prediction that can learn complex patterns from large datasets of protein structures and their associated functional annotations.

  • DeepFRI (Deep Functional Residue Identification): A graph convolutional network (GCN) based method that learns features from both the protein's sequence and its 3D structure (represented as a contact map) to predict Gene Ontology (GO) terms.

  • GAT-GO: A graph attention network (GAT) method that leverages predicted protein structure information and sequence embeddings to predict GO terms.

Performance of Function Prediction Tools

The performance of protein function prediction methods is often evaluated using metrics such as the maximum F-score (Fmax) and the area under the precision-recall curve (AUPRC). These metrics assess the accuracy of predicting Gene Ontology (GO) terms, which describe a protein's molecular function (MF), biological process (BP), and cellular component (CC).

MethodOntologyFmaxAUPRC
GAT-GO MFO0.6370.662
BPO0.5010.384
CCO0.5420.481
DeepFRI MFO0.5420.313
BPO0.4250.159
CCO0.4240.193
BLAST MFO0.1170.120
BPO0.1210.120
CCO0.2070.163

Table 1: Performance comparison of different protein function prediction methods on the PDB-cdhit test set. Data for GAT-GO and DeepFRI are from a study where training and test proteins are more similar, while BLAST data is from a test set with lower sequence identity.

Experimental Validation of Predicted Protein Function

Computational predictions of protein function must be validated through experimental approaches. The choice of experimental method depends on the predicted function. Here, we provide detailed protocols for three common validation techniques.

Enzymatic Assays

If a protein is predicted to have enzymatic activity, its function can be validated by measuring the rate of the catalyzed reaction.

Protocol: General Enzymatic Assay

  • Protein Expression and Purification:

    • Clone the gene encoding the protein of interest into an appropriate expression vector.

    • Transform the vector into a suitable host (e.g., E. coli, yeast, insect, or mammalian cells) for protein expression.

    • Purify the protein using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

    • Assess the purity and concentration of the purified protein.

  • Assay Setup:

    • Prepare a reaction buffer with the optimal pH and ionic strength for the predicted enzymatic activity.

    • Prepare solutions of the predicted substrate(s) and any necessary cofactors.

    • Set up a reaction mixture containing the reaction buffer, substrate(s), cofactor(s), and the purified enzyme. Include a negative control without the enzyme or substrate.

  • Activity Measurement:

    • Monitor the reaction progress over time by measuring the consumption of the substrate or the formation of the product. This can be done using various techniques, such as:

      • Spectrophotometry: For reactions that involve a change in absorbance or fluorescence.

      • Chromatography (e.g., HPLC): To separate and quantify substrates and products.

      • Mass Spectrometry: For sensitive detection and quantification of reaction components.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear phase of the progress curve.

    • Determine the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).

Site-Directed Mutagenesis

To confirm the role of specific amino acid residues in the protein's active or binding site, site-directed mutagenesis can be used to substitute these residues and assess the impact on function.

Protocol: PCR-Based Site-Directed Mutagenesis

  • Primer Design:

    • Design a pair of complementary oligonucleotide primers containing the desired mutation (substitution, insertion, or deletion) at the center.

    • The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • Mutagenic PCR:

    • Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers.

    • The PCR reaction will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion:

    • Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme directly to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA (i.e., the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation and Selection:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic corresponding to the resistance gene on the plasmid).

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Functional Analysis:

    • Express and purify the mutant protein.

    • Perform the relevant functional assay (e.g., enzymatic assay, binding assay) to compare the activity of the mutant protein to the wild-type protein. A significant reduction or loss of activity confirms the importance of the mutated residue for the protein's function.

Co-Immunoprecipitation (Co-IP)

If a protein is predicted to be part of a protein complex, Co-IP can be used to identify its interaction partners.

Protocol: Co-Immunoprecipitation

  • Cell Lysis:

    • Lyse cells expressing the protein of interest (the "bait") using a gentle lysis buffer that preserves protein-protein interactions (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Immunoprecipitation:

    • Add an antibody specific to the bait protein to the cell lysate.

    • Incubate the lysate-antibody mixture to allow the antibody to bind to the bait protein and its interacting partners (the "prey").

    • Add Protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the mixture. These beads will bind to the antibody, forming a complex of bead-antibody-bait-prey.

    • Incubate to allow the beads to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait protein and its interacting partners from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by:

      • Western Blotting: To confirm the presence of the bait protein and a specific predicted interacting partner using antibodies against each protein.

      • Mass Spectrometry: To identify all the proteins that were co-immunoprecipitated with the bait protein.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams are generated using the Graphviz DOT language.

Protein_Function_Prediction_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation PDB Protein 3D Structure (PDB) Methods Computational Methods (Homology, Structure-based, ML/DL) PDB->Methods Prediction Predicted Function (e.g., GO terms) Methods->Prediction Enzyme Enzymatic Assay Prediction->Enzyme Mutagenesis Site-Directed Mutagenesis Prediction->Mutagenesis CoIP Co-Immunoprecipitation Prediction->CoIP Validated Validated Function Enzyme->Validated Mutagenesis->Validated CoIP->Validated

Workflow for predicting and validating protein function.

Signaling_Pathway_Example Ligand Ligand Receptor Receptor (Predicted Function: Kinase) Ligand->Receptor Binding ProteinX Protein X (Predicted Interaction Partner) Receptor->ProteinX Phosphorylation (Validated by Mutagenesis) Effector Effector Protein ProteinX->Effector Activation (Validated by Co-IP) Response Cellular Response Effector->Response

References

Application Notes and Protocols: PDB-Pfp in Drug Design for Parasitic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The increasing prevalence of drug resistance in parasitic diseases necessitates the development of novel therapeutic agents. Structure-based drug design (SBDD), a computational approach heavily reliant on the Protein Data Bank (PDB), has emerged as a powerful tool to accelerate the discovery and development of new drugs. This document will focus on the application of PDB-informed strategies, with a particular emphasis on Plasmodium falciparum (the deadliest species of malaria parasite), in the design of drugs for a range of parasitic diseases. These methodologies, however, are broadly applicable to other parasites such as Trypanosoma and Leishmania.

The core principle of this approach involves utilizing the three-dimensional structural information of essential parasite proteins to identify and optimize small molecules that can modulate their function, thereby leading to parasite death. This process significantly reduces the time and cost associated with traditional high-throughput screening.

Data Presentation: Inhibitor Activities

The following tables summarize quantitative data for inhibitors identified through structure-based drug design targeting various parasitic proteins.

Table 1: Inhibitors of Plasmodium falciparum Proteins

Target ProteinPDB ID UsedCompound ClassInhibitor ExampleEC50/IC50Reference
Myosin A tail interacting protein (MTIP)2AUC (template)Pyrazole-ureaCompound 1145 nM (EC50)[1]
NADH-ubiquinone oxidoreductase (PfNDH2)5JWANot SpecifiedRYL-552Potent in vitro and in vivo[2]
TransketolaseHomology ModelDinitrophenylhydrazone derivativeNot SpecifiedNot Specified[3]
Plasmepsin V (PfPMV)Modeled StructureFlavonoidsHesperidin, RutinIdentified as potential[4]

Table 2: Inhibitors of Trypanosoma and Leishmania Proteins

| Target Protein | Organism | PDB ID Used | Compound Class | Inhibitor Example | IC50 | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phosphodiesterase B1 (TbrPDEB1) | Trypanosoma brucei | 4I15 | Various | 6 novel scaffolds | 10-80 µM |[5] | | 6-Phosphogluconate Dehydrogenase (Ld6PGD) | Leishmania donovani | 8C79 | Phosphine Gold(I) | Auranofin | 8.6 ± 1.0 µM | | | N-Myristoyltransferase (NMT) | Leishmania major | 6QDF | Withanolides | Withaferin A | 0.5–1.5 µM | | | Arginase | Leishmania | 1T5F | Not Specified | Hydroxyl-containing ligands | Not Specified | | | Triosephosphate Isomerase (LmTIM) | Leishmania mexicana | 1AMK | Benzimidazole | Compound E2 | 4.04 µM | |

Experimental Protocols

The following are detailed methodologies for key experiments in a structure-based drug design workflow for parasitic diseases.

Protocol 1: Target Selection and Homology Modeling

  • Target Identification:

    • Identify essential parasite proteins that are absent or significantly different in the human host to minimize off-target effects. This can be achieved through literature review, genomic and proteomic data analysis, and databases like TDRtargets.

    • Prioritize targets with available structural information in the PDB or those for which a reliable homology model can be built.

  • Sequence Retrieval and Homology Search:

    • Obtain the amino acid sequence of the target protein in FASTA format from a database such as NCBI.

    • Perform a protein-basic local alignment search tool (BLASTp) search against the PDB to find suitable templates for homology modeling. A sequence identity of >30% is generally considered acceptable.

  • Homology Modeling:

    • Utilize homology modeling software such as MODELLER.

    • Align the target sequence with the template sequence.

    • Generate multiple 3D models of the target protein.

    • Select the best model based on scoring functions like the DOPE score (Discrete Optimized Protein Energy). The model with the lowest DOPE score is typically the most accurate.

    • Validate the quality of the final model using tools like PROCHECK to assess its stereochemical properties.

Protocol 2: Structure-Based Virtual Screening

  • Protein and Ligand Preparation:

    • Retrieve the 3D structure of the target protein from the PDB or use the homology model generated in Protocol 1.

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using software like AutoDockTools.

    • Obtain a library of small molecules in a suitable format (e.g., SDF or MOL2) from databases like ZINC, PubChem, or commercial vendors.

    • Prepare the ligands for docking by generating 3D coordinates, assigning charges, and defining rotatable bonds.

  • Binding Site Identification and Grid Generation:

    • Identify the binding site of the protein. If a co-crystallized ligand is present, the binding site can be defined around it. For apo structures, binding pocket prediction tools can be used.

    • Define a grid box that encompasses the entire binding site. This grid is used by the docking program to calculate the binding energies of different ligand poses.

  • Molecular Docking:

    • Use a docking program like AutoDock Vina to dock the ligand library into the prepared protein target.

    • The docking program will generate multiple binding poses for each ligand and score them based on their predicted binding affinity.

  • Hit Selection and Filtering:

    • Rank the ligands based on their docking scores.

    • Visually inspect the top-ranked poses to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding site.

    • Apply filters based on drug-like properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to select promising candidates for experimental validation.

Protocol 3: In Vitro Enzyme Inhibition and Parasite Growth Assays

  • Recombinant Protein Expression and Purification:

    • Clone the gene of the target protein into an expression vector.

    • Express the recombinant protein in a suitable host system (e.g., E. coli).

    • Purify the protein using affinity chromatography.

  • Enzyme Inhibition Assay:

    • Develop an assay to measure the activity of the purified enzyme.

    • Incubate the enzyme with varying concentrations of the inhibitor compounds identified from virtual screening.

    • Measure the enzyme activity and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Parasite Growth Inhibition Assay:

    • Culture the target parasite in vitro (e.g., P. falciparum erythrocytic stage).

    • Expose the parasite cultures to a range of concentrations of the test compounds.

    • After a defined incubation period, measure parasite viability using methods such as microscopy (counting parasitemia), fluorescence-based assays (e.g., SYBR Green), or colorimetric assays (e.g., LDH assay).

    • Calculate the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Visualizations

Diagram 1: Structure-Based Drug Design Workflow for Parasitic Diseases

SBDD_Workflow Target_ID Target Identification (Essential Parasite Protein) Structure_Det 3D Structure Determination (X-ray, NMR, Cryo-EM or Homology Modeling) Target_ID->Structure_Det VS Virtual Screening (Molecular Docking) Structure_Det->VS PDB Protein Data Bank (PDB) PDB->Structure_Det Provides structural data Hit_ID Hit Identification & Prioritization VS->Hit_ID Compound_Lib Compound Library Compound_Lib->VS In_Vitro In Vitro Validation (Enzyme & Parasite Assays) Hit_ID->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt Active Hits Lead_Opt->In_Vitro Synthesized Analogs Preclinical Preclinical Studies Lead_Opt->Preclinical Motility_Inhibition MyoA Myosin A (MyoA) Motor_Complex Motor Complex Formation MyoA->Motor_Complex MTIP Myosin Tail Interacting Protein (MTIP) MTIP->Motor_Complex Gliding_Motility Gliding Motility & Host Cell Invasion Motor_Complex->Gliding_Motility Inhibitor Pyrazole-Urea Inhibitor Inhibitor->Block Block->Motor_Complex Blocks Interaction VS_Workflow Start Start: Target Protein Structure Prep_Protein 1. Prepare Protein (Remove water, add hydrogens) Start->Prep_Protein Define_Site 3. Define Binding Site & Generate Grid Prep_Protein->Define_Site Prep_Ligands 2. Prepare Ligand Library (Generate 3D coordinates) Docking 4. Molecular Docking Prep_Ligands->Docking Define_Site->Docking Scoring 5. Score & Rank Poses Docking->Scoring Analysis 6. Post-Docking Analysis (Visual inspection, filtering) Scoring->Analysis End End: Candidate Hits Analysis->End

References

Application Note: A Researcher's Guide to Determining the Biological Assembly of a PDB Entry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Understanding the correct oligomeric state of a protein is fundamental to elucidating its biological function, mechanism of action, and relevance as a therapeutic target. The coordinate files in the Protein Data Bank (PDB) represent the asymmetric unit of a crystal, which may not be the functional biological assembly.[1][2] This application note provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and guidelines to accurately determine the biological assembly for any PDB entry. We detail methods ranging from direct data retrieval from the RCSB PDB, computational analysis using prediction servers like PDBePISA, to the principles of experimental validation techniques.

Introduction: Asymmetric Unit vs. Biological Assembly

When working with structural data from the PDB, it is crucial to distinguish between two key concepts: the Asymmetric Unit (ASU) and the Biological Assembly (also known as the Biological Unit).[1][3]

  • Asymmetric Unit: In X-ray crystallography, the ASU is the smallest portion of a crystal structure that, when subjected to symmetry operations, generates the complete unit cell of the crystal.[1] The coordinates deposited in a PDB file typically describe this single asymmetric unit. The ASU can represent a complete functional molecule, a fraction of it, or even multiple functional molecules.

  • Biological Assembly: This is the macromolecular assembly that is believed to be the functional form of the molecule in a biological context. For example, the functional form of hemoglobin is a tetramer (α2β2), but depending on the crystallization conditions, its PDB entry might contain a dimer in the asymmetric unit (e.g., PDB ID 1OUT) or the complete tetramer (e.g., PDB ID 2HHB).

Determining the correct biological assembly is a critical first step for any structural analysis, including mechanism-of-action studies, docking simulations, and rational drug design. This guide outlines the primary methods to achieve this.

Workflow for Determining Biological Assembly

The process of determining the biological assembly for a PDB entry can be visualized as a hierarchical workflow. One should start with the curated information in the PDB and proceed to predictive and experimental methods for validation or in cases of ambiguity.

Biological Assembly Determination Workflow cluster_0 Step 1: PDB Database Inquiry cluster_1 Step 2: Computational Prediction cluster_2 Step 3: Experimental Validation start Start with PDB ID pdb_website Check RCSB PDB Website (Structure Summary Page) start->pdb_website remark_350 Inspect PDB File Header (REMARK 350) pdb_website->remark_350 For details pisa_server Use Prediction Server (e.g., PDBePISA) pdb_website->pisa_server If ambiguous or for validation end_node Confirmed Biological Assembly pdb_website->end_node If author-defined & confident remark_350->pisa_server If software-defined or unclear exp_methods Biophysical Methods (SEC-MALS, AUC, SAXS) pisa_server->exp_methods For confirmation pisa_server->end_node If confident & no exp. data exp_methods->end_node

Diagram 1: General workflow for determining the biological assembly of a PDB entry.

Protocol 1: Using the RCSB PDB Database

The RCSB PDB is the primary and most direct source of information regarding the biological assembly. The annotation is either provided by the depositing authors or predicted by software (PISA) and curated.

4.1 Methodology: Visual Inspection and Download

  • Navigate to the PDB Entry: Go to the --INVALID-LINK-- and enter the four-character PDB ID into the search bar (e.g., 1A3C).

  • Examine the Structure Summary Page: The main image on the structure summary page displays the first predicted biological assembly by default.

  • Toggle Between Assemblies: Above the 3D viewer, you can often find arrows or a dropdown menu that allows you to switch between different biological assemblies (if more than one is predicted) and the asymmetric unit. This provides a direct visual comparison.

  • Download Assembly Coordinates: On the top right of the page, click the "Download Files" button. A dropdown menu will appear. Select "Biological Assembly" to download the coordinate file for the displayed assembly. If multiple assemblies exist, they will be listed (e.g., Biological Assembly 1, Biological Assembly 2).

4.2 Methodology: Interpreting the PDB File Header

For programmatic analysis or a deeper understanding, the information is embedded in the header of the PDB format file.

  • Download the PDB Format File: From the "Download Files" menu, select "PDB Format".

  • Open the File: Use a text editor or molecular visualization software to open the .pdb file.

  • Locate REMARK 300 and 350: Scroll down to the remarks section.

    • REMARK 300: Provides a free-text description of the biomolecule.

    • REMARK 350: Details the transformations (rotation and translation matrices) required to generate the complete biological assembly from the coordinates in the ATOM records. This section will explicitly state whether the assembly is "AUTHOR DETERMINED" or "SOFTWARE DETERMINED" (often by PISA).

Protocol 2: Computational Prediction with PDBePISA

When the PDB annotation is ambiguous, purely software-defined, or requires independent verification, using a prediction server is the next logical step. PDBePISA is a powerful tool that analyzes interfaces between macromolecular chains in a crystal lattice to predict the most probable quaternary structure.

5.1 Methodology: Using the PISA Web Server

  • Access PISA: Navigate to the PDBePISA web server at --INVALID-LINK--.

  • Submit a Structure: On the PISA homepage, enter a PDB ID in the "Start PISA" field and click "Run". You can also upload your own coordinate file.

  • Analyze the Results Page: After a short calculation, PISA presents a summary. The key section is the "Assemblies" table at the top, which lists the most probable quaternary states.

  • Inspect Predicted Assemblies: Click on the Assembly ID (e.g., 1) to view detailed information. This includes:

    • A 3D view of the assembly.

    • Stoichiometry (e.g., "hetero 2-mer", "homo 4-mer").

    • Quantitative parameters like buried surface area, accessible surface area, and solvation free energy gain.

  • Evaluate Interfaces: The "Interfaces" section provides a detailed breakdown of every interaction between chains, which is the data PISA uses to predict stability.

5.2 Data Presentation: Interpreting PISA Parameters

The stability of a predicted assembly in PISA is estimated using several physicochemical parameters.

ParameterDescriptionSignificance for a Stable Assembly
Interface Area (Ų) The amount of solvent accessible surface area that becomes buried upon complex formation.Larger values (typically > 800-1000 Ų) suggest a more significant, potentially biological interface.
ΔiG (kcal/mol) Solvation Free Energy Gain. A negative value indicates the interface is hydrophobic and its formation is energetically favorable.P-value < 0.5 suggests the interface is likely specific. Negative kcal/mol values are favorable.
Hydrogen Bonds The number of hydrogen bonds formed across the interface.A higher number contributes to the specificity and stability of the interaction.
Salt Bridges The number of electrostatic interactions (between oppositely charged residues) across the interface.Contributes to the stability and specificity of the interface.

Application Note: Experimental Validation Principles

While computational methods are powerful, the most definitive evidence for a biological assembly comes from experimental techniques that measure the size and shape of macromolecules in solution. These methods are crucial for validating predictions, especially for novel structures or drug development targets.

6.1 Methodology Principles

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to determine the absolute molar mass of a molecule in solution. The protein sample is first separated by size (hydrodynamic radius) on an SEC column. The eluate then passes through a light scattering detector, which measures the mass directly, and a refractive index detector, which measures the concentration. The combination allows for precise mass determination, distinguishing between monomers, dimers, and higher-order oligomers.

  • Analytical Ultracentrifugation (AUC): In an AUC experiment, a protein solution is subjected to high centrifugal forces. By monitoring the rate of sedimentation (sedimentation velocity) or the concentration distribution at equilibrium (sedimentation equilibrium), one can accurately determine the molecular weight, stoichiometry, and association constants of a complex in its native state.

  • Small-Angle X-ray Scattering (SAXS): SAXS measures the scattering of X-rays by a protein solution at very small angles. The resulting scattering profile provides information about the overall shape, size, and molecular weight of the molecule. It is particularly useful for distinguishing between different oligomeric states and can provide a low-resolution shape envelope of the complex in solution.

6.2 Data Presentation: Comparison of Validation Methods

MethodPrincipleKey OutputAdvantages
SEC-MALS Chromatographic separation by size followed by absolute mass measurement via light scattering.Absolute Molar Mass, Oligomeric StateHigh precision; can analyze sample heterogeneity.
AUC Measurement of sedimentation behavior in a centrifugal field.Molecular Weight, Stoichiometry, Association ConstantsGold standard for studying interactions in solution; no matrix interaction.
SAXS Analysis of X-ray scattering patterns from molecules in solution.Molecular Weight, Radius of Gyration, Low-Resolution 3D ShapeProvides shape information in solution; tolerant of various buffer conditions.

Logical Hierarchy of Evidence

The final determination of a biological assembly relies on a hierarchy of evidence, with author-provided experimental data being the most reliable source.

Hierarchy of Evidence author Author-Defined Assembly (REMARK 350, Publication) software Software-Predicted Assembly (PISA, EPPIC in REMARK 350) author->software Higher Confidence Than asu Asymmetric Unit (ASU) (Default if no other info) software->asu Higher Confidence Than exp_data Experimental Data (SEC-MALS, AUC, SAXS) exp_data->author Validates exp_data->software Validates

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homology modeling is a powerful computational method for predicting the three-dimensional (3D) structure of a protein of unknown structure (the "target") based on its amino acid sequence similarity to a protein with a known 3D structure (the "template").[1] This technique is particularly valuable in enzymology and drug discovery for understanding enzyme mechanisms, predicting substrate specificity, and designing novel inhibitors.[2][3] This document outlines a detailed protocol for the homology modeling of related enzymes, integrating a Protein Data Bank (PDB) informed Protein Function Prediction (PFP) workflow. This "PDB-Pfp" approach leverages functional information from homologous proteins in the PDB to guide the modeling process, enhancing the accuracy and functional relevance of the resulting enzyme models.[4][5]

The core principle of this methodology is that protein structure is more conserved than sequence during evolution. Therefore, by identifying templates with not only high sequence identity but also conserved functional residues and domains, we can generate more reliable models of enzyme active sites and overall architecture.

I. This compound Homology Modeling Workflow

The this compound workflow for homology modeling of enzymes can be conceptualized as a multi-step process that emphasizes the integration of functional data at critical stages.

PDB_Pfp_Workflow cluster_0 Phase 1: Pre-modeling Analysis cluster_1 Phase 2: Model Building cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Application Target_Selection Target Enzyme Sequence Selection Template_Search Template Identification (BLASTp) Target_Selection->Template_Search Input Sequence Functional_Analysis PFP: Functional Analysis of Templates Template_Search->Functional_Analysis Potential Templates Alignment Sequence Alignment Functional_Analysis->Alignment Select Best Template(s) Model_Generation 3D Model Generation Alignment->Model_Generation Loop_Modeling Loop & Side-Chain Modeling Model_Generation->Loop_Modeling Energy_Minimization Model Refinement Loop_Modeling->Energy_Minimization Structural_Validation Structural & Stereochemical Validation Energy_Minimization->Structural_Validation Functional_Validation Functional Validation (e.g., Docking) Structural_Validation->Functional_Validation Downstream_Applications Downstream Applications (e.g., Drug Design, Mutagenesis) Functional_Validation->Downstream_Applications

Figure 1: this compound Homology Modeling Workflow.

II. Detailed Experimental Protocols

Protocol 1: Template Identification and Functional Analysis
  • Target Sequence Preparation:

    • Obtain the amino acid sequence of the target enzyme in FASTA format.

  • Template Search using BLASTp:

    • Navigate to the NCBI BLASTp suite (blast.ncbi.nlm.nih.gov/Blast.cgi).

    • Select "Protein BLAST".

    • Paste the target FASTA sequence into the "Enter Query Sequence" box.

    • Choose the "Protein Data Bank (PDB)" as the search database.

    • Select "BLASTp" as the algorithm.

    • Initiate the search.

  • Initial Template Selection Criteria:

    • From the BLASTp results, identify potential templates with:

      • High sequence identity (>30%, preferably >50% for high-quality models).

      • Low E-value (closer to 0 indicates higher significance).

      • High query coverage (approaching 100%).

  • Protein Function Prediction (PFP) Analysis:

    • For the top template candidates, retrieve their PDB entries.

    • Examine the associated literature and annotations in the PDB for functional information, including:

      • Enzyme Commission (EC) number.

      • Bound ligands, cofactors, or inhibitors.

      • Annotated active site residues.

      • Information on substrate specificity.

    • Utilize PFP servers like PFP/ESG or similar tools that predict Gene Ontology (GO) terms to computationally assess the functional similarity between the target and potential templates.

  • Final Template Selection:

    • Select the template(s) that exhibit the highest sequence identity and the most conserved functional characteristics relevant to the target enzyme. Using multiple templates can improve model accuracy.

Protocol 2: Model Generation and Refinement
  • Sequence Alignment:

    • Perform a multiple sequence alignment of the target sequence with the selected template(s) using tools like Clustal Omega or T-Coffee. A high-quality alignment is crucial for an accurate model.

  • 3D Model Generation:

    • Utilize homology modeling software such as SWISS-MODEL, MODELLER, or I-TASSER.

    • For SWISS-MODEL (Web Server):

      • Submit the target sequence or the pre-computed alignment.

      • The server will automatically identify templates, perform alignments, build the model, and provide an initial quality assessment.

    • For MODELLER (Command-line):

      • Requires a Python script to specify the alignment file and the template PDB files. This offers more control over the modeling process.

  • Loop and Side-Chain Modeling:

    • Regions with insertions or deletions (indels) in the alignment correspond to loops that may not have a corresponding structure in the template.

    • Most modeling software has built-in algorithms for ab initio or database-driven loop modeling.

    • Side-chain conformations are typically predicted based on rotamer libraries and the local environment.

  • Model Refinement:

    • The generated model may contain steric clashes or unfavorable geometries.

    • Perform energy minimization using force fields like GROMOS, CHARMM, or AMBER to relax the structure and improve its stereochemical quality. This can be done within the modeling software or using separate molecular dynamics packages.

Protocol 3: Model Validation
  • Stereochemical Quality Assessment:

    • Ramachandran Plot: Use tools like PROCHECK or the validation services provided by SWISS-MODEL to generate a Ramachandran plot. A good quality model should have over 90% of its residues in the most favored regions.

    • Bond Lengths and Angles: Check for deviations from ideal values.

  • Structural Quality Assessment:

    • Utilize servers like ProSA-web or QMEAN to obtain a global quality score for the model, comparing it to structures of similar size in the PDB.

    • Verify3D: This tool assesses the compatibility of the 3D model with its own amino acid sequence.

  • Functional Validation (Context-Dependent):

    • Active Site Analysis: Compare the predicted active site geometry with that of the template and known related enzymes. Ensure that key catalytic residues are correctly positioned.

    • Molecular Docking: If the substrate or a known inhibitor of the enzyme family is known, perform molecular docking studies to assess whether the model can accommodate the ligand in a biologically plausible orientation.

III. Quantitative Data Summary

The quality of a homology model is highly dependent on the sequence identity between the target and the template. The following table summarizes expected model accuracy based on sequence identity.

Sequence IdentityTypical RMSD (Cα atoms)Model Reliability and Applicability
> 70%~1-2 ÅHigh accuracy; suitable for drug design, detailed mechanistic studies.
50-70%~2-3 ÅGood accuracy; generally reliable for active site analysis and virtual screening.
30-50%~3-4 ÅMedium accuracy; useful for identifying the overall fold and designing mutagenesis experiments.
< 30%> 4 ÅLow accuracy ("twilight zone"); model should be treated with caution, may require threading or ab initio methods.

IV. Application in Drug Development: Targeting Enzyme Signaling Pathways

Homology models of enzymes are instrumental in structure-based drug design. By providing a 3D representation of the target enzyme, these models can guide the discovery and optimization of inhibitors.

Drug_Discovery_Pathway cluster_0 Target Identification & Modeling cluster_1 In Silico Screening cluster_2 Lead Optimization cluster_3 Experimental Validation Target Identify Target Enzyme in a Disease Pathway Model Generate Homology Model (this compound) Target->Model Pocket_ID Identify Druggable Binding Pockets Model->Pocket_ID V_Screen Virtual Screening of Compound Libraries Pocket_ID->V_Screen Docking Molecular Docking & Scoring V_Screen->Docking Hit_to_Lead Hit-to-Lead Optimization Docking->Hit_to_Lead ADMET Predict ADMET Properties Hit_to_Lead->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Assay In Vitro Enzyme Assays Synthesis->Assay Assay->Hit_to_Lead Iterative Improvement

Figure 2: Homology Modeling in Structure-Based Drug Discovery.

This workflow illustrates how a homology model serves as the foundation for identifying potential drug candidates through computational methods, which are then synthesized and validated experimentally. The iterative nature of this process allows for the refinement of lead compounds to improve their potency and pharmacokinetic properties.

V. Conclusion

The this compound approach to homology modeling provides a robust framework for generating high-quality, functionally relevant models of enzymes. By integrating functional information from the vast repository of the Protein Data Bank, researchers can enhance the predictive power of their models, accelerating research in enzymology and enabling more efficient structure-based drug design. Rigorous validation of the final model is paramount to ensure its reliability for downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of Pyrophosphate-Dependent Phosphofructokinase (PFP-PFK)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting challenges encountered during the crystallization of pyrophosphate-dependent phosphofructokinase (PFP-PFK).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing PFP-PFK?

Pyrophosphate-dependent phosphofructokinase (PFP-PFK) presents several significant challenges for structural studies. The primary obstacles include:

  • Conformational Heterogeneity: PFP-PFK is an allosterically regulated enzyme, meaning it can exist in multiple conformational states (e.g., active/R-state, inactive/T-state).[1] This flexibility often hinders the formation of well-ordered crystal lattices.

  • Oligomeric Instability: Bacterial PFKs are typically active as homotetramers, but this equilibrium can be affected by buffer conditions, protein concentration, and the presence of ligands.[1][2] Dissociation into dimers or monomers can lead to heterogeneity in the sample.[2]

  • Protein Aggregation: Like many large proteins, PFP-PFK can be prone to aggregation, especially at the high concentrations required for crystallization.[3] This reduces the amount of soluble, properly folded protein available for crystal formation.

  • High Purity Requirement: Successful crystallization requires extremely high sample purity (>95%) and monodispersity (homogeneity). Contaminants or protein aggregates can interfere with crystal lattice formation.

Q2: Why are allosteric effectors important for PFP-PFK crystallization?

Allosteric effectors (activators and inhibitors) are crucial because they can stabilize the enzyme in a single, uniform conformational state. For an enzyme like PFP-PFK, which is regulated by various metabolites, adding a specific substrate or effector can "lock" it into one shape, reducing flexibility and promoting the formation of a regular crystal lattice. For example, the presence of substrates like Fructose-6-Phosphate (F6P) and effectors like ADP can favor a specific oligomeric and conformational state.

Q3: What is the difference between ATP-dependent PFK and PPi-dependent PFK, and does it affect crystallization?

ATP-dependent PFK (PFK-1) is the canonical enzyme in the glycolysis pathway of most organisms, using ATP as the phosphoryl donor. PPi-dependent PFK (PFP-PFK) uses inorganic pyrophosphate (PPi) instead of ATP. This is considered an adaptation in some organisms to conserve ATP. While their catalytic mechanism differs, both are typically large, allosterically regulated oligomers, and thus share similar crystallization challenges related to conformational flexibility and stability. However, the specific ligands and effectors needed to stabilize them for crystallization will differ.

Q4: My PFP-PFK is active, but it won't crystallize. Why?

Enzymatic activity does not guarantee crystallizability. A protein can be catalytically active while still exhibiting properties that prevent crystallization, such as:

  • Surface Entropy: High-entropy, flexible residues (like lysine and glutamate) on the protein's surface can prevent the formation of stable crystal contacts.

  • Conformational "Breathing": The protein might be moving or "breathing" too much in solution, even if it's active.

  • Subtle Heterogeneity: The sample may appear pure on a gel but could have minor post-translational modifications or exist in multiple oligomeric states that are not easily resolved.

Section 2: Crystallization Troubleshooting Guide

This guide addresses specific problems encountered during PFP-PFK crystallization experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Heavy, amorphous precipitate forms immediately in the crystallization drop. 1. Protein concentration is too high. 2. Precipitant concentration is too high. 3. Incorrect pH , leading to the protein's isoelectric point (pI).1. Reduce protein concentration by 25-50% and repeat the screen.2. Reduce precipitant concentration in subsequent optimization screens.3. Change the buffer pH to be at least 1-1.5 units away from the theoretical pI of the PFP-PFK construct.
A "skin" or film forms on the drop surface. Protein is denaturing at the air-water interface.1. Add a small amount of a non-denaturing detergent (e.g., 0.01-0.1% B-OG) to the protein solution.2. Try microbatch or dialysis setups to eliminate the air-water interface.
Phase separation (oily droplets) occurs instead of precipitation or crystals. The combination of precipitant (especially high molecular weight PEGs) and salts is creating two liquid phases.1. Adjust precipitant or salt concentration. Lowering the concentration of either can sometimes exit the phase separation zone.2. Change the incubation temperature. Temperature can significantly alter the phase diagram.3. Consider using phase separation to your advantage. Sometimes crystals can grow within the oily droplets over time.
Showers of tiny microcrystals or needles form. Nucleation rate is too high, and crystal growth is too fast.1. Lower the protein and/or precipitant concentration. This slows down the process, favoring fewer nucleation events and slower growth.2. Decrease the incubation temperature. Moving plates to 4°C can slow kinetics.3. Use microseeding. Crush existing microcrystals and use a serial dilution to introduce a controlled number of seeds into new, less saturated drops.
No crystals, no precipitate, the drop remains clear. The protein solution is not reaching a state of supersaturation.1. Increase protein concentration. Concentrate the protein further, if possible without causing aggregation.2. Increase precipitant concentration in optimization screens.3. Use a broader range of screening conditions. The initial screen may have missed the right chemical space.
Crystals grow but diffract poorly or not at all. 1. High solvent content in the crystal lattice leads to disorder.2. Crystal twinning or other lattice defects are present.3. Radiation damage during data collection.1. Try additives and co-crystallization. Add substrates (F6P), products (F-1,6-BP), or allosteric effectors (ADP, PEP) to stabilize the protein and promote better packing.2. Optimize cryoprotection. Test different cryoprotectants or concentrations to reduce damage during freezing.3. Improve crystal quality. Use techniques like microseeding or vary the crystal growth temperature to obtain more ordered crystals.
Section 3: Key Experimental Protocols
Protocol 1: Generalized PFP-PFK Purification for Crystallography

This protocol is a composite based on standard protein purification strategies for crystallographic studies.

  • Expression and Cell Lysis:

    • Express the PFP-PFK gene (e.g., from Thermococcus litoralis or other sources) in an E. coli expression system like BL21(DE3).

    • Harvest cells via centrifugation and resuspend in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM Imidazole, 5 mM MgCl₂, 1 mM DTT).

    • Lyse cells using sonication or a high-pressure homogenizer on ice.

    • Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 minutes).

  • Affinity Chromatography (IMAC):

    • Load the clarified supernatant onto a Ni-NTA or similar affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 40 mM Imidazole, 5 mM MgCl₂, 1 mM DTT).

    • Elute the protein using a high-imidazole elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 300 mM Imidazole, 5 mM MgCl₂, 1 mM DTT).

  • Optional: Tag Cleavage and Reverse IMAC:

    • If using a cleavable tag (e.g., TEV or PreScission), dialyze the eluted protein against a low-imidazole buffer overnight in the presence of the appropriate protease.

    • Pass the dialyzed sample back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein. The tag-free PFP-PFK will be in the flow-through.

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the protein from the IMAC step and load it onto a gel filtration column (e.g., Superdex 200 or Superose 6) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Collect fractions corresponding to the expected oligomeric state of PFP-PFK (typically a tetramer).

    • Run SDS-PAGE to confirm purity (>95%).

  • Concentration and Storage:

    • Concentrate the pure PFP-PFK to a target concentration for crystallization screening (typically 5-15 mg/mL).

    • Use dynamic light scattering (DLS) to confirm the sample is monodisperse.

    • Flash-freeze aliquots in liquid nitrogen and store at -80°C, or use immediately for crystallization trials.

Protocol 2: PFP-PFK Crystallization by Vapor Diffusion
  • Preparation:

    • Set up 96-well crystallization plates with commercially available sparse-matrix screens.

    • Thaw the purified, concentrated PFP-PFK on ice. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to remove any micro-aggregates.

    • If co-crystallizing, add a 2-5 fold molar excess of the desired ligand (e.g., ADP, F6P) to the protein solution and incubate on ice for 30-60 minutes.

  • Setting up Drops:

    • Using a robotic or manual pipetting system, set up sitting or hanging drops.

    • A common ratio is 1 µL of protein solution mixed with 1 µL of reservoir solution from the screen.

    • Seal the plates carefully to ensure proper vapor equilibration.

  • Incubation and Monitoring:

    • Incubate plates at a constant temperature (e.g., 20°C or 4°C).

    • Monitor the drops regularly using a microscope over several days to weeks, looking for signs of precipitation, phase separation, or crystal formation.

  • Optimization:

    • Once initial "hits" (conditions that produce any solid form) are identified, perform optimization.

    • Create a grid screen around the hit condition by systematically varying the pH, precipitant concentration, and salt concentration.

    • Test additives from commercial screens, which may help improve crystal quality.

Section 4: Data Summary Tables
Table 1: Example Purification Buffer Compositions
Buffer StepComponentConcentration RangePurpose
Lysis / IMAC HEPES or Tris20-50 mMBuffering agent (pH 7.5-8.0)
NaCl150-500 mMReduces non-specific binding
Imidazole10-40 mMReduces non-specific binding to Ni-NTA
MgCl₂2-5 mMCofactor for stability/activity
DTT or TCEP1-2 mMReducing agent to prevent oxidation
Final SEC / Storage HEPES or Tris20-50 mMBuffering agent (pH 7.5-8.0)
NaCl100-200 mMMaintain protein solubility
MgCl₂2-5 mMCofactor for stability/activity
DTT or TCEP1-2 mMReducing agent
Table 2: Reported Crystallization Conditions for Phosphofructokinases

Note: Data for PFP-PFK is limited; conditions for the closely related ATP-PFK are included as a potential starting point.

Organism / EnzymePrecipitantBuffer / pHAdditives / TempResolution / Reference
Thermococcus litoralis (ADP-PFK)Not specified in abstractNot specified in abstractMg²⁺2.6 Å
Human Muscle PFK (ATP-PFK)12-14% (w/v) PEG 33500.1 M HEPES pH 7.50.2 M (NH₄)₂SO₄, 20°C6.0 Å
E. coli PFK (ATP-PFK)1.0 M Na-citrate0.1 M Tris-HCl pH 8.21 mM DTT, 4°CN/A
Section 5: Visualized Workflows & Pathways

Diagram 1: General PFP-PFK Crystallization Workflow

PFP_Crystallization_Workflow cluster_prep Protein Preparation cluster_xtal Crystallization cluster_analysis Analysis gene Gene Cloning & Expression purify Purification (IMAC, SEC) gene->purify Cell Lysate qc Quality Control (SDS-PAGE, DLS) purify->qc Purified Protein screen Initial Screening (96-well plates) qc->screen Conc. Protein (5-15 mg/mL) hits Hit Identification screen->hits Observe Drops optimize Optimization (Grid Screens) hits->optimize Promising Conditions harvest Crystal Harvesting & Cryo-cooling optimize->harvest Optimized Crystals diffract X-ray Diffraction harvest->diffract Frozen Crystal structure Structure Solution diffract->structure Diffraction Data

Caption: Experimental workflow from gene expression to structure determination for PFP-PFK.

Diagram 2: Troubleshooting Crystallization Outcomes

Crystallization_Troubleshooting start Initial Outcome? clear Clear Drop start->clear No Change precip Amorphous Precipitate start->precip Heavy Precipitate micro Microcrystals start->micro Needles/Plates crystal Good Crystals start->crystal Single Crystals sol_clear Increase [Protein] Increase [Precipitant] clear->sol_clear sol_precip Decrease [Protein] Decrease [Precipitant] Change pH precip->sol_precip sol_micro Lower Temperature Microseeding Use Additives micro->sol_micro sol_crystal Harvest & Diffract crystal->sol_crystal

Caption: Decision tree for troubleshooting common outcomes in crystallization screening.

Diagram 3: PFP-PFK Allosteric Regulation Pathway

PFP_PFK_Regulation enzyme PFP-PFK (Inactive T-State) enzyme_active PFP-PFK (Active R-State) enzyme->enzyme_active Conformational Equilibrium product Fructose-1,6-bisphosphate (F1,6BP) + Pi enzyme_active->product Catalyzes substrate Fructose-6-Phosphate (F6P) + PPi substrate->enzyme_active Binds to Active Site activator Allosteric Activators (e.g., ADP, AMP) activator->enzyme_active Stabilizes Active State inhibitor Allosteric Inhibitors (e.g., Citrate, PEP) inhibitor->enzyme Stabilizes Inactive State

Caption: Allosteric regulation of PFP-PFK activity by substrates, activators, and inhibitors.

References

Protein X-ray Crystallography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during protein crystallography experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal protein purity and concentration for crystallization trials?

A1: For successful crystallization, the protein sample should be of high purity, typically >95%, and homogeneous.[1][2] The optimal concentration is protein-dependent and must be determined empirically; however, a general starting range is 5-20 mg/mL.[3]

Q2: What are the most common methods for protein crystallization?

A2: The most widely used methods are vapor diffusion (hanging drop and sitting drop) and batch crystallization.[3][4] Vapor diffusion allows for a gradual increase in protein and precipitant concentration, which can be favorable for crystal growth.

Q3: What is the "phase problem" in X-ray crystallography?

A3: The phase problem arises because during an X-ray diffraction experiment, only the intensities (amplitudes) of the diffracted X-rays can be measured, while the phase information is lost. Both amplitude and phase are required to calculate the electron density map and determine the protein structure.

Q4: How is the phase problem solved?

A4: Several methods can be used to solve the phase problem, including:

  • Molecular Replacement (MR): This method is used when a structure of a homologous protein is available to serve as a search model.

  • Multiple Isomorphous Replacement (MIR): This technique involves soaking the protein crystals in solutions containing heavy atoms and comparing the diffraction data with that of the native crystals.

  • Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD): These methods utilize the anomalous scattering of X-rays by certain atoms (often selenium incorporated as selenomethionine) at specific wavelengths.

Q5: What do R-work and R-free values signify in structure refinement?

A5: R-work (or R-factor) measures the agreement between the observed diffraction data and the diffraction data calculated from the atomic model. R-free is calculated in the same way as R-work but for a small subset of reflections (typically 5-10%) that are excluded from the refinement process. A significant difference between R-work and R-free can indicate overfitting of the model to the data.

Troubleshooting Guides

This section provides solutions to common problems encountered during the protein X-ray crystallography workflow.

Section 1: Protein Purification and Sample Quality

Problem: Protein Aggregation

Symptoms:

  • The appearance of amorphous precipitate in crystallization drops.

  • Broad or multiple peaks during size-exclusion chromatography.

  • Visible particulate matter in the protein solution.

Possible Causes:

  • High protein concentration.

  • Incorrect buffer pH or ionic strength.

  • Presence of unfolded or misfolded protein.

  • Exposure of hydrophobic surfaces.

Solutions:

  • Optimize Buffer Conditions:

    • Vary the pH of the buffer to be further from the protein's isoelectric point (pI) to increase net charge and solubility.

    • Adjust the salt concentration; both increasing and decreasing ionic strength can prevent aggregation.

  • Use Additives:

    • Incorporate stabilizing agents such as glycerol, sucrose, or small amounts of non-denaturing detergents.

    • Add reducing agents like DTT or TCEP for proteins with surface-exposed cysteines to prevent disulfide-linked aggregation.

  • Protein Engineering:

    • Mutate surface hydrophobic residues to more hydrophilic ones.

  • Control Protein Concentration:

    • Work with the lowest protein concentration that still allows for crystallization.

Experimental Protocol: Assessing Protein Purity and Homogeneity

  • SDS-PAGE: Run the purified protein on an SDS-polyacrylamide gel. A single band corresponding to the correct molecular weight is indicative of high purity.

  • Size-Exclusion Chromatography (SEC): A single, symmetrical peak suggests a homogeneous sample in a single oligomeric state.

  • Dynamic Light Scattering (DLS): This technique can detect the presence of aggregates and assess the polydispersity of the sample.

Section 2: Protein Crystallization

Problem: No Crystals or Poor-Quality Crystals

Symptoms:

  • Clear drops (protein remains soluble).

  • Amorphous precipitate.

  • Showers of microcrystals.

  • Small, poorly formed, or twinned crystals.

Possible Causes:

  • Suboptimal protein concentration, precipitant concentration, or pH.

  • Protein sample is not pure or homogeneous.

  • Incorrect temperature.

  • Vibrations or disturbances during incubation.

Solutions:

  • Optimize Crystallization Conditions:

    • Screen a wide range of precipitants, buffers (pH), and additives using commercial or custom screens.

    • Vary the protein and precipitant concentrations.

  • Improve Protein Sample:

    • Re-purify the protein, ensuring high purity and monodispersity.

    • Consider limited proteolysis to remove flexible regions that may inhibit crystallization.

  • Seeding:

    • Use micro or macro seeding with crushed crystals from a previous experiment to promote the growth of larger, single crystals.

  • Vary Temperature:

    • Set up crystallization trials at different temperatures (e.g., 4°C and 20°C).

  • Post-Crystallization Treatments:

    • Crystal Annealing: Briefly warming a cryo-cooled crystal can sometimes improve diffraction quality by relieving mechanical stress.

    • Dehydration: Controlled dehydration of crystals can shrink the unit cell and improve crystal packing and diffraction.

Experimental Protocol: Hanging Drop Vapor Diffusion

  • Grease the rim of a 24-well plate.

  • Pipette 500 µL of the reservoir solution (precipitant) into a well.

  • On a siliconized coverslip, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution.

  • Invert the coverslip and place it over the well, ensuring a tight seal.

  • Incubate the plate at a constant temperature and monitor for crystal growth over time.

Section 3: Data Collection and Processing

Problem: Poor Diffraction Quality or No Diffraction

Symptoms:

  • Weak diffraction spots or no spots at all.

  • High mosaicity.

  • Ice rings in the diffraction pattern.

  • Anisotropic diffraction.

Possible Causes:

  • Poorly ordered crystals.

  • Small crystal size.

  • Radiation damage.

  • Improper cryoprotection leading to ice formation.

Solutions:

  • Improve Crystal Quality: Refer to the "No Crystals or Poor-Quality Crystals" section.

  • Optimize Cryoprotection:

    • Screen a variety of cryoprotectants (e.g., glycerol, ethylene glycol, PEG 400).

    • Gradually increase the cryoprotectant concentration to avoid osmotic shock to the crystal.

  • Minimize Radiation Damage:

    • Collect data at cryogenic temperatures (around 100 K).

    • Use a lower X-ray dose or collect data from multiple crystals.

  • Address Anisotropy:

    • Try to orient the crystal differently with respect to the X-ray beam.

Problem: Crystal Twinning

Symptoms:

  • Overlapping or split diffraction spots.

  • Difficulty in indexing the diffraction pattern.

  • High R-factors and poor electron density maps after initial refinement.

Possible Causes:

  • The crystal lattice has a higher symmetry than the protein arrangement within it.

  • Rapid crystal growth.

Solutions:

  • Optimize Crystallization:

    • Slow down the rate of crystallization by lowering the protein and/or precipitant concentration.

    • Screen for different crystallization conditions (e.g., different pH, precipitants, or additives) to obtain a different crystal form.

  • Data Processing:

    • Utilize data processing software that can identify and handle twinned data.

Table 1: Key Data Quality Indicators

ParameterGoodAcceptablePoor
Resolution (Å) < 2.02.0 - 3.0> 3.0
R-merge < 0.100.10 - 0.20> 0.20
I/σ(I) > 20 (overall), > 2 (outer shell)> 10 (overall), > 1.5 (outer shell)< 10 (overall), < 1.5 (outer shell)
Completeness (%) > 9590 - 95< 90
Multiplicity > 32 - 3< 2
Section 4: Structure Solution and Refinement

Problem: Low-Resolution Structure Refinement

Symptoms:

  • Poorly defined electron density map.

  • Difficulty in building an accurate atomic model.

  • High R-free values.

Possible Causes:

  • Inherently disordered crystals leading to low-resolution diffraction data.

  • Inaccurate phasing.

Solutions:

  • Improve Phasing:

    • If possible, obtain experimental phases (e.g., from SAD or MAD data) to improve the initial electron density map.

  • Refinement Strategies:

    • Use external restraints from homologous high-resolution structures.

    • Employ real-space refinement in addition to reciprocal-space refinement.

    • Utilize advanced refinement techniques such as TLS (Translation/Libration/Screw) refinement to model domain motions.

  • Model Validation:

    • Rigorously validate the geometry and fit of the model to the electron density map.

Table 2: Typical Refinement Statistics

ParameterGood (High Resolution)Acceptable (Medium Resolution)Concerning (Low Resolution)
R-work < 0.200.20 - 0.25> 0.25
R-free < 0.250.25 - 0.30> 0.30
R-free - R-work < 0.05< 0.05> 0.05
Ramachandran Plot > 98% in favored regions> 95% in favored regions< 90% in favored regions
Clashscore < 10< 20> 20

Visualizations

experimental_workflow cluster_purification Protein Expression & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement expression Protein Expression lysis Cell Lysis expression->lysis clarification Clarification lysis->clarification affinity_chrom Affinity Chromatography clarification->affinity_chrom tag_cleavage Tag Cleavage (optional) affinity_chrom->tag_cleavage ion_exchange Ion Exchange Chromatography tag_cleavage->ion_exchange sec Size Exclusion Chromatography ion_exchange->sec qc Quality Control (SDS-PAGE, DLS) sec->qc screening Crystallization Screening qc->screening optimization Optimization screening->optimization harvesting Crystal Harvesting & Cryoprotection optimization->harvesting data_collection X-ray Data Collection harvesting->data_collection data_processing Data Processing & Scaling data_collection->data_processing phasing Phasing data_processing->phasing model_building Model Building phasing->model_building refinement Refinement model_building->refinement validation Validation & Deposition refinement->validation

Caption: Overall workflow for protein X-ray crystallography.

troubleshooting_crystallization start Initial Crystallization Trial outcome Observe Drop Outcome start->outcome clear_drop Clear Drop outcome->clear_drop No Change precipitate Amorphous Precipitate outcome->precipitate Precipitation crystals Crystals Formed outcome->crystals Success increase_conc Increase Protein/ Precipitant Concentration clear_drop->increase_conc decrease_conc Decrease Protein/ Precipitant Concentration precipitate->decrease_conc check_purity Check Protein Purity/ Homogeneity precipitate->check_purity optimize_crystals Optimize Crystal Quality crystals->optimize_crystals microcrystals Microcrystals optimize_crystals->microcrystals Many small crystals poor_morphology Poor Morphology optimize_crystals->poor_morphology Bad shape/twinned good_crystals Good Quality Crystals optimize_crystals->good_crystals Good seeding Try Seeding microcrystals->seeding additive_screen Additive Screen poor_morphology->additive_screen proceed Proceed to Data Collection good_crystals->proceed

Caption: Troubleshooting common crystallization outcomes.

phasing_methods cluster_exp Experimental Phasing Methods start Phase Problem decision Homologous Structure Available? start->decision mr Molecular Replacement (MR) decision->mr Yes exp_phasing Experimental Phasing decision->exp_phasing No mir Multiple Isomorphous Replacement (MIR) exp_phasing->mir mad Multi-wavelength Anomalous Dispersion (MAD) exp_phasing->mad sad Single-wavelength Anomalous Dispersion (SAD) exp_phasing->sad

Caption: Decision tree for choosing a phasing method.

References

Technical Support Center: Improving Pfp Crystal Structure Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Pfp (Protein for crystallization) crystal structures. The following sections address common issues encountered during protein production, crystallization, and data collection, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Protein Production and Purification

  • Q1: My Pfp protein is expressed in inclusion bodies. How can I obtain soluble protein for crystallization?

    • A1: Insoluble protein expression is a common challenge. Consider the following strategies to improve solubility:

      • Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 16-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[1][2]

      • Use a Different Expression System: If expressing in E. coli is unsuccessful, consider eukaryotic systems like insect or mammalian cells, which can provide necessary post-translational modifications and chaperones for complex proteins.[1]

      • Solubility-Enhancing Fusion Tags: Fusing tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) to your protein can improve its solubility and folding.[1]

      • Refolding Strategies: If inclusion bodies persist, you may need to denature the protein and then refold it. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., urea or guanidine hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.

  • Q2: How pure does my Pfp sample need to be for crystallization?

    • A2: For successful crystallization, your protein sample should be highly pure, ideally >95%.[3] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poorly diffracting crystals or no crystals at all. Multi-step purification strategies, such as a combination of affinity, ion-exchange, and size-exclusion chromatography, are often necessary to achieve the required purity.

  • Q3: My Pfp protein appears pure on an SDS-PAGE gel, but it won't crystallize. What else should I check?

    • A3: Besides purity, the homogeneity of your protein sample is critical. This includes:

      • Monodispersity: The protein should exist as a single, stable oligomeric state in solution. Aggregation can prevent crystallization. Dynamic Light Scattering (DLS) is a useful technique to assess the aggregation state of your sample.

      • Conformational Homogeneity: The protein molecules should adopt a uniform three-dimensional structure. Flexible or disordered regions can hinder crystal packing. Consider protein engineering techniques like truncating flexible loops or termini to create a more rigid and crystallizable construct.

      • Chemical Homogeneity: Ensure there is no heterogeneity in post-translational modifications if they are present.

Crystallization

  • Q4: I have set up numerous crystallization screens but haven't obtained any crystals. What should I do next?

    • A4: If initial screening fails, consider the following:

      • Vary Protein Concentration: The concentration of your protein is a critical parameter. If it's too low, it may not reach supersaturation. Try concentrating your protein further.

      • Expand Your Screening Conditions: Use a wider range of commercially available or custom-made screens to explore a broader chemical space. This includes different precipitants, buffers, salts, and additives.

      • Change Crystallization Method: If you are using vapor diffusion, try other methods like microbatch or dialysis.

      • Seeding: If you have any small, poorly formed crystals, you can use them as seeds to grow larger, better-quality crystals in fresh crystallization drops.

  • Q5: I have obtained Pfp crystals, but they are very small or needle-shaped. How can I improve their size and morphology?

    • A5: To improve crystal size and shape, you can try:

      • Optimize Precipitant and Protein Concentration: Fine-tuning the concentrations of both the protein and the precipitant can slow down crystal growth, often leading to larger, more well-formed crystals.

      • Additive Screening: The addition of small molecules, salts, or detergents can sometimes dramatically improve crystal quality.

      • Control Nucleation: A high nucleation rate can lead to many small crystals. To reduce nucleation, try lowering the protein or precipitant concentration.

      • Temperature Optimization: Varying the crystallization temperature can affect protein solubility and crystal growth kinetics.

Data Collection and Post-Crystallization Handling

  • Q6: My Pfp crystals diffract poorly, yielding low-resolution data. How can I improve the diffraction quality?

    • A6: Poor diffraction is a common issue that can often be addressed with post-crystallization treatments:

      • Crystal Dehydration: Controlled dehydration of the crystal can sometimes lead to a tighter packing of molecules in the crystal lattice and significantly improve diffraction resolution. This can be achieved by exposing the crystal to a solution with a higher precipitant concentration or by controlled air-drying.

      • Crystal Annealing: This technique involves briefly warming a cryo-cooled crystal before re-cooling it. This can help to relieve mechanical stress within the crystal lattice and improve mosaicity.

      • Soaking with Additives or Ligands: Soaking crystals in solutions containing potential stabilizing agents or ligands can sometimes improve crystal order.

      • Cryoprotection Optimization: Finding the right cryoprotectant and its concentration is crucial to prevent ice formation during flash-cooling, which can severely damage the crystal and degrade diffraction quality. Common cryoprotectants include glycerol, ethylene glycol, and low-molecular-weight PEGs.

  • Q7: What is radiation damage, and how can I minimize it during data collection?

    • A7: Radiation damage is the degradation of the crystal structure due to the high energy of the X-ray beam. This can lead to a decrease in diffraction intensity and resolution over time. To minimize radiation damage:

      • Cryo-cooling: Collecting data at cryogenic temperatures (around 100 K) is the most effective way to reduce the rate of radiation damage.

      • Limit Exposure Time: Collect data efficiently and use a shutter to protect the crystal from the X-ray beam when not collecting data.

      • Use a Lower X-ray Dose: If possible, use a less intense X-ray beam, especially for the initial screening of crystals.

      • Data Collection Strategy: Employ a data collection strategy that distributes the X-ray dose over the entire crystal.

Troubleshooting Guides

Problem: Low Protein Yield or Purity
SymptomPossible CauseSuggested Solution
Low expression levelsCodon usage mismatch between the gene and the expression host.Optimize the codon usage of your gene for the chosen expression system.
Protein is toxic to the host cells.Use a tightly regulated promoter system and lower the induction temperature.
Protein is degradedProteolytic cleavage by host cell proteases.Use protease-deficient host strains and add protease inhibitors during purification.
Protein is impure after initial purificationInsufficient separation of the target protein from contaminants.Employ a multi-step purification protocol combining different chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
Problem: Poor Crystal Quality
SymptomPossible CauseSuggested Solution
No crystals formProtein concentration is too low.Concentrate the protein to a higher level.
Screening conditions are not suitable.Use a wider range of crystallization screens and methods.
Small, needle-like crystalsRapid nucleation and crystal growth.Optimize protein and precipitant concentrations to slow down the process.
Anisotropic crystal growth.Try additive screening to promote growth in all dimensions.
Crystals diffract to low resolutionHigh solvent content and loose molecular packing.Attempt crystal dehydration to induce a more ordered lattice.
Crystal lattice disorder (high mosaicity).Try crystal annealing to relieve lattice strain.
Poor cryoprotection.Screen for an optimal cryoprotectant and its concentration.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various post-crystallization treatments on diffraction resolution.

Table 1: Improvement of Diffraction Resolution by Crystal Dehydration

ProteinInitial Resolution (Å)Final Resolution (Å)Dehydration Method
Archaeoglobus fulgidus Cas5a3.21.95Dehydration with a solution that does not dry out in air.
Escherichia coli LptA<53.4Dehydration with a solution that does not dry out in air.
Prokaryotic CLC chloride channel84Slow dehydration over several months.

Table 2: Improvement of Diffraction Resolution by Crystal Annealing

Annealing MethodDescriptionReported Success
Macromolecular Crystal Annealing (MCA)The cryo-cooled crystal is removed from the cold stream, placed in a cryo-solution for a few minutes, and then re-cooled.Has been shown to improve diffraction quality and reduce mosaicity.
Flash Annealing (FA)The cold stream is blocked for a few seconds multiple times.Can lead to improved resolution.
Annealing on the Loop (AL)The cold stream is blocked until the crystal becomes clear, and then it is flash-cooled again.A rapid method that can increase diffraction quality.

Experimental Protocols

Protocol 1: Protein Purity and Homogeneity Assessment
  • SDS-PAGE: Run the purified protein on a high-percentage SDS-PAGE gel and stain with Coomassie Blue to visually assess purity. The protein should appear as a single band, representing >95% of the total protein.

  • Size-Exclusion Chromatography (SEC): Inject the purified protein onto a calibrated SEC column to determine its oligomeric state and detect any aggregates. A single, symmetrical peak is indicative of a monodisperse sample.

  • Dynamic Light Scattering (DLS): Use DLS to measure the hydrodynamic radius of the protein in solution, which provides information about its size distribution and the presence of aggregates.

Protocol 2: Hanging Drop Vapor Diffusion Crystallization
  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into each well of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

  • Equilibration: Water will slowly evaporate from the drop and equilibrate with the higher salt/precipitant concentration in the reservoir, gradually increasing the protein concentration in the drop and inducing supersaturation and crystallization.

  • Incubation and Monitoring: Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

Protocol 3: Crystal Dehydration
  • Prepare Dehydration Solution: Prepare a solution containing a higher concentration of the precipitant than the one used for initial crystallization. For example, if the crystal was grown in 20% PEG 3350, prepare solutions with 25%, 30%, and 35% PEG 3350.

  • Transfer the Crystal: Using a cryo-loop, carefully transfer the crystal from its growth drop to a drop of the dehydration solution.

  • Incubate: Allow the crystal to soak in the dehydration solution for a defined period (this can range from seconds to hours and needs to be optimized).

  • Cryo-cool: After dehydration, transfer the crystal to a cryoprotectant solution (if needed) and then flash-cool it in liquid nitrogen.

  • Test Diffraction: Collect a diffraction image to assess if the resolution has improved.

Visualizations

Experimental_Workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing Gene_Design Gene Design & Cloning Expression Protein Expression Gene_Design->Expression Purification Purification (Affinity, IEX, SEC) Expression->Purification QC Quality Control (SDS-PAGE, DLS) Purification->QC Screening Initial Screening QC->Screening Optimization Optimization Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Cryo Cryo-protection Harvesting->Cryo Data_Collection X-ray Data Collection Cryo->Data_Collection Processing Data Processing Data_Collection->Processing Structure_Solution Structure Solution & Refinement Processing->Structure_Solution

Caption: Overview of the protein crystallography workflow.

Troubleshooting_Logic Start Low Resolution Data Check_Protein Re-evaluate Protein Quality? (Purity, Homogeneity) Start->Check_Protein Optimize_Crystals Optimize Crystallization? (Screens, Additives, Seeding) Start->Optimize_Crystals Post_Crystallization Post-Crystallization Treatments? (Dehydration, Annealing) Start->Post_Crystallization Optimize_Data Optimize Data Collection? (Strategy, Cryo) Start->Optimize_Data Improve_Purification Improve Purification Protocol Check_Protein->Improve_Purification If issues found New_Conditions Screen new conditions Optimize_Crystals->New_Conditions If initial hits are poor Test_Treatments Systematically test treatments Post_Crystallization->Test_Treatments If crystals are ordered Adjust_Strategy Adjust collection parameters Optimize_Data->Adjust_Strategy If damage or incompleteness

Caption: Troubleshooting logic for low-resolution diffraction data.

References

Technical Support Center: Interpreting Electron Density Maps for PDB Files

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of electron density maps associated with Protein Data Bank (PDB) files.

Frequently Asked Questions (FAQs)

Q1: What is an electron density map and why is it important?

An electron density map is a 3D representation of the electron distribution in a molecule, determined from X-ray crystallography or cryo-electron microscopy (cryo-EM) experiments.[1][2][3] It is the fundamental data from which a molecular model (PDB file) is built and refined.[1][2] Interpreting these maps is crucial for validating the accuracy of a PDB model, identifying regions of conformational flexibility, and understanding ligand binding.

Q2: What are 2Fo-Fc and Fo-Fc maps, and how do I use them?

  • 2Fo-Fc map (or 2mFo-DFc map): This is the primary map used for model building. It's calculated to show the electron density of the model (Fc) combined with the experimental data (Fo). Ideally, the atomic model should fit snugly within the contours of the 2Fo-Fc map. This map is typically contoured at a level of 1.0 to 1.5 sigma (σ).

  • Fo-Fc map (or mFo-DFc map): This is a "difference" map that highlights regions where the experimental data (Fo) and the model (Fc) disagree.

    • Positive density (green/blue mesh): Indicates that there is electron density in the experimental data that is not accounted for by the model. This could represent a missing atom, a ligand, a water molecule, or an alternative conformation of a residue.

    • Negative density (red mesh): Indicates that the model has atoms placed where there is no supporting experimental electron density. This suggests that an atom may be misplaced, incorrect, or has a lower occupancy. Difference maps are typically contoured at ±3.0 σ to show significant discrepancies.

Q3: Where can I obtain electron density maps for a PDB entry?

For most structures determined by X-ray crystallography and deposited after 2008, electron density map coefficients are available for download from the PDB websites (e.g., RCSB PDB, PDBe). These can be downloaded from the structure summary page of a given PDB entry. The files are typically in mmCIF or MTZ format and can be opened in molecular graphics programs.

Q4: What software can I use to visualize electron density maps?

Several software packages are available for visualizing and interpreting electron density maps alongside PDB models. Common choices include:

  • PyMOL: A widely used molecular visualization system.

  • Coot: A powerful tool for model building and refinement, with excellent electron density map visualization capabilities.

  • Chimera/ChimeraX: A comprehensive program for molecular modeling and visualization.

  • Jmol/JSmol: An open-source Java viewer for 3D chemical structures.

Q5: What does the term "PDB-Pfp" refer to?

The term "this compound" is not a standard nomenclature in structural biology. It could be a typographical error for "PDB file" or refer to a specific PDB entry ID that contains "PFP". For instance, PDB entries 6PFP and 4PFP exist. It might also be an internal project name or a reference to a specific protein family, such as "Porphyrin-family protein" or "Pro-family propeptides," though this is less common in the general context of electron density map interpretation. This guide will use the general principles of PDB file electron density map interpretation, which are applicable to any entry.

Troubleshooting Guide

Problem 1: The electron density for my ligand is weak or absent.

  • Possible Cause: The ligand may have low occupancy, meaning it is not present in every molecule within the crystal lattice. It could also be conformationally mobile, smearing out the electron density.

  • Troubleshooting Steps:

    • Check the Fo-Fc map: Look for positive (green/blue) density in the difference map in the expected binding pocket. Even if weak, it may indicate the ligand's presence.

    • Examine B-factors: High B-factors (or Atomic Displacement Parameters) for the ligand atoms in the PDB file indicate greater mobility and uncertainty in their positions.

    • Consult the publication: The original research article for the PDB entry may discuss the ligand's binding and any associated uncertainties.

    • Consider an omit map: If you have access to the structure factors, you can calculate an omit map by removing the ligand from the model and refining it. The resulting Fo-Fc map will show unbiased density for the ligand.

Problem 2: My protein model has regions with poor or no electron density.

  • Possible Cause: These regions are likely flexible or disordered in the crystal. This is common for surface loops, N-termini, and C-termini.

  • Troubleshooting Steps:

    • Inspect the 2Fo-Fc map: Observe if the density is weak, broken, or completely absent for the backbone and side chains of the residues .

    • Analyze B-factors: Color the PDB model by B-factor in your visualization software. Regions with high B-factors will correlate with areas of weak electron density.

    • Check the wwPDB Validation Report: This report, available on the PDB entry's page, provides a "slider" graphic that summarizes the quality of the model. Residues with poor fit to the electron density will be flagged.

Problem 3: I see significant negative (red) density in the Fo-Fc map around my model.

  • Possible Cause: This indicates that parts of your model are not supported by the experimental data. This could be due to an incorrect rotamer conformation for a side chain, a misplaced water molecule, or an error in the backbone trace.

  • Troubleshooting Steps:

    • Re-evaluate the model in the problematic area: Check if an alternative conformation of a side chain fits the 2Fo-Fc density better and resolves the negative difference density.

    • Check for overfitting: A large gap between the R-work and R-free values can indicate that the model has been over-refined to fit the data, potentially leading to incorrect atom placement.

    • Examine surrounding interactions: Ensure that the modeled conformation is chemically reasonable and forms appropriate hydrogen bonds or other interactions with its environment.

Problem 4: The overall resolution of the structure is low. How does this affect map interpretation?

  • Possible Cause: The crystal diffracted X-rays poorly, limiting the level of detail in the electron density map.

  • Impact on Interpretation:

    • Low Resolution (e.g., > 3.0 Å): The electron density map will show the general tracing of the polypeptide chain, but side-chain details will be poorly defined. It is difficult to precisely place individual atoms.

    • Medium Resolution (e.g., 2.0 - 3.0 Å): The backbone is usually clear, and many side chains can be placed with some confidence.

    • High Resolution (e.g., < 2.0 Å): The electron density is well-defined, and individual atoms are clearly visible, allowing for a high-confidence model.

  • Troubleshooting Steps:

    • Be cautious with interpretations: At low resolution, the exact positions of side chains and ligands are more uncertain.

    • Rely on multiple validation metrics: Do not rely solely on the electron density map. Use Ramachandran plots, clash scores, and other geometric validation tools to assess the quality of the model.

Data Presentation: Structure Validation Metrics

The quality of a crystal structure and its fit to the electron density map can be assessed using several quantitative metrics. The table below summarizes key metrics found in the wwPDB validation reports.

MetricDescription"Good" Value Range"Poor" Value Range
Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers are better.< 2.0> 3.0
R-work A measure of the agreement between the observed diffraction data (Fo) and the calculated diffraction data from the model (Fc).< 0.20> 0.30
R-free Similar to R-work, but calculated for a small subset of reflections that were not used in refinement. A key indicator of overfitting.Should be close to R-work (within a few percent)Significantly higher than R-work
RMSD (Bonds) (Å) The root-mean-square deviation of bond lengths from ideal values.< 0.02> 0.03
RMSD (Angles) (°) The root-mean-square deviation of bond angles from ideal values.< 2.0> 3.0
Ramachandran Outliers The percentage of residues in disallowed regions of the Ramachandran plot.< 0.5%> 2.0%
Clashscore The number of serious steric clashes per 1000 atoms.< 20> 40
Sidechain Outliers The percentage of rotamers that are in unfavorable conformations.< 1%> 5%

Note: These values are general guidelines and can vary depending on the resolution and nature of the structure.

Experimental Protocols

Methodology: X-ray Crystallography Workflow

The determination of a protein structure by X-ray crystallography involves a multi-step process:

  • Protein Production and Purification: The target protein is overexpressed, typically in bacteria, yeast, or insect cells, and then purified to homogeneity (>95%) using techniques like affinity and size-exclusion chromatography.

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., varying pH, precipitants, temperature) to find the optimal conditions for forming well-ordered, single crystals.

  • X-ray Diffraction Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to calculate the amplitudes of the structure factors.

  • Phasing and Initial Electron Density Map Calculation: The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing. The phases and amplitudes are then combined in a Fourier transform to calculate an initial electron density map.

  • Model Building and Refinement: An initial atomic model of the protein is built into the electron density map. This model is then iteratively refined to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles. This involves adjusting atomic positions and B-factors while monitoring metrics like R-work and R-free.

  • Model Validation: The final model is rigorously validated to check for errors in geometry, fit to the data, and overall quality using tools like those provided in the wwPDB validation report. The validated structure and experimental data are then deposited into the Protein Data Bank.

Mandatory Visualizations

experimental_workflow A Protein Production & Purification B Crystallization A->B C X-ray Data Collection B->C D Data Processing C->D E Phasing & Initial Map Calculation D->E F Model Building & Refinement E->F G Model Validation & Deposition F->G

Figure 1. Experimental workflow for protein X-ray crystallography.

troubleshooting_flowchart start Start: Analyze Electron Density Map q1 Is there poor or missing density? start->q1 a1 Check B-factors. High values indicate flexibility/disorder. q1->a1 Yes q2 Is there significant negative (red) Fo-Fc density? q1->q2 No a1->q2 a2 Model is incorrect. Re-evaluate rotamers or atom placement. q2->a2 Yes q3 Is there significant positive (green) Fo-Fc density? q2->q3 No a2->q3 a3 Model is incomplete. Add missing atoms, ligands, or water. q3->a3 Yes end Interpretation Complete q3->end No a3->end

Figure 2. Troubleshooting flowchart for common electron density map issues.

References

Technical Support Center: Managing Missing Residues in PDB Files

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide addresses the common issue of missing residues in standard Protein Data Bank (PDB) files. The term "PDB-Pfp file" did not yield specific results; therefore, this document assumes a typographical error and focuses on the widely used PDB format. If "this compound" refers to a proprietary or specialized format, please consult the documentation for the relevant software or database.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing missing residues within PDB files.

Frequently Asked Questions (FAQs)

Q1: Why are there missing residues in a PDB file?

A1: Missing residues in PDB files are common and typically arise from limitations in experimental structure determination methods like X-ray crystallography.[1] Flexible regions of a protein, such as loops or the N and C-termini, may not have well-defined electron density, making it impossible to accurately determine the atomic coordinates for those residues.[1][2] Consequently, these disordered regions are often omitted from the final deposited structure.

Q2: How can I check if my PDB file has missing residues?

A2: You can identify missing residues by:

  • Checking the REMARK 465 section: The header of a PDB file often contains a "REMARK 465" section that explicitly lists the residues that are present in the sequence but not observed in the experiment.[3][4]

  • Visualizing the structure: Molecular visualization software like PyMOL or Chimera can highlight chain breaks or gaps in the protein backbone, indicating missing residues.

  • Sequence alignment: Aligning the sequence from the ATOM records in the PDB file with the full-length sequence from a database like UniProt can reveal discrepancies.

Q3: What are the consequences of ignoring missing residues in my research?

A3: Ignoring missing residues can lead to significant errors in downstream applications such as:

  • Molecular dynamics (MD) simulations: A broken chain will introduce artificial termini with incorrect charges, affecting the electrostatic calculations and overall stability of the simulation.

  • Drug discovery and docking studies: Missing loops can alter the shape and accessibility of binding sites, leading to inaccurate predictions of ligand binding.

  • Protein engineering and stability prediction: The flexibility and interactions of loops are often crucial for protein function and stability.

Q4: What is the difference between missing residues and missing atoms?

A4: Missing residues refer to entire amino acids that are absent from the coordinate section of the PDB file. Missing atoms , on the other hand, occur when some atoms of a residue (typically in the side chain) are not experimentally observed, while the backbone atoms are present. Software like Swiss-PdbViewer can often automatically add missing side-chain atoms.

Troubleshooting Guides

This section provides solutions to common problems encountered when dealing with missing residues.

Problem 1: My simulation software (e.g., GROMACS) gives an error about "missing atoms" or "long bonds."
  • Cause: This error often indicates a chain break due to missing residues. The software attempts to connect atoms that are far apart, resulting in an error.

  • Solution:

    • Identify the missing residues: Use the methods described in FAQ Q2.

    • Model the missing loop: Employ software like MODELLER, Swiss-PdbViewer, or PyMOL to build the missing segment.

    • Validate the model: After modeling, it is crucial to assess the quality of the loop using tools like PROCHECK to ensure it has reasonable geometry.

Problem 2: The loop I modeled has a high energy or clashes with the rest of the protein.
  • Cause: De novo loop modeling can sometimes produce sterically unfavorable conformations.

  • Solution:

    • Energy minimization: Perform energy minimization on the newly modeled loop and its surrounding environment to relieve clashes.

    • Alternative templates: If using a knowledge-based method, try to find different template structures that might provide a better starting point for the loop conformation.

    • Refine the loop: Use specialized loop refinement servers or software to improve the quality of the modeled region.

Problem 3: My PDB file has missing residues at the N- or C-terminus.
  • Cause: The terminal regions of proteins are often highly flexible and disordered.

  • Solution:

    • Assess the importance: Determine if the missing terminal residues are critical for your research question. If not, it may be acceptable to proceed without modeling them, especially if they are far from the region of interest.

    • Model the termini: If the termini are important, you can use software like Swiss-PdbViewer to add residues to the N- or C-terminus. Be aware that modeling long, flexible termini without a template can be challenging and may not result in a single, stable conformation.

Data Presentation: Comparison of Software for Modeling Missing Residues

The following table summarizes and compares popular software tools used to address missing residues.

SoftwareMethod TypeKey FeaturesEase of UseAvailability
MODELLER Homology/Comparative ModelingPowerful and flexible for modeling missing loops, can use multiple templates, requires scripting.Moderate to DifficultFree for academic use
Swiss-PdbViewer (DeepView) Homology Modeling & Manual BuildingUser-friendly graphical interface, can automatically add missing atoms and build loops.Easy to ModerateFree
PyMOL Visualization & Manual BuildingExcellent for visualization, has a "build" tool for manually adding residues.ModerateFree (open-source version) / Paid
PDBFixer Automated RepairAutomatically fixes a range of PDB issues including missing residues and atoms, ideal for preparing structures for simulation.EasyFree (part of the OpenMM library)
Rosetta (CCD, KIC) Ab initio & Knowledge-basedHighly accurate for de novo loop prediction, computationally intensive.DifficultFree for academic use

Experimental Protocols

Protocol 1: Modeling a Missing Loop using MODELLER

This protocol provides a general workflow for using MODELLER to model a missing loop.

  • Prepare the input files:

    • PDB file: The initial structure with the missing residues.

    • Alignment file (.ali): An alignment of the target sequence (with the missing residues) to the template structure (the PDB file). The missing residues are represented by gaps in the template sequence.

    • Python script (.py): A script that instructs MODELLER to build the model.

  • Generate the alignment:

    • Extract the sequence from the ATOM records of your PDB file.

    • Obtain the full-length sequence of your protein.

    • Create an alignment file where the PDB sequence contains gaps corresponding to the missing residues.

  • Write the MODELLER script:

    • Use the automodel or loopmodel class in your Python script.

    • Specify the input PDB file, the alignment file, and the name of the target sequence.

    • Define the region of the loop to be modeled.

  • Run MODELLER: Execute the Python script. MODELLER will generate several models of the missing loop.

  • Evaluate the models: Assess the quality of the generated models based on DOPE scores, GA341 scores, and stereochemical checks (e.g., using PROCHECK). Select the best-scoring and most reasonable model.

Protocol 2: Adding Missing Residues with Swiss-PdbViewer

This protocol outlines the steps for adding missing residues using the graphical interface of Swiss-PdbViewer.

  • Load the PDB file: Open your PDB file in Swiss-PdbViewer. The software will often automatically detect and highlight issues like missing atoms.

  • Identify the chain break: Visually inspect the protein structure to locate the gap where residues are missing.

  • Use the "Build Loop" tool:

    • Select the two residues that flank the gap.

    • Navigate to the "Build" menu and select "Build Loop".

    • Swiss-PdbViewer will search a database of known loop conformations and suggest possible loops to bridge the gap.

  • Select and refine the loop: Choose the loop that best fits the structure and has the most favorable geometry. You may need to perform energy minimization to refine the new loop.

  • Save the new PDB file: Save the modified structure as a new PDB file.

Visualizations

Below are diagrams illustrating key workflows and concepts related to handling missing residues.

experimental_workflow start Start: PDB File with Missing Residues check Identify Missing Residues (REMARK 465, Visualization) start->check decision Are Missing Residues Critical? check->decision model Model Missing Loop (MODELLER, Swiss-PdbViewer) decision->model Yes proceed Proceed with Downstream Analysis decision->proceed No validate Validate Model (PROCHECK, Energy Minimization) model->validate validate->proceed end End: Complete PDB File proceed->end

Caption: Workflow for handling missing residues in a PDB file.

logical_relationship cluster_causes Causes of Missing Residues cluster_consequences Consequences of Ignoring cluster_solutions Solutions cause1 High Flexibility (Loops, Termini) cause2 Low Electron Density cause1->cause2 cause3 Experimental Limitations cause2->cause3 consequence1 Inaccurate MD Simulations cause3->consequence1 consequence2 Incorrect Docking Results cause3->consequence2 consequence3 Flawed Protein Engineering cause3->consequence3 solution1 Homology Modeling (MODELLER) consequence1->solution1 solution2 Manual Building (PyMOL) consequence2->solution2 solution3 Automated Repair (PDBFixer) consequence3->solution3

Caption: Logical relationships of missing residues in PDB files.

References

Technical Support Center: Optimizing NMR Spectroscopy for Pore-Forming Protein (Pfp) Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structure determination of pore-forming proteins (Pfps) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing NMR experiments for a new Pfp?

A1: The initial and most critical step is construct optimization. Screening different constructs to identify regions that are disordered and can be truncated often leads to significantly improved NMR spectra. Techniques like Deuterium Exchange Mass Spectrometry (DXMS) can rapidly identify flexible regions for removal, enhancing the quality of subsequent NMR data by minimizing structural heterogeneity.[1]

Q2: What are the most common membrane mimetics for Pfp structure determination by solution NMR, and how do I choose one?

A2: The choice of membrane mimetic is crucial for maintaining the native structure and function of the Pfp. The most common options are micelles, bicelles, and nanodiscs.[2]

  • Micelles: These are the simplest to prepare and are suitable for smaller Pfps that reorient rapidly.[2][3] Dodecylphosphocholine (DPC) and short-chain phospholipids like dihexanoyl-phosphatidylcholine (DHPC) are popular choices.[2]

  • Bicelles and Nanodiscs: These provide a more native-like lipid bilayer environment and are better for larger or more complex Pfps. They are particularly useful when the protein's function is dependent on a lipid bilayer.

The optimal choice often requires screening various mimetics to find the one that yields the best-resolved NMR spectra while preserving the protein's structural integrity.

Q3: What isotopic labeling strategies are recommended for Pfp NMR?

A3: For structure determination, uniform 15N and 13C labeling is standard. This is achieved by expressing the protein in minimal media containing 15N-ammonium sulfate and 13C-glucose. To improve spectral resolution for larger Pfps, deuteration is highly recommended. This is done by growing the protein culture in D2O with 2H,13C-glucose, followed by back-exchange of amide protons during purification.

Q4: How can I improve the signal-to-noise ratio (S/N) in my NMR spectra?

A4: There are several ways to improve the S/N:

  • Increase the number of scans (NS): The S/N is proportional to the square root of the number of scans. Doubling the S/N requires quadrupling the NS.

  • Optimize the receiver gain (RG): The rga command on Bruker spectrometers can automatically set the optimal receiver gain to maximize the signal without clipping the FID.

  • Use a cryoprobe: If available, a cryoprobe significantly enhances sensitivity.

  • Increase protein concentration: While effective, be cautious of aggregation at high concentrations.

  • Apply a matched filter: During processing, an exponential window function (line broadening) that matches the decay rate of the FID can optimize the S/N.

Troubleshooting Guides

Problem 1: Poor Spectral Resolution and Broad Lines

Potential Causes & Solutions

CauseSolution
Protein Aggregation Filter the sample through a 0.22 µm filter before loading it into the NMR tube. Optimize buffer conditions (pH, salt concentration) and protein concentration.
Suboptimal Membrane Mimetic Screen different detergents or lipid compositions for micelles, or try bicelles or nanodiscs for a more native-like environment.
Slow Molecular Tumbling For larger Pfp-micelle complexes, consider using TROSY-based experiments. If the complex is very large, solid-state NMR might be a more suitable approach.
Poor Magnetic Field Homogeneity Ensure the sample is free of any solid particles by filtering it. Use high-quality NMR tubes and ensure the sample volume is optimal (typically around 4-5 cm in height). Perform shimming carefully.
High Viscosity High protein or detergent concentrations can increase viscosity. Try diluting the sample.
Problem 2: Low Signal-to-Noise Ratio (S/N)

Potential Causes & Solutions

CauseSolution
Insufficient Number of Scans (NS) Increase the number of scans. Remember that the S/N increases with the square root of the number of scans.
Incorrect Receiver Gain (RG) A low RG will result in a poor S/N. Use the automatic receiver gain adjustment (rga) before acquisition. If the FID is clipped, the RG is too high and must be manually reduced.
Low Protein Concentration Increase the protein concentration if possible, but monitor for aggregation.
Sample Temperature Optimize the temperature to ensure the protein is stable and tumbling optimally.
Improper Probe Tuning and Matching Always tune and match the probe for each sample, especially for 1H experiments, as the sample's dielectric properties can affect probe performance.
Problem 3: Spectral Artifacts (e.g., baseline roll, phasing issues)

Potential Causes & Solutions

CauseSolution
Incorrect First Point Scaling in FID During spectral processing, ensure the first point of the FID is scaled correctly. If the first-order phase correction (P1) is zero, the scaling factor should be 0.5; otherwise, it should be 1.0. Incorrect scaling can cause baseline offsets.
Truncated FID Ensure the acquisition time (AT) is long enough for the FID to decay completely (at least 3 x T2). A truncated FID can lead to "sinc wiggles" or baseline distortions.
Phasing Errors While automatic phasing can be a good starting point, manual phase correction is often necessary, especially for weak signals. Increase the vertical scale during manual phasing for better accuracy.
Acoustic Ringing This can distort the baseline. Use a sufficient number of dummy scans (DS) before acquisition to allow for the decay of eddy currents and probe ringing.
Inadequate Water Suppression For samples in H2O, optimize the water suppression pulse sequence and parameters to minimize residual water signals that can distort the baseline.

Experimental Protocols & Data

Key Experimental Methodologies

1. Sample Preparation for a Pfp in Micelles:

  • Protein Expression and Purification: Express 15N/13C-labeled Pfp in a suitable expression system (e.g., E. coli). Purify the protein using standard chromatographic techniques.

  • Solubilization in Detergent: Resuspend the purified, folded Pfp in a buffer containing a detergent (e.g., DPC, LDAO) at a concentration above its critical micelle concentration (CMC).

  • Sample Concentration and Buffer Exchange: Concentrate the protein-micelle complex to the desired NMR concentration (typically 0.1 - 1 mM). Exchange into the final NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 10% D2O for the lock.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter directly into a high-quality NMR tube to remove any aggregates.

2. Standard 2D 1H-15N HSQC Experiment:

  • Setup: Insert the sample into the spectrometer and lock onto the D2O signal. Tune and match the probe.

  • Temperature Equilibration: Allow the sample temperature to equilibrate for at least 15-20 minutes.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Program and Parameters:

    • Use a standard HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi on a Bruker spectrometer).

    • Set the carrier frequencies (o1p for 1H, o2p for 15N) to the center of the respective spectral regions.

    • Set the spectral widths (sw for 1H, sw for 15N) to encompass all expected signals.

    • Set the number of scans (NS) based on the sample concentration and desired S/N (start with 8 or 16 and increase as needed).

    • Set the relaxation delay (d1) to an appropriate value (e.g., 1-1.5 s).

  • Acquisition: Start the acquisition.

  • Processing: Process the data using appropriate window functions (e.g., squared sine-bell), zero-filling, and Fourier transformation. Perform phase and baseline correction.

Quantitative Data Summary

Table 1: Recommended Starting NMR Acquisition Parameters

Parameter1D 1H2D 1H-15N HSQC2D 1H-1H TOCSY2D 1H-1H NOESY
Pulse Program (Bruker) noesygppr1dhsqcetf3gpsimlevphnoesygpph
Number of Scans (NS) 16 - 648 - 328 - 1616 - 64
Relaxation Delay (d1) 2.0 s1.5 s2.0 s2.0 s
Acquisition Time (aq) ~1.5 s~0.1 s~0.2 s~0.2 s
Spectral Width (sw) 1H 12-16 ppm12-16 ppm11.0 ppm11.0 ppm
Spectral Width (sw) X N/A35-40 ppm (15N)11.0 ppm (1H)11.0 ppm (1H)

Note: These are starting parameters and should be optimized for each specific Pfp and spectrometer.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis construct Construct Optimization expression Isotopic Labeling (15N, 13C, 2H) construct->expression purification Protein Purification expression->purification solubilization Solubilization in Membrane Mimetic purification->solubilization concentration Concentration & Buffer Exchange solubilization->concentration nmr_tube Load into NMR Tube concentration->nmr_tube setup Spectrometer Setup (Lock, Tune, Shim) nmr_tube->setup params Set Acquisition Parameters setup->params acquire Acquire NMR Data (1D, 2D, 3D) params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase assign Resonance Assignment phase->assign structure Structure Calculation assign->structure TroubleshootingLogic start Poor Quality Spectrum? broad_lines Broad Lines / Poor Resolution? start->broad_lines Yes low_sn Low Signal-to-Noise? start->low_sn No check_agg Check for Aggregation (Filter Sample, Optimize Buffer) broad_lines->check_agg Yes artifacts Spectral Artifacts? low_sn->artifacts No inc_scans Increase Number of Scans low_sn->inc_scans Yes check_proc Check Processing Parameters (Phasing, Baseline, Apodization) artifacts->check_proc Yes end Good Spectrum artifacts->end No check_mimetic Screen Membrane Mimetics check_agg->check_mimetic check_shim Check Shimming & Sample Volume check_mimetic->check_shim check_shim->low_sn opt_rg Optimize Receiver Gain inc_scans->opt_rg inc_conc Increase Protein Concentration opt_rg->inc_conc inc_conc->artifacts check_acq_time Ensure Sufficient Acquisition Time check_proc->check_acq_time check_acq_time->end

References

PDB-Pfp Crystallographic Refinement Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of PDB-Pfp crystallographic data. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during structure refinement.

Troubleshooting Guide

This guide addresses specific issues that may arise during the refinement of your P-Pfp protein structure.

Issue 1: My refinement has stalled with high R-work/R-free values.

  • Question: My R-work and R-free values are both above 0.30 and are not improving with further refinement cycles. What could be the cause and how can I fix it?

  • Answer: High R-factors indicate a poor agreement between your model and the experimental diffraction data.[1] Several factors could be responsible:

    • Incorrect Molecular Replacement Solution: If the initial placement of your search model was incorrect, refinement will not converge. You should reassess the molecular replacement solution, checking for correct space group assignment and the number of molecules in the asymmetric unit.

    • Model Bias: The starting model may have significant differences from the true structure, leading the refinement astray. Try omitting a portion of the model (e.g., a flexible loop or domain), refining the remainder, and then rebuilding the omitted section into the resulting electron density maps.

    • Low-Quality Data: Issues such as crystal twinning, high mosaicity, or radiation damage can limit the quality of refinement.[2][3] It is crucial to carefully analyze the data processing statistics. If twinning is suspected, specific twinning refinement protocols should be applied.

    • Incorrect Model Building: There may be significant errors in the model, such as incorrectly traced regions or incorrect sidechain rotamers. A thorough, manual inspection and rebuilding of the model in Coot or a similar program is necessary.

Issue 2: The electron density for my ligand is weak or ambiguous.

  • Question: I have co-crystallized Pfp with a small molecule inhibitor, but the electron density in the binding pocket is poor, making it difficult to model the ligand. What should I do?

  • Answer: Weak or ambiguous ligand density is a common challenge, often due to low occupancy or conformational flexibility.[4]

    • Generate an Omit Map: Before modeling the ligand, calculate a polder or simple omit map. This involves removing the ligand from the model and performing a refinement cycle to reduce model bias and reveal the unbiased electron density for the ligand.

    • Check Ligand Quality: Ensure the ligand geometry and restraints (CIF file) are correct. Errors in the ligand dictionary can prevent a good fit.

    • Consider Multiple Conformations: The ligand may exist in multiple conformations within the binding site. Attempt to model multiple conformers with partial occupancies that sum to no more than 1.0.

    • Evaluate Real-Space Correlation: After modeling, use tools to calculate the real-space correlation coefficient (RSCC). A good fit is generally indicated by an RSCC greater than 0.7.

Issue 3: My model has a high number of Ramachandran outliers.

  • Question: The validation report for my Pfp structure shows over 1% of residues in disallowed regions of the Ramachandran plot. How can I improve this?

  • Answer: Ramachandran outliers indicate residues with sterically unfavorable backbone dihedral angles (phi and psi). While some outliers can be valid (especially for glycine or in strained conformations), a high number suggests errors in the model.

    • Manual Rebuilding: Use software like Coot to manually inspect each outlier. The program will highlight the problematic residue and allow you to adjust its backbone torsion angles to a more favorable conformation that still fits the electron density.

    • Apply Ramachandran Restraints: During refinement, ensure that Ramachandran restraints are turned on. This will guide the model towards more realistic backbone geometry.

    • Check for Register Errors: A high number of outliers in a specific region could indicate a "frame-shift" or register error in the sequence alignment to the electron density. Carefully re-examine the density and sequence in that area.

Frequently Asked Questions (FAQs)

Q1: What are acceptable final R-work and R-free values for a PDB deposition?

A1: While there are no absolute cutoffs, the following table provides a general guide for a well-refined structure at a given resolution. The R-free value should typically be slightly higher than the R-work. A large gap (e.g., > 0.05) between R-work and R-free may indicate overfitting of the model to the data.

Resolution (Å)Typical R-workTypical R-free
1.0 - 1.5< 0.18< 0.20
1.5 - 2.00.16 - 0.220.18 - 0.26
2.0 - 2.50.18 - 0.250.22 - 0.29
2.5 - 3.00.20 - 0.280.25 - 0.32
> 3.0> 0.25> 0.28

Q2: How do I interpret 2mFo-DFc and mFo-DFc electron density maps?

A2: These maps are crucial for model building and validation.

  • 2mFo-DFc (Blue Mesh): This is the main map used for model building. It represents the electron density of the experimentally observed data (Fo) combined with model phases. Your model's atoms should fit well within the contours of this map.

  • mFo-DFc (Green/Red Mesh): This is a difference map.

    • Green Mesh (Positive Density): Indicates regions where the experimental data shows electron density that is not accounted for by your model. This could be a missing atom, a water molecule, a ligand, or an incorrect sidechain rotamer.

    • Red Mesh (Negative Density): Indicates that your model has atoms placed where there is no corresponding experimental electron density. This suggests that the atom is misplaced, has an incorrect conformation, or should be removed.

Q3: What are B-factors and how should I interpret them?

A3: The B-factor, or temperature factor, is a measure of an atom's displacement from its mean position in the crystal lattice. This displacement can be due to thermal motion or static disorder. In general:

  • Low B-factors (< 20 Ų): Indicate well-ordered atoms with clearly defined electron density.

  • High B-factors (> 60 Ų): Indicate flexible or disordered regions, often found in surface loops or sidechains. These regions will have weaker electron density. The B-factors should be consistent with the protein's structure; for example, core residues should generally have lower B-factors than surface-exposed loop residues.

Experimental Protocols

Protocol: Standard Refinement Cycle using PHENIX

This protocol outlines a typical iterative refinement cycle for a protein structure like Pfp using the phenix.refine software suite.

Prerequisites:

  • An initial atomic model in PDB format (e.g., pfp_initial.pdb).

  • Processed reflection data in MTZ format (e.g., pfp_data.mtz), containing intensities or amplitudes and R-free flags.

Steps:

  • Initial Refinement:

    • Purpose: To perform an initial refinement of the starting model against the data. This typically includes refinement of atomic coordinates, real-space refinement, and individual B-factor refinement.

    • Command:

    • Output: pfp_initial_refine_001.pdb and pfp_initial_refine_001.mtz.

  • Visual Inspection and Manual Rebuilding:

    • Purpose: To analyze the results of the initial refinement and manually correct errors.

    • Procedure: a. Open the output PDB file (pfp_initial_refine_001.pdb) and the corresponding MTZ file in Coot. b. Load the 2mFo-DFc and mFo-DFc maps. c. Carefully inspect the model for regions with poor density fit, Ramachandran outliers, and incorrect rotamers. d. Use Coot's tools to correct these errors (e.g., real-space refine zone, mutate and autofit, rotamer fitting). e. Save the corrected coordinates as pfp_manual_build_001.pdb.

  • Further Refinement with Additional Parameters:

    • Purpose: To refine the manually corrected model, potentially adding more complex parameters like TLS (Translation/Libration/Screw) refinement for modeling anisotropic motion of rigid groups.

    • Procedure: a. First, identify TLS groups if applicable (e.g., using the phenix.find_tls_groups tool). b. Run refinement with coordinate, B-factor, and TLS refinement enabled.

    • Command:

    • Output: pfp_manual_build_001_refine_001.pdb.

  • Add/Update Solvent Molecules:

    • Purpose: To model ordered water molecules.

    • Procedure: After several cycles of refinement, use an automated water-picking protocol. This is typically done within the main refinement command.

    • Command:

  • Iterate and Validate:

    • Repeat steps 2-4 until the R-factors, geometry, and model-to-map fit no longer improve significantly.

    • Throughout the process, use validation tools (e.g., phenix.molprobity) to monitor Ramachandran statistics, clash scores, and rotamer favorability.

Visualizations

Diagrams of Key Workflows and Concepts

Refinement_Workflow cluster_0 Data & Initial Model cluster_1 Iterative Refinement Cycle cluster_2 Final Output Data Reflection Data (MTZ file) Refine Automated Refinement (phenix.refine) Data->Refine Model Initial Model (PDB file) Model->Refine Inspect Manual Inspection & Rebuilding (Coot) Refine->Inspect Review maps & statistics Inspect->Refine Corrected model Validate Validation (MolProbity) Inspect->Validate FinalModel Final Model for PDB Deposition Inspect->FinalModel Convergence criteria met Validate->Inspect Identify errors

Caption: General workflow for iterative crystallographic structure refinement.

R_Factor_Troubleshooting Start High R-work/R-free? CheckMR Re-evaluate Molecular Replacement Solution Start->CheckMR Yes RefineAgain Re-run Refinement Start->RefineAgain No CheckData Check Data Quality (Twinning, Resolution) CheckMR->CheckData Rebuild Manual Rebuilding of Model Sections CheckData->Rebuild Omit Use Omit Maps to Reduce Bias Rebuild->Omit Omit->RefineAgain

Caption: Decision tree for troubleshooting high R-factors during refinement.

R_Work_vs_R_Free cluster_0 Model Refinement cluster_1 Validation TotalData Total Reflection Data WorkingSet Working Set (~95%) Used to refine model TotalData->WorkingSet TestSet Test Set (~5%) Set aside, not used in refinement TotalData->TestSet Model Atomic Model WorkingSet->Model fit against Rwork R-work Model vs. Working Set WorkingSet->Rwork compare Rfree R-free Model vs. Test Set TestSet->Rfree compare Model->Rwork compare Model->Rfree compare

Caption: Relationship between R-work and R-free validation metrics.

References

Technical Support Center: Addressing Conformational Heterogeneity in P-glycoprotein (P-gp) Structures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the structural dynamics of P-glycoprotein (P-gp). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis of P-gp's conformational heterogeneity.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein (P-gp) and why is its conformational heterogeneity significant in drug development?

A1: P-glycoprotein, also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that transports a wide array of structurally diverse compounds out of cells, a process powered by ATP hydrolysis.[1] This function is a major cause of multidrug resistance (MDR) in cancer chemotherapy.[2][3] P-gp's ability to recognize and transport a broad range of substrates is intrinsically linked to its conformational flexibility.[4][5] The transporter cycles through several major conformational states—primarily inward-facing (open to the cytoplasm), outward-facing (open to the extracellular space), and occluded intermediates—to bind, transport, and release substrates. Understanding the dynamics and heterogeneity of these conformations is crucial for designing effective inhibitors that can overcome MDR and for predicting drug-drug interactions.

Q2: What are the primary conformational states of P-gp observed experimentally?

A2: The primary conformational states of P-gp are key intermediates in the "alternating access" model of transport. These include:

  • Inward-facing (Apo/Substrate-bound): In this state, the nucleotide-binding domains (NBDs) are separated, and the drug-binding pocket within the transmembrane domains (TMDs) is accessible from the cytoplasm and the inner leaflet of the cell membrane. This conformation is responsible for initial substrate binding.

  • Occluded: This is a transient state where both the intracellular and extracellular gates are closed. It is thought to occur after substrate and/or ATP binding. Competitive inhibitors may function by trapping the transporter in this conformation.

  • Outward-facing (ATP-bound): Driven by ATP binding and NBD dimerization, the transporter shifts to an outward-facing conformation. This exposes the substrate-binding pocket to the extracellular space, facilitating substrate release.

Q3: Which experimental techniques are most suitable for studying P-gp's conformational changes?

A3: Several biophysical techniques can be employed to study the dynamic conformations of P-gp:

  • Cryo-Electron Microscopy (Cryo-EM): This has become a leading technique for determining high-resolution structures of P-gp in different conformational states, often stabilized by specific ligands or antibodies.

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): This technique allows for real-time observation of conformational changes in individual P-gp molecules by measuring distance changes between fluorescent probes attached to the protein.

  • X-ray Crystallography: While challenging due to P-gp's flexibility, crystallography has provided valuable snapshots of inward-facing conformations.

  • Double Electron-Electron Resonance (DEER) Spectroscopy: This spectroscopic technique can measure distances between spin labels to map conformational changes in the NBDs.

  • Computational Methods: Molecular dynamics (MD) simulations and other computational approaches complement experimental data by providing insights into the dynamic behavior and energy landscapes of P-gp's conformational transitions.

Troubleshooting Guides

Cryo-EM Structural Analysis

Problem: My cryo-EM 2D class averages are blurry or show preferred orientations, preventing high-resolution 3D reconstruction.

  • Possible Cause 1: Sample Heterogeneity. The sample may contain a mixture of different P-gp conformations or aggregates.

    • Solution: Improve protein purity through additional chromatography steps like size-exclusion chromatography. To trap P-gp in a more homogenous conformational state, consider adding a non-hydrolyzable ATP analog (e.g., AMP-PNP), a specific substrate, or a stabilizing antibody fragment (Fab).

  • Possible Cause 2: Issues with Vitrification. The ice layer may be too thick, or ice crystal formation may have damaged the protein.

    • Solution: Optimize the plunge-freezing process by adjusting blotting time, humidity, and temperature. Screen different grid types (e.g., gold grids) to minimize beam-induced motion. Aim for an ice thickness in the 10-20 nm range for optimal results.

  • Possible Cause 3: Denatured Protein at the Air-Water Interface. P-gp molecules can denature when they interact with the air-water interface during sample preparation.

    • Solution: Increase the protein concentration to ensure more particles are available in the bulk solution. Apply the sample to the grid and blot for a shorter time to minimize interaction with the interface.

smFRET Experiments

Problem: I am observing a low FRET signal or no dynamic changes in my smFRET traces.

  • Possible Cause 1: Inefficient or Incorrect Fluorophore Labeling. The donor and acceptor fluorophores may not be correctly attached to the desired sites on P-gp.

    • Solution: Verify labeling efficiency and specificity using mass spectrometry. Ensure that the chosen labeling sites undergo a significant distance change during the conformational transition of interest. The N- and C-terminal regions of the NBDs are common targets for observing their separation and dimerization.

  • Possible Cause 2: Photobleaching or Blinking of Fluorophores. The fluorescent probes may be unstable under the experimental conditions.

    • Solution: Use an imaging buffer supplemented with an oxygen-scavenging system (e.g., protocatechuate 3,4-dioxygenase) to reduce photobleaching. Select photostable dyes suitable for single-molecule studies.

  • Possible Cause 3: Protein Immobilization Issues. The method of immobilizing P-gp on the microscope slide may be hindering its conformational movements.

    • Solution: Ensure that the surface passivation (e.g., with PEG) is effective in preventing non-specific binding. Use a gentle immobilization strategy, such as tethering via a biotinylated antibody that binds to a tag on P-gp, which allows the protein more freedom of movement.

Data Presentation

Table 1: Comparison of Structural Biology Techniques for P-gp Analysis

TechniqueResolutionKey StrengthsMajor Limitations
Cryo-EM Near-atomic (2-4 Å)Can capture multiple conformational states in a single sample; does not require crystallization.Sample can adopt preferred orientations; computationally intensive processing.
X-ray Crystallography High (e.g., 3.8 Å)Provides high-resolution atomic details.Requires well-diffracting crystals, which is challenging for flexible membrane proteins; may trap a single, non-physiological conformation.
smFRET N/A (measures distances)Provides real-time dynamic information on individual molecules; can detect transient intermediates.Does not provide high-resolution structural data; requires site-specific labeling with fluorophores.
MD Simulations N/A (computational model)Can model the entire transport cycle and map energy landscapes; provides atomic-level dynamic insights.Computationally expensive; accuracy is dependent on the quality of the force field and the starting structure.

Visualizations

Pgp_Transport_Cycle cluster_inward Cytoplasmic Side cluster_outward Extracellular Side Inward 1. Inward-Facing (Substrate & ATP Binding) Occluded 2. Occluded State Inward->Occluded ATP Binding & NBD Dimerization Outward 3. Outward-Facing (Substrate Release) Reset 4. Reset to Inward-Facing Outward->Reset ADP + Pi Release Occluded->Outward ATP Hydrolysis Power Stroke Reset->Inward NBD Separation

Caption: The P-glycoprotein transport cycle, illustrating the main conformational states.

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Purification Protein Purification & Optimization Vitrification Grid Preparation & Vitrification Purification->Vitrification Collection Cryo-EM Data Collection (Micrographs) Vitrification->Collection Processing Image Processing (Motion Correction, CTF) Collection->Processing Picking Particle Picking Processing->Picking Classification 2D/3D Classification Picking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction Refinement Model Building & Refinement Reconstruction->Refinement

Caption: A simplified workflow for determining P-gp structure using cryo-EM.

Experimental Protocols

Key Experiment: Cryo-EM Sample Preparation for P-gp

This protocol outlines the general steps for preparing a vitrified P-gp sample for cryo-EM analysis.

Methodology:

  • Protein Expression and Purification:

    • Express recombinant P-gp in a suitable system (e.g., Pichia pastoris or mammalian cells).

    • Isolate cell membranes and solubilize P-gp using a mild detergent (e.g., DDM).

    • Purify the protein using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity and remove aggregates. For structural studies, P-gp is often reconstituted into lipid nanodiscs to provide a more native-like membrane environment.

  • Grid Preparation:

    • Use cryo-EM grids (e.g., Au R1.2/1.3 300-mesh) and plasma clean them to render the surface hydrophilic.

    • Apply 3-4 µL of the purified P-gp sample (at an optimized concentration, typically 1-5 mg/mL) to the grid surface.

  • Vitrification:

    • Place the grid in a vitrification robot (e.g., Leica EM GP or Vitrobot).

    • Set the chamber to a controlled temperature (e.g., 4°C) and high humidity (e.g., 90-100%) to prevent sample evaporation.

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample across the grid holes. Blotting time (typically 1-4 seconds) is a critical parameter to optimize.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample so quickly that water molecules do not form ice crystals, resulting in a thin layer of amorphous (vitreous) ice.

  • Grid Screening:

    • Load the vitrified grids into a cryo-electron microscope to screen for grid squares with optimal ice thickness and particle distribution before proceeding to high-resolution data collection.

Key Experiment: Single-Molecule FRET (smFRET) for P-gp Dynamics

This protocol provides a general workflow for observing P-gp conformational changes using smFRET.

Methodology:

  • P-gp Construct and Labeling:

    • Engineer a P-gp construct with cysteine residues at specific locations for fluorophore labeling. For example, introduce cysteines in the NBDs to measure their separation and dimerization.

    • Express and purify the P-gp mutant.

    • Label the protein with a donor-acceptor FRET pair of fluorescent dyes (e.g., Cy3 and Cy5).

  • Surface Passivation and Immobilization:

    • Thoroughly clean glass coverslips and passivate the surface with a mixture of PEG and biotin-PEG to prevent non-specific protein adsorption.

    • Coat the surface with neutravidin, which will bind to a biotinylated molecule used for tethering P-gp.

    • Immobilize the labeled P-gp (e.g., in nanodiscs) onto the surface, for instance, via a biotinylated antibody that recognizes a tag on P-gp.

  • smFRET Data Acquisition:

    • Use a Total Internal Reflection Fluorescence (TIRF) microscope, which excites a thin layer of the sample near the coverslip, reducing background noise.

    • Excite the donor fluorophore with a laser and collect the fluorescence emission from both the donor and acceptor channels using an EMCCD camera.

    • Record movies to capture the fluorescence intensity changes over time. Add substrates and/or ATP to the imaging buffer to induce and observe conformational transitions in real-time.

  • Data Analysis:

    • Identify single molecules and extract their donor and acceptor fluorescence intensity time traces.

    • Calculate the FRET efficiency for each molecule over time.

    • Generate FRET efficiency histograms and analyze the time traces to identify distinct conformational states and the kinetics of transitions between them.

References

Technical Support Center: Handling Low-Quality PDB Data for Protein-Fragment/Peptide Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with low-quality structural data of protein-fragment and protein-peptide (PDB-Pfp) complexes from the Protein Data Bank (PDB).

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of low-quality structural data for protein-fragment or protein-peptide complexes in the PDB?

A1: Low-quality structural data for protein-fragment or protein-peptide complexes are often characterized by several key indicators. These include high R-value and R-free values, which suggest a poor fit between the atomic model and the experimental diffraction data.[1][2][3] Poor resolution (typically > 3.0 Å) is another significant indicator, leading to ambiguity in the electron density map and difficulty in accurately placing atoms.[1][2] Other red flags include a high clash score (indicating steric clashes between atoms), a high percentage of Ramachandran outliers (suggesting unrealistic protein backbone conformations), and poor real-space correlation coefficients (RSCC), which measure the local fit of the model to the electron density. For protein-ligand complexes, the absence of clear electron density for the fragment or peptide is a major concern.

Q2: What does "this compound" structural data refer to?

A2: "this compound" generally refers to structural data of protein-fragment or protein-peptide complexes housed in the Protein Data Bank (PDB). These complexes are crucial for fragment-based drug discovery and for understanding protein-protein interactions. The challenges in obtaining high-quality data for these complexes often stem from the transient and low-affinity nature of these interactions, which can lead to poorly resolved electron density for the fragment or peptide.

Q3: Where can I find curated datasets of protein-peptide complexes?

A3: Several databases provide curated and annotated sets of protein-peptide complexes from the PDB, which can be valuable for comparative studies. Some of these include:

  • PixelDB: This database compiles high-quality structures of protein-peptide complexes and organizes them into clusters, annotating structurally conserved and non-conserved elements in the interaction interfaces.

  • PepX: This resource provides a set of non-redundant protein-peptide X-ray structures clustered based on the binding interface and backbone variations.

  • PDBbind: This database is widely used for developing and validating scoring functions for protein-ligand binding and contains a refined set of high-quality complexes.

Q4: How can I visually inspect the quality of the electron density map for my fragment or peptide?

A4: You can use molecular graphics software like PyMOL or Coot to visualize the electron density maps alongside the atomic model. The PDB provides the structure factors (the experimental data used to calculate the electron density map) for most entries. By loading both the model coordinates and the structure factors into these programs, you can generate and inspect the 2mFo-DFc (blue) and mFo-DFc (green for positive, red for negative) electron density maps. A well-resolved ligand should have clear and continuous 2mFo-DFc density covering its atoms and minimal or no significant negative (red) mFo-DFc density, which would indicate atoms placed where there is no experimental support.

Troubleshooting Guides

Issue 1: High R-free Value (> 0.30) in a Protein-Fragment Complex Structure

A high R-free value indicates a poor agreement between your model and the experimental data, suggesting that the model may be overfitted or incorrect.

Troubleshooting Workflow:

high_r_free start High R-free (> 0.30) check_geometry 1. Assess Model Geometry (MolProbity, PROCHECK) start->check_geometry rebuild_loops 2. Rebuild Problematic Regions (e.g., loops, sidechains in Coot) check_geometry->rebuild_loops Identify outliers refine_protocol 3. Adjust Refinement Protocol (e.g., weighting of X-ray vs. geometry terms) rebuild_loops->refine_protocol md_refinement 4. Perform Molecular Dynamics (MD) -based Refinement refine_protocol->md_refinement If R-free remains high validate_final 5. Re-validate Final Model md_refinement->validate_final

Caption: Workflow for troubleshooting a high R-free value.

Step-by-step Guide:

  • Assess Model Geometry: Use tools like MolProbity or PROCHECK to check for geometric outliers, such as Ramachandran outliers, bad bond angles, or steric clashes. Addressing these geometric issues can often improve the R-free value.

  • Rebuild Problematic Regions: Manually inspect the electron density for regions with poor fit, particularly flexible loops or side chains, and rebuild them using software like Coot.

  • Adjust Refinement Protocol: In your refinement software (e.g., PHENIX, REFMAC), adjust the relative weights of the X-ray and geometry terms. Sometimes, giving more weight to the experimental data can improve the fit, but be cautious of overfitting.

  • Perform Molecular Dynamics (MD)-based Refinement: MD simulations can be used to explore conformational space and find a model that better fits the experimental data while maintaining good stereochemistry.

  • Re-validate Final Model: After each refinement step, re-run a full validation to check if the R-free and other quality metrics have improved.

Issue 2: Ambiguous or Weak Electron Density for the Bound Fragment/Peptide

This is a common problem for low-affinity complexes and can lead to incorrect modeling of the ligand's position and conformation.

Troubleshooting Workflow:

weak_density start Weak/Ambiguous Ligand Density omit_map 1. Calculate an Omit Map start->omit_map check_contacts 2. Analyze Crystal Contacts omit_map->check_contacts Is density present? refine_occupancy 3. Refine Ligand Occupancy check_contacts->refine_occupancy No interfering contacts alternative_conformations 4. Model Alternative Conformations refine_occupancy->alternative_conformations validate_binding_pose 5. Validate the Binding Pose alternative_conformations->validate_binding_pose

Caption: Workflow for handling weak ligand electron density.

Step-by-step Guide:

  • Calculate an Omit Map: To reduce model bias, calculate an mFo-DFc omit map. This is done by removing the ligand from the model, running a round of refinement, and then calculating the difference map. Any significant positive density in the binding pocket provides unbiased evidence for the ligand's presence and shape.

  • Analyze Crystal Contacts: Check if crystal packing is influencing the conformation or position of the ligand. A peptide might be interacting with a symmetry-related molecule rather than the intended binding site.

  • Refine Ligand Occupancy: If the density is weak but present, it might indicate partial occupancy of the ligand in the crystal. Try refining the occupancy of the ligand atoms. Values significantly less than 1.0 suggest that not every protein molecule in the crystal has a bound ligand.

  • Model Alternative Conformations: The weak density could be a result of the ligand adopting multiple conformations. If the density allows, try modeling two or more alternative conformations for the ligand.

  • Validate the Binding Pose: Even with clear density, it's important to validate the binding pose. Check for reasonable hydrogen bonds, hydrophobic interactions, and ensure there are no steric clashes with the protein.

Data Presentation: Key Quality Metrics

The following table summarizes key quality metrics and their typical ranges for high and low-quality protein structures. Note that these are general guidelines, and the interpretation can depend on the specific system and experimental details.

MetricHigh-Quality RangeLow-Quality RangeDescription
Resolution (Å) < 2.0> 3.0A measure of the level of detail in the electron density map. Lower values are better.
R-work / R-factor < 0.20> 0.25A measure of the agreement between the observed diffraction data and the calculated data from the model. Lower values are better.
R-free < 0.25> 0.30Similar to R-work, but calculated with a subset of data not used in refinement to detect overfitting. Lower values are better.
Clash Score < 10> 20The number of serious steric overlaps per 1000 atoms. Lower values are better.
Ramachandran Outliers < 0.5%> 2.0%The percentage of residues with backbone dihedral angles in disallowed regions. Lower values are better.
RSCC (Real-Space Correlation Coefficient) > 0.9< 0.8A measure of the local fit of the model to the electron density map. Higher values are better.

Experimental Protocols

Protocol 1: Molecular Dynamics (MD) Based Structure Refinement

This protocol outlines a general procedure for refining a low-quality protein-fragment complex structure using MD simulations. This can help to improve the model's stereochemistry and its fit to the experimental data.

Methodology:

  • System Preparation:

    • Start with the initial low-quality PDB structure.

    • Use a program like Amber's tleap or GROMACS' pdb2gmx to add hydrogen atoms and solvate the system in a periodic box of water.

    • Add counter-ions to neutralize the system.

    • Generate a topology and coordinate file for the system.

  • Energy Minimization:

    • Perform an initial energy minimization of the solvent and ions with the protein and ligand restrained to their initial positions.

    • Follow with a second minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) over a short simulation (e.g., 100 ps) with weak restraints on the protein and ligand backbone atoms (NVT ensemble).

    • Run a longer equilibration simulation (e.g., 1 ns) at constant pressure to allow the system density to equilibrate (NPT ensemble).

  • Production MD with Experimental Restraints:

    • Run the production MD simulation, incorporating the experimental X-ray data as restraints on the model. This is the core of the refinement process.

    • The simulation forces the model to explore conformations that are consistent with both the force field and the experimental data.

  • Analysis and Model Selection:

    • Analyze the trajectory to identify representative structures.

    • Select a final refined model based on a combination of improved R-free, better geometry, and lower potential energy.

Protocol 2: Validation of a Protein-Peptide Binding Pose

This protocol describes the steps to validate the modeled binding pose of a peptide in a protein structure.

Methodology:

  • Visual Inspection of Electron Density:

    • As described in the FAQs, load the model and structure factors into a molecular graphics program.

    • Generate and carefully inspect the 2mFo-DFc and mFo-DFc electron density maps around the peptide.

    • Confirm that the density supports the modeled conformation and position of the peptide backbone and side chains.

  • Calculate an Omit Map:

    • To reduce model bias, remove the peptide from the model.

    • Run one cycle of refinement on the protein-only model.

    • Calculate an mFo-DFc difference map. The resulting unbiased map should show positive density corresponding to the location of the peptide if it is truly present.

  • Analyze Intermolecular Interactions:

    • Use software like LigPlot+ or the analysis tools within PyMOL or Chimera to identify all hydrogen bonds, hydrophobic interactions, and salt bridges between the peptide and the protein.

    • Assess whether these interactions are chemically reasonable and consistent with what is known about the biological system.

  • Check for Steric Clashes:

    • Use a validation tool like MolProbity to perform an all-atom contact analysis.

    • Ensure there are no significant steric clashes between the peptide and the protein.

  • Compare with Homologous Structures:

    • If available, compare your protein-peptide complex with other PDB entries of the same or homologous proteins.

    • Check if the binding mode of the peptide is consistent with what has been observed in other structures.

References

Technical Support Center: Overcoming Poor Diffraction of Pfp Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pfp crystallography. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor diffraction from their Pfp crystals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your crystallization and diffraction experiments.

Troubleshooting Guide: Improving Pfp Crystal Diffraction

Poor diffraction is a common hurdle in X-ray crystallography.[1][2][3] This guide provides a systematic approach to diagnosing and resolving common issues.

Question: My Pfp crystals are well-formed visually but diffract poorly. What should I do first?

Answer: The visual quality of a crystal does not always correlate with its diffraction quality.[4] The first step is to systematically assess several factors, starting with your protein sample and moving through crystallization and post-crystallization treatments.

A recommended workflow for troubleshooting is outlined below:

Troubleshooting_Workflow cluster_pre Pre-Crystallization cluster_cryst Crystallization cluster_post Post-Crystallization A Assess Protein Purity (>95%) & Homogeneity B Optimize Crystallization Conditions A->B If pure & homogeneous C Consider Seeding B->C If optimization fails D Optimize Cryoprotection B->D If crystals form E Perform Crystal Treatments (Dehydration, Annealing) D->E If diffraction is still poor Microseeding_Protocol A Harvest Pfp Crystals B Crush Crystals to Create Seed Stock A->B C Prepare Serial Dilutions of Seed Stock B->C E Add Seed Dilutions to Drops C->E D Set Up New Crystallization Drops D->E F Equilibrate and Monitor E->F Dehydration_Logic cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Have poorly diffracting Pfp crystals B Prepare dehydrating solution A->B C Soak crystal for a set time B->C D Cryo-protect and flash-cool C->D E Test diffraction D->E

References

identifying and correcting errors in PDB-Pfp models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and correcting errors in PDB-Pfp models. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their structural biology experiments and modeling workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common errors I might encounter in a this compound model?

A1: this compound models, particularly those generated from computational predictions or initial experimental data, can contain several types of errors. The most common issues include steric clashes, incorrect stereochemistry, and formatting problems within the PDB file itself.[1][2][3][4] These can manifest as:

  • Steric Clashes: Atoms positioned too closely to each other, resulting in unfavorable steric overlaps.[5]

  • Geometric Outliers: Deviations from standard bond lengths, bond angles, and torsion angles.

  • Ramachandran Plot Outliers: Amino acid residues with backbone dihedral angles (phi/psi) in disallowed regions.

  • Poor Fit to Experimental Data: For models derived from experimental methods, a significant mismatch between the model and the electron density map may be observed.

  • PDB Format Violations: Incorrect formatting of the PDB file, such as misaligned atom names, can make the file unreadable by some software.

Q2: My modeling software is flagging numerous "steric clashes." What does this mean and how can I fix it?

A2: Steric clashes indicate that atoms in your model are too close together, violating their van der Waals radii. This can be a sign of an inaccurate model. Resolving these clashes is crucial before proceeding with further simulations or analyses.

A common approach to fix steric clashes is through energy minimization . This process computationally adjusts the atomic coordinates to relieve strain and find a lower energy conformation. Many molecular modeling software packages, such as GROMACS and YASARA, offer modules for energy minimization.

Q3: How can I validate the stereochemical quality of my this compound model?

A3: Several online servers and software tools can be used to validate the stereochemical quality of your model. These tools analyze parameters like bond lengths, bond angles, and Ramachandran plots to identify potential errors. The worldwide Protein Data Bank (wwPDB) provides validation reports for all experimentally determined structures, which can serve as a good reference. Tools like MolProbity are widely used for this purpose and can provide a detailed report on the geometric quality of your model.

Q4: My PDB file won't load in a specific visualization or analysis tool. What could be the problem?

A4: This is often due to formatting issues within the PDB file. The PDB format has strict rules about data placement in specific columns. A common issue is misaligned atom names, where the element symbol is not correctly right-justified. You can try to re-format the PDB file using tools available in software packages like UCSF Chimera or by carefully editing the text file to ensure it adheres to the PDB format specifications.

Troubleshooting Guides

Guide 1: Identifying and Correcting Steric Clashes

This guide outlines a typical workflow for identifying and resolving steric clashes in a this compound model.

Experimental Protocol:

  • Clash Detection:

    • Load your this compound model into a molecular visualization program (e.g., PyMOL, UCSF Chimera).

    • Utilize built-in tools to identify and visualize steric clashes. Many programs will highlight clashing atoms.

    • Alternatively, use a command-line tool or a web server specifically designed for clash detection. These tools often provide a "clash score," which quantifies the severity of the clashes.

  • Energy Minimization:

    • Choose an energy minimization algorithm. Steepest descent is a common initial choice to remove the most severe clashes, followed by a more refined method like conjugate gradient.

    • Select a suitable force field (e.g., CHARMM, AMBER).

    • Perform the energy minimization. The number of steps required will depend on the initial quality of the model.

    • Monitor the potential energy and the maximum force during the minimization to ensure convergence.

  • Post-Minimization Validation:

    • Re-run the clash detection to confirm that the steric clashes have been resolved.

    • Perform a full stereochemical validation to ensure that the minimization process has not introduced other geometric distortions.

Quantitative Data Summary:

ParameterBefore MinimizationAfter MinimizationRecommended Value
Clash ScoreHigh (e.g., > 20)Low (e.g., < 5)As low as possible
Potential Energy (kJ/mol)HighSignificantly LowerMinimized
Ramachandran OutliersMay be presentShould be reduced< 0.5%
Bond Length Deviations (RMSD)May be highShould be lowClose to 0
Bond Angle Deviations (RMSD)May be highShould be lowClose to 0
Guide 2: General Model Refinement Workflow

This guide provides a general workflow for improving the overall quality of a this compound model.

Experimental Protocol:

  • Initial Model Assessment:

    • Obtain a validation report from a server like the wwPDB validation service or using a tool like MolProbity.

    • Identify regions with poor geometry, including Ramachandran outliers and unfavorable rotamers.

  • Iterative Refinement:

    • Employ model refinement software. Options include automated pipelines like PDB-REDO or more interactive programs like Coot (for crystallographic data) and Rosetta.

    • These programs can automatically or semi-automatically correct geometric and stereochemical errors.

    • For computationally predicted models, refinement protocols might involve molecular dynamics simulations to explore conformational space and identify more stable structures.

  • Re-validation:

    • After each round of refinement, re-validate the model to assess the impact of the changes.

    • Compare the validation metrics before and after refinement to ensure improvement.

Logical Workflow for Model Refinement:

ModelRefinementWorkflow Start Initial this compound Model Validate1 Assess Model Quality (Validation Report) Start->Validate1 IdentifyErrors Identify Specific Errors (Clashes, Outliers) Validate1->IdentifyErrors Refine Perform Model Refinement (Energy Minimization, Rebuilding) IdentifyErrors->Refine Validate2 Re-assess Model Quality Refine->Validate2 Check Errors Corrected? Validate2->Check Check->Refine No End Final Refined Model Check->End Yes

A general workflow for this compound model refinement.

Signaling Pathway for Error Identification and Correction:

ErrorCorrectionPathway Input This compound Model FormatCheck PDB Format Validation Input->FormatCheck GeoCheck Geometric & Stereochemical Validation Input->GeoCheck ClashCheck Steric Clash Detection Input->ClashCheck FormatError Format Errors FormatCheck->FormatError Errors Found GeoError Geometric Outliers GeoCheck->GeoError Errors Found ClashError Steric Clashes ClashCheck->ClashError Errors Found Reformat Correct PDB Format FormatError->Reformat RefineGeo Refine Geometry GeoError->RefineGeo EnergyMin Energy Minimization ClashError->EnergyMin Output Corrected Model Reformat->Output RefineGeo->Output EnergyMin->Output

Pathway for identifying and correcting specific model errors.

References

PDB Data Deposition & Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for depositing structural data to the Protein Data Bank (PDB).

Frequently Asked Questions (FAQs)

Q1: What is the recommended file format for coordinate deposition?

It is highly recommended to use the PDBx/mmCIF format for coordinate files. This format accommodates large and complex structures and is the standard for the wwPDB deposition system. While the legacy PDB format is still accepted, it will be automatically converted to PDBx/mmCIF upon upload. For large structures with over 99,999 atoms or more than 62 chains, the PDBx/mmCIF format is mandatory.[1][2]

Q2: What experimental data is required for deposition?

The required experimental data depends on the structure determination method:

  • X-ray Crystallography: One coordinate file and one structure factor file (in mmCIF or MTZ format) are required.[1][3]

  • NMR Spectroscopy: A coordinate file, a chemical shift file, and at least one restraint file are mandatory.[1]

  • 3D Electron Microscopy (3DEM): A coordinate file, one primary map file, and a map image file are required.

Q3: What is the OneDep system?

OneDep is the unified deposition, biocuration, and validation system of the Worldwide Protein Data Bank (wwPDB). It provides a single web-based portal for all depositions and ensures data quality and consistency across the PDB archive.

Q4: What is a validation report and why is it important?

A validation report is a comprehensive assessment of the quality of a deposited structure. It provides metrics on the experimental data, the structural model, and the fit between them. Reviewing the preliminary validation report before submission is crucial to identify and correct potential errors in your model. Many scientific journals now require the official wwPDB validation report to accompany manuscript submissions.

Q5: Can I check the quality of my structure before starting a deposition?

Yes, the wwPDB provides a standalone Validation Server where you can upload your coordinate and experimental data files to generate a preliminary validation report before initiating the formal deposition process.

Troubleshooting Guides

This section addresses common issues encountered during PDB data deposition and validation.

Interpreting the Validation Report Slider

The validation report includes a slider graphic that provides a quick "at-a-glance" assessment of your structure's quality compared to the entire PDB archive.

Metric"Good" Range (Closer to Blue)"Poor" Range (Closer to Red)What it Means
R-free Lower valuesHigher valuesA measure of how well the model predicts a subset of experimental data not used in refinement. A large difference between R-work and R-free may indicate overfitting.
Clashscore Lower valuesHigher valuesThe number of serious steric overlaps per 1000 atoms. High values suggest a poor model geometry.
Ramachandran Outliers < 0.5%> 0.5%Percentage of residues with backbone dihedral angles in disallowed regions. A high percentage indicates problems with the protein backbone conformation.
Sidechain Outliers < 1%> 1%Percentage of residues with non-rotameric sidechain conformations. High values may indicate incorrect sidechain modeling.
RSRZ Outliers < 2%> 2%Percentage of residues with a poor fit to the electron density map. A high number suggests that parts of the model are not well-supported by the experimental data.

Caption: Interpreting the wwPDB Validation Report Slider Metrics.

Issue: High Clashscore

A high clashscore indicates steric clashes between atoms that are too close together.

Solutions:

  • Visual Inspection: Use molecular graphics software (e.g., Coot, PyMOL) to visualize the clashes identified in the validation report.

  • Add Hydrogens: Ensure that hydrogen atoms have been added to your model before calculating the clashscore, as they are crucial for identifying many steric clashes.

  • Sidechain Refinement: Manually adjust the rotamers of clashing sidechains to more favorable conformations.

  • Energy Minimization/Refinement: Perform energy minimization or further refinement of the model. Tools like Phenix and REFMAC can help resolve clashes.

  • Check for Incorrect Building: In cases of persistent clashes, it may be necessary to manually rebuild problematic sections of the model.

Issue: Ramachandran or Rotamer Outliers

These outliers suggest that the backbone or sidechain conformations of some residues are in energetically unfavorable regions.

Solutions:

  • Manual Correction in Coot: Use the real-space refinement tools in Coot to manually adjust the torsion angles of outlier residues to fall within allowed Ramachandran or rotameric regions.

  • Refinement with Restraints: When using refinement software like Phenix, ensure that Ramachandran and rotamer restraints are turned on to guide the model towards more favorable conformations.

  • Inspect Electron Density: Carefully examine the electron density map for the outlier residues. A genuine, functionally important but unusual conformation should be well-supported by the experimental data. If the density is poor, it may indicate a modeling error.

  • Iterative Refinement: Fixing outliers may require several cycles of manual correction and automated refinement.

Experimental Protocols

Preparing X-ray Crystallography Data for Deposition
  • Coordinate File Generation:

    • Ensure your final refined model is in the PDBx/mmCIF format. Most modern refinement packages (e.g., REFMAC, Phenix) can output deposition-ready mmCIF files.

    • The coordinate file should include all atoms (including hydrogens if modeled), solvent molecules, and ligands.

    • The sequence in the coordinate file must match the sequence of the crystallized molecule, including any tags or mutations.

  • Structure Factor File Preparation:

    • The structure factor file should also be in mmCIF format. If your data is in another format (e.g., MTZ), use a tool like SF-Tool to convert it.

    • The file must contain the reflection data (h, k, l), structure factor amplitudes (F) or intensities (I), their standard uncertainties (sigmaF or sigmaI), and the R-free flags.

  • Data Extraction and Validation:

    • Use the pdb_extract tool to merge information from various output files from your structure determination software into a single mmCIF file. This can help minimize errors and save time during deposition.

    • Before deposition, upload your coordinate and structure factor files to the wwPDB Validation Server to get a preliminary validation report. Review this report carefully and address any identified issues.

Visual Workflows

PDB_Deposition_Workflow cluster_pre_deposition Pre-Deposition cluster_deposition Deposition on OneDep cluster_post_deposition Post-Deposition A Prepare Coordinate File (PDBx/mmCIF) C Run pdb_extract (Optional) A->C B Prepare Experimental Data (e.g., Structure Factors) B->C D Validate on wwPDB Validation Server C->D E Start New Deposition Session D->E Proceed to Deposition F Upload Files E->F G Review Preliminary Validation Report F->G H Submit for Biocuration G->H I Biocurator Review and Communication H->I J Approve Final Entry I->J K Entry Released in PDB J->K

Caption: A generalized workflow for PDB data deposition.

Validation_Feedback_Loop A Generate Validation Report B Review Outliers (Clashes, Ramachandran, Rotamers) A->B C High Outliers? B->C D Manual Correction (e.g., in Coot) C->D Yes F Proceed with Deposition C->F No E Automated Refinement (e.g., Phenix, REFMAC) D->E E->A Re-validate

Caption: Iterative cycle of model validation and correction.

References

Cryo-EM Data Troubleshooting for Pore-Forming Proteins (Pfp)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered in cryo-electron microscopy (cryo-EM) data of pore-forming proteins (Pfp).

Section 1: Ice Contamination

Ice contamination is a common artifact that can obscure particle details and significantly degrade the quality of cryo-EM data. It can manifest as crystalline ice or amorphous ice contamination.

Frequently Asked Questions (FAQs)

Q1: What is the difference between crystalline and amorphous ice contamination?

A1: Crystalline ice forms when water molecules arrange in a regular, periodic lattice, which diffracts the electron beam strongly and obscures the protein signal. Amorphous ice, or vitreous ice, is the desired state for cryo-EM samples, where water is frozen rapidly to prevent crystallization. Amorphous ice contamination typically refers to the deposition of a thin layer of amorphous ice on the grid after initial vitrification, which can increase background noise.

Q2: What are the main causes of ice contamination?

A2: Ice contamination can arise from several sources during the cryo-EM workflow:

  • Sample Preparation: Slow vitrification, suboptimal blotting, or a humid environment can lead to crystalline ice formation.[1]

  • Grid Transfer: Exposure of the grid to ambient air during transfer between instruments can cause atmospheric water to condense and freeze on the surface.

  • Microscope Contamination: A poorly maintained microscope, such as a cold trap that is not functioning correctly, can be a source of ice contamination.

Q3: How can I identify ice contamination in my micrographs?

A3: Crystalline ice appears as dark, well-defined shapes with sharp edges that produce strong diffraction patterns in the power spectrum of the image. Amorphous ice contamination results in a thicker ice layer, leading to lower contrast and a higher background noise level.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Crystalline ice formation Slow freezing rate.Optimize plunge freezing parameters: use a higher plunge speed, ensure the cryogen is at the correct temperature, and consider using a more efficient cryogen like a propane/ethane mixture.
Blotting issues (too little or too much).Adjust blotting time and force to achieve an optimal ice thickness. The ideal ice should be just thick enough to embed the Pfp particles.
High humidity in the preparation area.Work in a low-humidity environment or use a humidity-controlled chamber for grid preparation.
Amorphous ice contamination on the grid surface Grid transfer between storage and the microscope.Use a cryo-transfer system that maintains a high vacuum and low temperature during grid transfer to minimize exposure to air.
Contaminated liquid nitrogen.Use fresh, clean liquid nitrogen for storing and handling grids.
Experimental Protocol: Optimizing Plunge Freezing
  • Prepare the Plunge Freezer: Ensure the cryogen (e.g., liquid ethane) is fully liquefied and at a temperature just above its freezing point.

  • Glow Discharge Grids: Glow discharge the EM grids to make the surface hydrophilic, which promotes even spreading of the sample.

  • Apply Sample: Apply 3-4 µL of the purified Pfp sample to the grid.

  • Blot: Blot the grid with filter paper to remove excess liquid. The blotting time and force are critical parameters that need to be optimized for each sample.

  • Plunge: Rapidly plunge the grid into the liquid cryogen. The speed of plunging is crucial for achieving vitrification.

  • Transfer: Quickly transfer the vitrified grid to a liquid nitrogen storage dewar, minimizing exposure to air.

Section 2: Preferred Orientation

Preferred orientation occurs when protein particles adopt a limited number of orientations in the vitreous ice, leading to an incomplete sampling of views and an anisotropic 3D reconstruction. This is a particularly common issue for membrane proteins like Pfps, which may preferentially interact with the air-water interface.

Frequently Asked Questions (FAQs)

Q1: Why are pore-forming proteins prone to preferred orientation?

A1: Pfps, especially in their membrane-inserted form, often have a distinct shape (e.g., cylindrical) and hydrophobic/hydrophilic surfaces. These properties can cause them to interact with the air-water interface in a specific manner, leading to a non-random distribution of orientations.

Q2: How can I detect preferred orientation in my dataset?

A2: Preferred orientation can be identified by examining the Euler angle distribution plot generated during 3D reconstruction in software like RELION or cryoSPARC. A non-uniform distribution with "clumped" orientations indicates a preferred orientation problem. The resulting 3D map may also appear streaky or elongated in certain directions.

Q3: Can computational methods fix preferred orientation?

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Severe preferred orientation of Pfp particles Interaction with the air-water interface.Add a low concentration of a mild detergent (e.g., 0.002% - 0.005% anionic detergent) to the sample buffer to alter surface tension.[4]
Insufficient orientational sampling.Collect tilted datasets (e.g., at 30-40 degree tilt). This will provide more views of the particles, although it can introduce other challenges like increased beam-induced motion.[5]
Sample aggregation or denaturation at the air-water interface.Use grids with a thin continuous carbon support layer. The particles can adsorb to the carbon in different orientations.
Protein-specific properties.For membrane-reconstituted Pfps, consider using different lipid compositions or nanodiscs of varying sizes to influence particle orientation.
Experimental Protocol: Tilted Data Collection
  • Prepare a High-Quality Grid: Start with a grid that has a good distribution of particles and optimal ice thickness.

  • Set Up Automated Data Collection: Use automated data collection software (e.g., EPU, SerialEM).

  • Define Tilting Scheme: Instead of collecting data at a single, untilted angle (0 degrees), program the software to collect images at a specific tilt angle, typically between 30 and 40 degrees.

  • Data Acquisition: The microscope will tilt the stage to the specified angle for each image acquisition. Be aware that tilting can increase the effective ice thickness and may require adjustments to the defocus range.

  • Data Processing: During data processing, account for the tilted nature of the data. Modern cryo-EM software packages have tools to handle tilted data effectively.

Section 3: Beam-Induced Motion

Beam-induced motion refers to the movement of particles in the ice layer during electron beam exposure, which blurs the recorded image and limits the achievable resolution.

Frequently Asked questions (FAQs)

Q1: What causes beam-induced motion?

A1: The high-energy electrons of the beam interact with the sample, leading to charging and physical movement of the ice and embedded particles. This motion is often more pronounced at the beginning of the exposure.

Q2: How is beam-induced motion corrected?

A2: Modern direct electron detectors can record movies (dose-fractionated exposures) instead of a single image. Motion correction software aligns the frames of the movie to correct for the particle movement, generating a sharper, motion-corrected micrograph.

Q3: Can experimental conditions affect the severity of beam-induced motion?

A3: Yes, factors like the type of grid support can influence the stability of the ice layer. Gold grids, for example, are thought to reduce beam-induced motion compared to carbon grids due to their higher conductivity.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Significant blurring in micrographs despite motion correction Very large initial particle movement.Use movie processing software that can perform patch-based or particle-based motion correction to account for local variations in movement.
Unstable ice layer.Experiment with different types of grids, such as those with ultrathin carbon or gold support films, which can improve sample stability.
High electron dose rate.Optimize the dose rate and total dose to minimize radiation damage and associated motion while maintaining sufficient signal-to-noise ratio.

Data Processing Workflow for Motion Correction

Caption: Cryo-EM data processing workflow with a focus on initial processing steps including motion correction.

Section 4: Sample-Related Artifacts for Pfp

Pore-forming proteins, particularly when studied as membrane proteins, can present unique sample-related challenges that manifest as artifacts in cryo-EM data.

Frequently Asked Questions (FAQs)

Q1: What are common artifacts associated with detergents used for Pfp solubilization?

A1: Detergent micelles can be a major source of artifacts. Excess detergent can create a high background noise, making particle picking difficult. The detergent micelle surrounding the transmembrane domain of the Pfp can also be heterogeneous in size and shape, which can complicate particle alignment and lower the resolution of the transmembrane region.

Q2: How can I minimize detergent-related artifacts?

A2: Optimizing the detergent concentration is key. It should be high enough to keep the Pfp soluble and stable but low enough to minimize excess micelles. Techniques like size-exclusion chromatography (SEC) can help to separate the protein-detergent complex from empty micelles. Using detergents with a high critical micellar concentration (CMC) can also be beneficial.

Q3: What are the challenges of studying Pfps reconstituted in liposomes or nanodiscs?

A3: While liposomes and nanodiscs provide a more native-like environment, they can introduce their own set of challenges. The size and shape of liposomes can be very heterogeneous, complicating data processing. Nanodiscs can be more uniform, but the scaffold protein can interfere with particle alignment if not properly masked out during processing.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
High background noise and difficulty in particle picking Excess detergent micelles.Optimize detergent concentration. Use SEC immediately before grid preparation to remove empty micelles. Consider using detergents that form smaller micelles.
Low resolution of the transmembrane domain Heterogeneous detergent micelle.Screen different detergents to find one that forms a stable and more uniform micelle around the Pfp. Alternatively, consider reconstituting the protein into nanodiscs or amphipols.
Particle aggregation Suboptimal buffer conditions or protein instability.Optimize buffer pH, salt concentration, and additives. Ensure the protein is stable and monodisperse before freezing, as confirmed by techniques like negative stain EM or SEC.
Denatured or disassembled Pfp complexes Interaction with the air-water interface.In addition to strategies for preferred orientation, consider using grids with a support film or adding a very thin carbon layer to provide a surface for the particles to adsorb to in a more native-like state.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Poor Quality Micrographs Ice Ice Contamination? Start->Ice Orientation Preferred Orientation? Ice->Orientation No OptimizeFreezing Optimize Plunge Freezing & Grid Transfer Ice->OptimizeFreezing Yes Motion Beam-Induced Motion? Orientation->Motion No TiltedCollection Tilted Data Collection & Additives Orientation->TiltedCollection Yes Sample Sample Quality Issues? Motion->Sample No MotionCorrection Improve Motion Correction & Use Stable Grids Motion->MotionCorrection Yes OptimizeSample Optimize Buffer/Detergent & Check for Aggregation Sample->OptimizeSample Yes

Caption: A decision tree to guide troubleshooting of common artifacts in cryo-EM data of Pfps.

Quantitative Data Summary
Artifact Parameter Typical Range/Value Reference
Ice Thickness Optimal for single particle cryo-EM10 - 50 nm
Preferred Orientation Tilt angle for data collection30 - 40 degrees
Detergent concentration to mitigate0.002% - 0.005% (anionic)
Beam-Induced Motion Initial motion magnitudeCan be several pixelsGeneral knowledge
Detergents Optimal concentration for grid prep0.05% - 0.4%

References

Technical Support Center: Optimizing Buffer Conditions for Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing buffer conditions in protein crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in protein crystallization?

The pH of the crystallization solution is a critical parameter as it dictates the net charge on the protein's surface.[1][2] This, in turn, influences the electrostatic interactions between protein molecules, which is crucial for forming an ordered crystal lattice.[2] Generally, protein solubility is at its minimum near the isoelectric point (pI), which can sometimes be a good starting point for crystallization. However, to increase solubility and achieve the necessary supersaturation, it's often better to work at a pH away from the pI.[3] For instance, acidic proteins (pI < 7) are more likely to crystallize at a pH about one unit above their pI, while basic proteins (pI > 7) tend to crystallize at a pH 1.5-3 units below their pI.[3] Manipulating the pH is a key strategy to control nucleation and crystal growth.

Q2: How does salt concentration impact protein crystallization?

Salt concentration plays a multifaceted role in protein crystallization. At low concentrations, salts can increase protein solubility ("salting in") by screening the electrostatic repulsions between molecules. As the salt concentration increases, it can lead to a decrease in protein solubility ("salting out"), which promotes the interactions necessary for crystallization. The effectiveness of a particular salt can often be understood in the context of the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize protein structures. It is crucial to find an optimal salt concentration, as levels that are too high or too low can be detrimental to crystal formation. The optimal salt concentration is also dependent on the pH and the protein's pI; a larger difference between pH and pI often requires a higher salt concentration for crystal growth.

Q3: What are precipitants and how do they induce crystallization?

Precipitants are reagents that reduce the solubility of a protein, driving the solution towards a supersaturated state necessary for nucleation and crystal growth. They work by competing with the protein for water molecules, effectively dehydrating the protein and promoting protein-protein interactions. The most commonly used precipitants include polymers like Polyethylene Glycol (PEG), salts such as ammonium sulfate, and small organic molecules like 2-methyl-2,4-pentanediol (MPD). PEGs are particularly effective for large macromolecules and are frequently used in combination with salts to fine-tune the crystallization conditions.

Q4: What is the purpose of additives in a crystallization experiment?

Additives are small molecules included in the crystallization drop in low concentrations to influence crystal growth, morphology, and quality. They can work in various ways, such as altering the protein's surface properties, stabilizing the protein, or mediating crystal contacts. Additives can include salts, detergents (for membrane proteins), small organic molecules, or even metal ions. They are particularly useful during the optimization phase to improve the size and diffraction quality of initial crystal "hits".

Q5: How should I select an initial buffer for my protein?

The ideal initial buffer should ensure the protein is soluble, stable, and homogenous. Often, the buffer used during the final purification steps is a good starting point. However, it's highly recommended to perform a buffer screen to identify optimal conditions for stability and solubility before setting up extensive crystallization trials. Techniques like Differential Scanning Fluorimetry (DSF), also known as Thermofluor, can rapidly assess protein stability across a wide range of buffers and pH values. A good buffer will maintain the protein in a monodisperse state, which is critical for successful crystallization.

Troubleshooting Guide

Q1: My crystallization drops are consistently clear. What steps should I take?

Clear drops indicate that the protein and/or precipitant concentrations are too low to achieve the supersaturation required for nucleation.

  • Increase Protein Concentration: This is often the most effective first step. If your protein is stable at higher concentrations, try doubling the concentration used in your initial screens.

  • Increase Precipitant Concentration: The precipitant concentration in the reservoir could be too low. Try screening with higher concentrations of the precipitants that previously yielded clear drops.

  • Change the Drop Ratio: Using a higher ratio of protein to reservoir solution (e.g., 2:1 instead of 1:1) can increase the starting protein concentration in the drop.

  • Consider a Different Screening Kit: The initial screen may not have sampled the right chemical space for your protein. Try a screen with a different focus, for example, one that is salt-based if you initially used a PEG-based screen.

Q2: I am only observing amorphous precipitate. How can I progress to crystals?

Amorphous precipitate suggests that the supersaturation level is too high, causing the protein to crash out of solution randomly rather than forming an ordered crystal lattice.

  • Decrease Protein Concentration: Halving the protein concentration is a good starting point to slow down the process and favor ordered aggregation.

  • Decrease Precipitant Concentration: Dilute the precipitant concentration in the reservoir solution. You can set up a grid screen around the precipitating condition with lower concentrations.

  • Vary the pH: Move the pH of the buffer further away from the protein's pI to potentially increase its solubility and reduce the rate of precipitation.

  • Change the Temperature: Incubating the crystallization plates at a different temperature (e.g., 4°C instead of room temperature) can alter the kinetics of nucleation and growth.

  • Use Additives: Certain additives can sometimes help to solubilize the protein slightly or promote specific interactions that lead to crystals instead of precipitate.

Q3: My drops show phase separation. Is this a promising result and what are the next steps?

Phase separation, which appears as distinct liquid droplets within your main drop, can be a very promising sign. It indicates that the conditions are near the metastable zone required for crystallization. This phenomenon, often called liquid-liquid phase separation (LLPS), creates a protein-rich phase that can enhance crystal nucleation.

  • Optimize Around the Condition: Treat the condition that gives phase separation as a promising "hit". Set up a grid screen by varying the concentrations of the precipitant and salt, as well as the pH, around this initial condition.

  • Temperature Variation: The occurrence of phase separation can be temperature-dependent. Try incubating your experiment at different temperatures to see if you can transition from phase separation to crystal growth.

  • Seeding: Crystals can sometimes nucleate at the interface of the two phases. If you have microcrystals, you can try microseeding into drops that show phase separation.

Q4: I have obtained very small, needle-like, or clustered crystals. How can I grow larger, higher-quality crystals?

Obtaining small or poorly formed crystals is a common outcome and a great starting point for optimization. The goal is to slow down the nucleation rate to allow fewer, larger crystals to grow.

  • Refine Precipitant and Protein Concentrations: Finely tune the concentrations of both the protein and the precipitant. A slight decrease in either can often lead to fewer nucleation events and larger crystals.

  • Optimize pH: A systematic grid screen of pH versus precipitant concentration is a powerful optimization strategy. Even small changes in pH can significantly impact crystal morphology.

  • Additive Screening: Use an additive screen around your hit condition. Additives can bind to crystal surfaces and favor growth in three dimensions, potentially changing a needle-like morphology to a more blocky shape.

  • Seeding: Microseeding is a very effective technique. It involves transferring tiny crystals from an initial drop into a new, equilibrated drop that is in a metastable zone (i.e., a condition that supports growth but not new nucleation).

  • Control Vapor Diffusion Rate: In vapor diffusion setups, you can slow down the equilibration rate by using a larger drop volume or by adding a layer of oil to the reservoir.

Q5: I see a "skin" forming on the surface of my crystallization drop. What does this signify?

A skin on the drop is typically a layer of denatured or precipitated protein and is generally considered a negative outcome. This skin can inhibit vapor diffusion, effectively stopping the experiment.

  • Re-evaluate Protein Stability: The formation of a skin may indicate that the protein is not stable in that particular buffer condition. Consider re-screening for a more optimal buffer that enhances protein stability.

  • Handle with Care: When setting up drops, especially with viscous precipitants like PEG, gentle mixing is important to avoid localized high concentrations that can cause surface denaturation.

  • Attempt to Remove It: If crystals have formed underneath the skin, it is sometimes possible to carefully remove the skin with a probe before attempting to harvest the crystals.

Data and Parameters for Crystallization

The following tables summarize common components used in optimizing buffer conditions for protein crystallization.

Table 1: Common Biological Buffers and Their Effective pH Ranges

BufferpH Range
Sodium Acetate3.6 - 5.6
Sodium Citrate3.0 - 6.2
MES5.5 - 6.7
Bis-Tris5.8 - 7.2
PIPES6.1 - 7.5
Imidazole6.2 - 7.8
MOPS6.5 - 7.9
HEPES6.8 - 8.2
Tris7.5 - 9.0
CHES8.6 - 10.0
CAPS9.7 - 11.1

Table 2: Common Precipitants and Typical Concentration Ranges

Precipitant ClassExampleTypical Concentration
Polymers Polyethylene Glycol (PEG) 40008 - 30% (w/v)
Polyethylene Glycol (PEG) 80005 - 25% (w/v)
Polyethylene Glycol (PEG) 335010 - 35% (w/v)
Salts Ammonium Sulfate1.0 - 2.5 M
Sodium Chloride0.5 - 3.0 M
Sodium Citrate0.8 - 2.0 M
Organics 2-methyl-2,4-pentanediol (MPD)20 - 50% (v/v)
Isopropanol10 - 30% (v/v)

Table 3: Common Additives and Their Potential Functions

Additive TypeExampleFunction
Salts NaCl, LiCl, MgCl₂Screen charges, alter solubility, mediate contacts
Detergents β-octyl glucosideSolubilize membrane proteins, prevent aggregation
Reducing Agents DTT, β-mercaptoethanolPrevent oxidation of cysteine residues
Polyols Glycerol, Ethylene glycolIncrease solvent viscosity, stabilize protein
Small Molecules L-proline, GlycineCan improve crystal quality
Metal Ions Zn²⁺, Ca²⁺, Mg²⁺Can be required for conformation or mediate contacts

Experimental Protocols

Protocol 1: Optimal Buffer and Solubility Screening

This protocol aims to identify a buffer that maximizes the solubility and stability of the protein of interest before initiating large-scale crystallization screens.

  • Prepare Protein Stock: Purify the protein to >95% homogeneity and concentrate it to a working stock (e.g., 10-20 mg/mL) in a minimal buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Use a Commercial Screen: Employ a commercial buffer screen (e.g., Hampton Research's Optimum Solubility Screen or Molecular Dimensions' RUBIC Buffer Screen). These screens contain a wide array of buffers at different pH values.

  • Setup: In a 96-well plate, mix a small volume of your protein stock with each of the 96 buffer conditions (typically a 1:1 ratio).

  • Incubation and Observation: Incubate the plate and observe the drops under a microscope after a few hours and again after 24 hours.

  • Analysis: Identify the wells where the drop remains clear, without any sign of precipitation. These conditions represent buffers that enhance the solubility of your protein.

  • Confirmation (Optional): For the top candidate buffers, perform Differential Scanning Fluorimetry (DSF) to quantitatively measure the protein's melting temperature (Tm). A higher Tm indicates greater thermal stability.

  • Buffer Exchange: Exchange your protein stock into the newly identified optimal buffer for subsequent crystallization trials.

Protocol 2: Optimization of a Crystallization "Hit" using a Grid Screen

Once an initial crystallization condition (a "hit") is identified, this protocol is used to systematically refine the conditions to obtain larger, diffraction-quality crystals.

  • Identify Variables: From your initial hit, identify the key variables to optimize, most commonly the precipitant concentration and the pH.

  • Prepare Stock Solutions: Prepare concentrated stock solutions for the buffer (e.g., 1.0 M at various pH values), precipitant (e.g., 50% w/v PEG), and any salt (e.g., 4.0 M NaCl).

  • Design the Grid: Design a 2D grid. For example, vary the precipitant concentration along the Y-axis (e.g., from 10% to 20% in 2% increments) and the pH along the X-axis (e.g., from 6.5 to 8.0 in 0.5 pH unit increments).

  • Setup the Experiment: Use the stock solutions to create the reservoir solutions for each point in your grid in a 24-well or 96-well crystallization plate.

  • Set the Drops: Set up vapor diffusion experiments (sitting or hanging drop) for each condition, mixing your protein (in its optimal buffer) with the corresponding reservoir solution.

  • Incubate and Monitor: Incubate the plate and monitor crystal growth over several days to weeks, carefully documenting the results for each condition. This systematic approach allows you to map the optimal crystallization space for your protein.

Visual Workflows and Guides

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_harvest Phase 4: Harvesting & Diffraction process process decision decision result result bad_result bad_result p1 Protein Purification (>95% Purity) p2 Optimal Buffer Screen (Solubility & Stability) p1->p2 p3 Concentrate Protein in Optimal Buffer p2->p3 s1 Initial Crystallization Screen (Sparse Matrix) p3->s1 s2 Observe & Score Drops s1->s2 s3 Identify Initial 'Hits' s2->s3 s3->s1 No Hits, Re-screen o1 Design Optimization Strategy (Grid Screen, Additives) s3->o1 Hits Found o2 Set Optimization Trays o1->o2 o3 Monitor Crystal Growth o2->o3 o4 Obtain Diffraction-Quality Crystals o3->o4 h1 Cryo-protect Crystal o4->h1 h2 Harvest & Flash-Cool h1->h2 h3 X-ray Diffraction h2->h3

Caption: General workflow for protein crystallization.

G start_node Observe Drop Outcome d1 What is the outcome? start_node->d1 decision decision action action result Diffraction-Quality Crystals d2 Amorphous or Microcrystalline? d1->d2 Precipitate d3 Increase [Protein] Increase [Precipitant] d1->d3 Clear Drop d4 Good quality? d1->d4 Crystals a1 Decrease [Protein] Decrease [Precipitant] Change pH or Temp d2->a1 Amorphous a2 Optimize around condition Use Microseeding d2->a2 Microcrystalline d3->start_node Re-evaluate d4->result Yes a3 Fine-tune conditions (Grid Screen) Screen Additives Use Seeding d4->a3 No (small, needles) a1->start_node Re-evaluate a2->result Leads to better crystals a3->result Improves quality

Caption: Troubleshooting decision tree for crystallization.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Pyrophosphate-Dependent Phosphofructokinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrophosphate-dependent phosphofructokinase (PFP-PFK) and its primary alternative, ATP-dependent phosphofructokinase (ATP-PFK). We delve into their structural validation, kinetic properties, and regulatory mechanisms, supported by experimental data to inform research and drug development efforts.

Introduction

Phosphofructokinases (PFKs) are key regulatory enzymes in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This reaction is a critical control point in the central metabolic pathway. While most animals utilize the well-characterized ATP-dependent PFK (ATP-PFK), many plants, protists, bacteria, and archaea employ a pyrophosphate (PPi)-dependent PFK (PFP-PFK). Understanding the structural and functional differences between these two enzyme families is crucial for developing targeted therapeutic agents and for advancing our knowledge of metabolic diversity.

Structural and Functional Comparison

PFP-PFK and ATP-PFK, while catalyzing the same fundamental reaction, exhibit significant differences in their structure, phosphate donor specificity, and regulatory mechanisms.

Key Distinctions:

  • Phosphate Donor: PFP-PFK utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor, whereas ATP-PFK uses adenosine triphosphate (ATP).

  • Allosteric Regulation: ATP-PFK is a highly regulated allosteric enzyme, controlled by a complex interplay of activators (e.g., AMP, ADP, fructose-2,6-bisphosphate) and inhibitors (e.g., ATP, citrate, phosphoenolpyruvate) that signal the cell's energetic state. In contrast, PFP-PFK is generally considered to be non-allosterically regulated in many organisms, although some plant isoforms are activated by fructose-2,6-bisphosphate.[1][2] This difference in regulation reflects the distinct metabolic roles these enzymes play in various organisms.

  • Evolution: The evolution of allosteric regulation in PFKs is a fascinating area of study. Mammalian ATP-PFKs, for instance, have evolved complex allosteric sites through gene duplication and fusion events from a simpler prokaryotic ancestor.[3][4][5]

Quantitative Performance Data

The kinetic parameters of PFP-PFK and ATP-PFK vary across different organisms. The following tables summarize representative kinetic data for both enzymes.

Table 1: Kinetic Parameters of Pyrophosphate-Dependent Phosphofructokinase (PFP-PFK)

OrganismSubstrateK_m_ (mM)V_max_ (U/mg)Activator(s)Inhibitor(s)
Phaseolus vulgaris (Bean)Fructose-6-Phosphate1.1 (with F2,6BP)-Fructose-2,6-bisphosphate-
Pyrophosphate0.025 (with F2,6BP)-Fructose-2,6-bisphosphate-
Clostridium thermocellumFructose-6-Phosphate< 0.62> 156--
Pyrophosphate< 0.62---

Table 2: Kinetic Parameters of ATP-Dependent Phosphofructokinase (ATP-PFK)

OrganismIsoformSubstrateK_m_ (µM)Allosteric Activator(s)Allosteric Inhibitor(s)
HumanMuscle (PFK-M)Fructose-6-Phosphate147AMP, ADP, F2,6BPATP, Citrate
ATP152
Liver (PFK-L)Fructose-6-Phosphate1360AMP, ADP, F2,6BPATP, Citrate
ATP160
Platelet (PFK-P)Fructose-6-Phosphate1333AMP, ADP, F2,6BPATP, Citrate
ATP276
Setaria cervi-Fructose-6-Phosphate1050-ATP
ATP3-
Escherichia coli-Fructose-6-Phosphate-ADP, GDPATP, PEP

Experimental Protocols for Structural Validation

The three-dimensional structures of both PFP-PFK and ATP-PFK have been elucidated using high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). These methods provide invaluable insights into their catalytic mechanisms and regulatory sites.

General Workflow for Structure Determination

The determination of a protein's structure is a multi-step process that begins with the gene of interest and culminates in a refined 3D model.

experimental_workflow cluster_cloning Gene to Protein cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_structure Structure Solution gene Gene Cloning expression Protein Expression gene->expression purification Protein Purification expression->purification screening Crystallization Screening purification->screening optimization Optimization screening->optimization xray X-ray Diffraction / Cryo-EM optimization->xray phasing Phase Determination xray->phasing model_building Model Building phasing->model_building refinement Refinement & Validation model_building->refinement

A generalized workflow for protein structure determination.
Key Experimental Methodologies

1. Protein Expression and Purification: The gene encoding the phosphofructokinase of interest is cloned into an appropriate expression vector (e.g., pET vectors for E. coli). The protein is then overexpressed in a suitable host, such as E. coli BL21(DE3) cells. Purification is typically achieved through a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography, to obtain a homogenous protein sample.

2. Crystallization: High-purity, concentrated protein is used for crystallization trials. The vapor diffusion method (both hanging and sitting drop) is commonly employed. Initial screening is performed using commercially available or custom-made screens that vary in pH, precipitant type and concentration, and additives. Once initial crystals are obtained, the conditions are optimized by fine-tuning these parameters to yield large, well-ordered crystals suitable for diffraction experiments.

3. X-ray Diffraction Data Collection: Single crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

4. Structure Determination and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques. An initial electron density map is generated, into which a model of the protein is built. The model is then refined against the experimental data to improve its fit to the electron density and to ensure proper stereochemistry.

Signaling Pathways and Regulation

The regulation of glycolysis at the phosphofructokinase step is a critical node in cellular metabolism. The signaling pathways governing ATP-PFK are significantly more complex than those for PFP-PFK.

Allosteric Regulation of ATP-PFK

ATP-PFK is a central hub for metabolic signals, integrating information about the cell's energy charge and the availability of biosynthetic precursors.

ATP_PFK_Regulation ATP_PFK ATP-PFK (Inactive T-state) ATP_PFK_active ATP-PFK (Active R-state) ATP High ATP ATP->ATP_PFK Inhibits Citrate Citrate Citrate->ATP_PFK Inhibits PEP PEP PEP->ATP_PFK Inhibits AMP AMP AMP->ATP_PFK_active Activates ADP ADP ADP->ATP_PFK_active Activates F26BP Fructose-2,6-BP F26BP->ATP_PFK_active Activates

Allosteric regulation of ATP-dependent phosphofructokinase.

High levels of ATP, citrate, and phosphoenolpyruvate (PEP) act as allosteric inhibitors, signaling an abundance of energy and biosynthetic intermediates. Conversely, high levels of AMP and ADP, indicators of a low energy state, and fructose-2,6-bisphosphate (a potent activator in eukaryotes) promote the active conformation of the enzyme.

Regulation of PFP-PFK

In many prokaryotes and parasitic protists, PFP-PFK does not appear to be subject to the complex allosteric regulation seen in ATP-PFK. This suggests a more direct role in glycolysis, driven primarily by substrate availability. However, in plants, PFP-PFK is often activated by fructose-2,6-bisphosphate, indicating a more nuanced regulatory role in plant-specific metabolic pathways.

PFP_PFK_Regulation PFP_PFK PFP-PFK F26BP Fructose-2,6-BP (in plants) F26BP->PFP_PFK Activates

Regulation of pyrophosphate-dependent phosphofructokinase.

Conclusion

The structural and functional validation of PFP-PFK and its comparison with ATP-PFK reveal fascinating evolutionary adaptations in a core metabolic pathway. For researchers and drug development professionals, the distinct structural features and regulatory mechanisms of PFP-PFK, particularly in pathogenic organisms, present opportunities for the design of selective inhibitors. A thorough understanding of the experimental methodologies used to validate these structures is essential for advancing these efforts. This guide provides a foundational overview to support further investigation into this important class of enzymes.

References

A Comparative Guide to the Structure of Proliferating Cell Nuclear Antigen (PCNA) Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three-dimensional structures of Proliferating Cell Nuclear Antigen (PCNA) from three distinct species: the archaeon Pyrococcus furiosus, Homo sapiens (human), and the yeast Saccharomyces cerevisiae. PCNA is a critical protein in DNA replication and repair, acting as a sliding clamp for DNA polymerase.[1] Its highly conserved toroidal structure across different domains of life makes it a fascinating subject for comparative structural analysis.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data from representative Protein Data Bank (PDB) entries for PCNA from each of the selected species. The chosen structures are unbound, wild-type, and determined at a good resolution to provide a baseline for comparison.

FeaturePyrococcus furiosus PCNAHomo sapiens PCNASaccharomyces cerevisiae PCNA
PDB ID --INVALID-LINK--[4]--INVALID-LINK--[5]--INVALID-LINK--
Resolution (Å) 2.102.802.95
Method X-RAY DIFFRACTIONX-RAY DIFFRACTIONX-RAY DIFFRACTION
R-Value Work 0.2250.1950.246
R-Value Free 0.2530.2760.273
Total Structure Weight (kDa) 28.0293.2930.04
Atom Count 1,9135,7902,011
Modeled Residue Count 238755256

Experimental Protocol: X-Ray Crystallography

The structures of PCNA from P. furiosus, H. sapiens, and S. cerevisiae were determined using X-ray crystallography. This technique allows for the determination of the three-dimensional atomic structure of a protein. The general workflow is as follows:

  • Protein Expression and Purification : The gene encoding the target PCNA is cloned into an expression vector, typically for overexpression in Escherichia coli. The protein is then purified to homogeneity using a series of chromatography techniques, such as affinity, ion exchange, and size exclusion chromatography.

  • Crystallization : The purified protein is subjected to crystallization screening under a wide range of conditions (e.g., varying pH, precipitant concentration, and temperature) to find the optimal conditions for the formation of well-ordered crystals. The vapor diffusion method (hanging or sitting drop) is commonly employed, where a drop containing the protein and precipitant solution equilibrates with a larger reservoir of the precipitant, slowly increasing the protein concentration to induce crystallization.

  • Data Collection : The protein crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded on a detector.

  • Structure Determination and Refinement : The diffraction pattern is computationally processed to determine the electron density map of the protein. From this map, a three-dimensional model of the protein is built. The initial model is then refined against the experimental data to improve its accuracy, as indicated by the R-value and R-free metrics.

Visualization of Comparative Analysis Workflow

The following diagram illustrates a typical workflow for the comparative structural analysis of proteins like PCNA from different species.

G cluster_0 Data Retrieval cluster_1 Structural Alignment & Comparison cluster_2 Sequence & Topology Analysis cluster_3 Interpretation & Hypothesis PDB_ID Identify PDB IDs (e.g., 1GE8, 6FCM, 4YHR) Download Download PDB Files PDB_ID->Download Superposition Structural Superposition Download->Superposition Seq_Align Sequence Alignment Download->Seq_Align RMSD Calculate RMSD Superposition->RMSD Surface_Analysis Analyze Surface Properties (Electrostatics, Pockets) Superposition->Surface_Analysis Functional_Sites Identify Conserved & Variable Regions RMSD->Functional_Sites Surface_Analysis->Functional_Sites Topology Compare Secondary Structure & Topology Seq_Align->Topology Topology->Functional_Sites Hypothesis Formulate Hypotheses on Structure-Function Relationships Functional_Sites->Hypothesis G cluster_replication DNA Replication cluster_repair DNA Repair PCNA PCNA Trimer Pol_delta DNA Polymerase δ PCNA->Pol_delta Processivity FEN1 Flap Endonuclease 1 PCNA->FEN1 Okazaki Fragment Processing Pol_eta DNA Polymerase η (TLS) PCNA->Pol_eta Translesion Synthesis RFC Replication Factor C (Clamp Loader) RFC->PCNA Loading onto DNA p21 p21 (Cell Cycle Inhibitor) p21->PCNA Inhibition of Replication

References

A Comparative Analysis of PPi-Dependent and ATP-Dependent Phosphofructokinases: Structural and Functional Divergence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of two key enzymes in glycolysis: pyrophosphate-dependent phosphofructokinase (PPi-PFK) and ATP-dependent phosphofructokinase (ATP-PFK). Tailored for researchers, scientists, and drug development professionals, this document delves into their structural distinctions, kinetic properties, and regulatory mechanisms, supported by experimental data and detailed methodologies.

Introduction

Phosphofructokinases (PFKs) are critical regulatory enzymes that catalyze the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a key committed step in the glycolytic pathway. While both PPi-PFK (EC 2.7.1.90) and ATP-PFK (EC 2.7.1.11) perform the same fundamental reaction, they utilize different phosphoryl donors—inorganic pyrophosphate (PPi) and adenosine triphosphate (ATP), respectively. This fundamental difference in substrate preference is intrinsically linked to profound structural and functional disparities, reflecting distinct evolutionary paths and physiological roles. ATP-PFK is a central, allosterically regulated enzyme in the glycolysis of most animals and microorganisms, whereas PPi-PFK is predominantly found in plants, protists, and some bacteria, where it can operate reversibly in both glycolysis and gluconeogenesis.[1][2]

Structural Differences

The overall structural architecture of PPi-PFK and ATP-PFK exhibits both similarities and crucial differences that dictate their distinct functionalities. Both enzymes are typically multimeric, commonly forming homotetramers.[3][4] However, the specific subunit organization and the nature of the active and allosteric sites vary significantly.

ATP-PFK from mammals and bacteria is a homotetramer, with each subunit comprising two domains. The active site is located at the interface between these two domains.[3] A key feature of ATP-PFK is the presence of distinct allosteric sites that bind regulatory molecules such as ATP, AMP, and citrate. High concentrations of ATP, for instance, bind to an allosteric site, inducing a conformational change to the inactive T-state and thereby inhibiting the enzyme's activity.

PPi-PFK , in contrast, often lacks the complex allosteric regulation seen in its ATP-dependent counterpart. While some plant PPi-PFKs are regulated by fructose 2,6-bisphosphate, many prokaryotic versions are non-allosteric. Structurally, while sharing a conserved catalytic core with ATP-PFK, the residues involved in phosphoryl donor binding are adapted to accommodate the smaller, more symmetric pyrophosphate molecule. The absence of a dedicated allosteric site for adenine nucleotides is a defining structural feature of many PPi-PFKs.

Quantitative Data Comparison

The kinetic properties of PPi-PFK and ATP-PFK reflect their different physiological roles. The following tables summarize key kinetic parameters from various organisms.

Enzyme Organism Substrate K_m_ / S_0.5_ (µM) V_max_ / Specific Activity Allosteric Regulation Reference
PPi-PFKPropionibacterium shermaniiPPi69-No
Fructose-6-P100-
PPi-PFKThermoproteus tenaxPPi233.5 U/mgNo
Fructose-6-P53
PPi-PFKBanana (Musa cavendishii)PPi9.713.9 µmol/min/mgActivated by Fru-2,6-P_2_
Fructose-6-P32
ATP-PFKHuman (Muscle isoform)ATP152-Inhibited by ATP, Citrate; Activated by AMP, Fru-2,6-P_2_
Fructose-6-P147-
ATP-PFKEscherichia coliATP--Inhibited by ATP, PEP; Activated by ADP
Fructose-6-P--
ATP-PFKBanana (Musa cavendishii)ATP21-345.5-6.0 µmol/min/mgInhibited by PEP
Fructose-6-P90-540

Experimental Protocols

Enzyme Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for determining the activity of both PPi-PFK and ATP-PFK by coupling the production of fructose-1,6-bisphosphate to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM EDTA)

  • Fructose-6-phosphate (F6P) solution

  • ATP or PPi solution

  • Coupling enzymes: Aldolase, Triosephosphate Isomerase, and Glycerol-3-phosphate dehydrogenase

  • NADH solution

  • Enzyme sample (purified PFK)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, F6P, NADH, and the coupling enzymes.

  • Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline reading.

  • Initiate the reaction by adding the phosphoryl donor (ATP for ATP-PFK or PPi for PPi-PFK).

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PFK activity.

  • Calculate the specific activity (units per mg of protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified conditions.

Protein Purification of Recombinant His-tagged ATP-PFK

This protocol outlines a general procedure for the purification of a recombinant His-tagged ATP-PFK expressed in E. coli.

Materials:

  • E. coli cell pellet expressing the His-tagged ATP-PFK

  • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ATP-PFK from the column using Elution Buffer.

  • Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

X-ray Crystallography for Structural Determination

This protocol provides a general workflow for determining the crystal structure of a phosphofructokinase.

Procedure:

  • Crystallization: Purified PFK is concentrated and subjected to crystallization screening using various precipitants (e.g., PEG, salts) and conditions (pH, temperature) to obtain well-ordered crystals. The hanging-drop vapor diffusion method is commonly employed.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution: The phases of the diffraction data are determined using methods like molecular replacement, using a known structure of a homologous protein as a search model.

  • Model Building and Refinement: An atomic model of the protein is built into the electron density map and refined using computational software to improve the fit to the experimental data.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol outlines the single-particle analysis workflow for determining the structure of PFK using cryo-EM.

Procedure:

  • Sample Preparation: A purified and concentrated sample of PFK is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of individual protein particles in different orientations are collected.

  • Image Processing: The collected images are processed to correct for motion and contrast transfer function. Individual particles are picked and classified into different 2D class averages.

  • 3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution by iteratively aligning the individual particle images.

Signaling Pathways and Regulatory Mechanisms

The differential regulation of PPi-PFK and ATP-PFK is central to their distinct roles in cellular metabolism.

ATP-PFK in Glycolysis and Gluconeogenesis

ATP-PFK is a key regulatory hub in glycolysis. Its activity is finely tuned by the energy status of the cell. High levels of ATP and citrate, indicators of a high energy charge, allosterically inhibit ATP-PFK, slowing down glycolysis. Conversely, high levels of AMP and ADP, signals of low energy, activate the enzyme to stimulate ATP production. This intricate regulation ensures that glucose is utilized for energy production only when needed.

ATP_PFK_Regulation cluster_glycolysis Glycolysis cluster_regulators Allosteric Regulators F6P Fructose-6-Phosphate ATP_PFK ATP-PFK F6P->ATP_PFK Substrate F16BP Fructose-1,6-Bisphosphate ATP_PFK->F16BP Product ATP_inhibitor ATP (High) ATP_inhibitor->ATP_PFK Inhibition Citrate Citrate Citrate->ATP_PFK Inhibition AMP AMP AMP->ATP_PFK Activation F26BP Fructose-2,6-Bisphosphate F26BP->ATP_PFK Activation

Allosteric regulation of ATP-PFK in glycolysis.
PPi-PFK in Plant Metabolism

In plants, PPi-PFK plays a more flexible role, participating in both glycolysis and gluconeogenesis. Its reversible nature allows it to adapt to the metabolic needs of the cell. For instance, during periods of high photosynthetic activity, PPi-PFK can function in the gluconeogenic direction to synthesize sucrose. Conversely, in non-photosynthetic tissues or during periods of high energy demand, it can operate in the glycolytic direction. The activity of plant PPi-PFK is often regulated by fructose 2,6-bisphosphate, which acts as a potent activator of the glycolytic reaction and an inhibitor of the gluconeogenic reaction.

PPi_PFK_Pathway cluster_glycolysis Glycolysis F6P Fructose-6-Phosphate PPi_PFK PPi-PFK F6P->PPi_PFK F16BP Fructose-1,6-Bisphosphate F16BP->PPi_PFK PPi_PFK->F6P PPi_PFK->F16BP F26BP Fructose-2,6-Bisphosphate F26BP->PPi_PFK Activates Glycolysis Inhibits Gluconeogenesis

Dual role of PPi-PFK in plant metabolism.

Conclusion

The structural and functional differences between PPi-PFK and ATP-PFK highlight the remarkable adaptability of metabolic pathways to diverse physiological contexts. While ATP-PFK serves as a tightly regulated, unidirectional valve controlling glycolytic flux in many organisms, the reversible and often non-allosterically regulated PPi-PFK provides metabolic flexibility in plants and certain microbes. Understanding these differences is not only fundamental to our comprehension of comparative biochemistry and metabolic evolution but also holds significant potential for applications in drug development and metabolic engineering, where targeting the specific isoforms of these enzymes could offer novel therapeutic strategies.

References

Unveiling the Dynamics of Substrate Recognition: A Comparative Guide to Prolidase Conformational Changes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between an enzyme and its substrate is paramount. This guide provides a comparative analysis of the conformational changes in Pyrococcus furiosus prolidase (Pfp) upon substrate binding, offering insights into its catalytic mechanism and placing its performance in context with other prolidases.

Prolidases are a class of metalloenzymes that play a crucial role in the final stages of protein degradation by cleaving dipeptides with a C-terminal proline or hydroxyproline residue. The hyperthermophilic prolidase from the archaeon Pyrococcus furiosus (Pfp) is of particular interest due to its remarkable stability at high temperatures. Elucidating the conformational dynamics that govern its substrate specificity and catalytic efficiency is key to harnessing its potential in various biotechnological and therapeutic applications.

This guide delves into the structural rearrangements of Pfp upon substrate interaction, drawing comparisons with its counterparts from Homo sapiens (human) and Escherichia coli. While a crystal structure of substrate-bound Pfp remains to be determined, this guide leverages the available apo-structure data and insights from molecular dynamics simulations of homologous hyperthermophilic enzymes to provide a comprehensive overview.

Performance Comparison: Kinetic Parameters of Prolidases

The efficiency of substrate binding and turnover is a critical measure of enzyme performance. The following table summarizes the key kinetic parameters for prolidases from P. furiosus, H. sapiens, and E. coli with various dipeptide substrates.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Pyrococcus furiosus Met-Pro2.82719.7 x 104[1]
Ala-Pro3.02568.5 x 104[1]
Val-Pro10.02342.3 x 104[1]
Leu-Pro3.52246.4 x 104[1]
Phe-Pro20.01859.3 x 103[1]
Homo sapiens Gly-Pro5.44899.1 x 104
Phe-Pro---
Escherichia coli Ala-Pro8.8926.51.05 x 105
Ala-Pro-NH22.50.0156.0 x 100

Note: Kinetic parameters can vary depending on experimental conditions such as temperature, pH, and metal ion concentration.

Visualizing the Mechanism: Substrate Binding and Conformational Shift

The binding of a substrate to prolidase is proposed to occur via an induced-fit mechanism, where the initial interaction triggers a conformational change in the enzyme's active site, leading to a more complementary and catalytically competent state. The following diagram illustrates the key steps in this process for P. furiosus prolidase.

Substrate_Binding_Conformational_Change Pfp Substrate Binding and Conformational Change Pathway cluster_enzyme Pyrococcus furiosus Prolidase (Pfp) Apo_Pfp Apo-Pfp (Open Conformation) Enzyme_Substrate_Complex Enzyme-Substrate Complex (Intermediate State) Apo_Pfp->Enzyme_Substrate_Complex Induced Fit: Active site rearranges Substrate Dipeptide (X-Pro) Substrate->Apo_Pfp Initial Binding Transition_State Transition State Enzyme_Substrate_Complex->Transition_State Catalysis: Peptide bond cleavage Product_Release Product Release Transition_State->Product_Release Formation of Products Pfp_Closed Pfp (Closed Conformation) Product_Release->Pfp_Closed Products (X + Pro) dissociate Pfp_Closed->Apo_Pfp Return to Open Conformation MD_Simulation_Workflow Molecular Dynamics Simulation Workflow for Pfp Start Start: Apo-Pfp Crystal Structure System_Setup System Setup: - Solvation - Ionization Start->System_Setup Substrate_Docking Substrate Docking into Apo-Pfp Structure Start->Substrate_Docking Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration Equilibration (NVT & NPT) Energy_Minimization->Equilibration Production_MD Production MD Simulation (Apo-Enzyme) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis: - RMSD, RMSF - Hydrogen Bonds - Conformational Changes Production_MD->Trajectory_Analysis Complex_System_Setup Complex System Setup Substrate_Docking->Complex_System_Setup Complex_Energy_Minimization Complex Energy Minimization Complex_System_Setup->Complex_Energy_Minimization Complex_Equilibration Complex Equilibration Complex_Energy_Minimization->Complex_Equilibration Complex_Production_MD Production MD Simulation (Enzyme-Substrate Complex) Complex_Equilibration->Complex_Production_MD Complex_Production_MD->Trajectory_Analysis End End: Insights into Conformational Dynamics Trajectory_Analysis->End

References

A Guide to Assessing the Quality of Protein Structures from the Protein Data Bank (PDB)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the structural quality of a protein from the Protein Data Bank (PDB) is of paramount importance for downstream applications such as structure-based drug design, molecular docking, and functional analysis. This guide provides a comprehensive comparison of key methodologies and tools used to assess the quality of PDB structures, supported by quantitative data and detailed experimental protocols.

Introduction to PDB Structure Quality Assessment

The PDB is an invaluable repository of three-dimensional structural data of biological macromolecules. However, not all structures within the PDB are of equal quality. The accuracy of a deposited structure depends on the experimental method used (e.g., X-ray crystallography, NMR spectroscopy, cryo-electron microscopy), the resolution of the experiment, and the refinement process. Therefore, it is crucial to critically evaluate the quality of a PDB structure before its use in research.

Quality assessment involves a multi-faceted approach, examining both global and local features of the model. This includes the overall geometry of the protein, the stereochemistry of its residues, and the agreement of the model with the experimental data.

Methodologies for Structure Quality Assessment

A variety of computational tools are available to assess the quality of PDB structures. These tools analyze different aspects of the structure and provide quantitative metrics to aid in its evaluation. Below are detailed protocols for some of the most widely used and respected validation tools.

The Worldwide Protein Data Bank (wwPDB) provides a comprehensive validation pipeline that generates a detailed report for every structure deposited in the PDB.[1][2][3] This is the recommended first step for assessing any PDB structure.

  • Obtain the PDB structure: Download the coordinate file (in PDB or mmCIF format) for the protein of interest from the --INVALID-LINK-- or other wwPDB partner sites.

  • Access the wwPDB Validation Report: For any given PDB entry, a full validation report in PDF format is publicly available. This can be accessed from the "Display Files" dropdown menu on the structure's summary page.

  • Analyze the Summary Slider: The report begins with a "slider" graphic that provides a quick percentile ranking of the structure's quality relative to all other structures in the PDB.[3][4] Key metrics displayed include:

    • Clashscore: The number of serious steric overlaps per 1000 atoms.

    • Ramachandran outliers: The percentage of residues with backbone dihedral angles (phi and psi) in disallowed regions of the Ramachandran plot.

    • Sidechain outliers: The percentage of rotamers that are in unlikely conformations.

    • R-free/R-work (for X-ray structures): Measures of how well the model predicts the experimental data. Lower values are better.

    • Resolution (for X-ray structures): Indicates the level of detail in the electron density map. Lower values represent higher resolution.

  • Examine Detailed Geometry: The report provides detailed tables and plots highlighting specific residues that are outliers for bond lengths, bond angles, Ramachandran angles, and rotamers.

  • Assess the Fit to Experimental Data (for X-ray and cryo-EM structures): The report includes an analysis of the electron density map, showing regions where the model is well-supported by the data and regions where it is not.

MolProbity is a widely used web server and standalone program that provides a detailed analysis of protein and nucleic acid structure geometry. It is particularly known for its all-atom contact analysis to identify steric clashes.

  • Access the MolProbity Server: Navigate to the --INVALID-LINK--.

  • Upload the PDB file: Provide the PDB file of the structure you wish to analyze.

  • Run the Analysis: Initiate the analysis with default settings.

  • Review the Results: MolProbity provides a summary of key quality indicators, including:

    • MolProbity score: A single number that combines clashscore, rotamer, and Ramachandran information into a log-weighted score. Lower scores are better.

    • Clashscore: As defined above.

    • Ramachandran plot analysis: Visual representation of phi-psi angles with outliers highlighted.

    • Rotamer outlier analysis: Identification of unusual side-chain conformations.

    • C-beta deviations: Detection of distorted amino acid stereochemistry.

  • Visualize Problem Areas: MolProbity provides downloadable scripts for PyMOL and other molecular graphics programs to visualize the identified problem areas directly in the 3D structure.

ProSA-web (Protein Structure Analysis) evaluates the quality of a protein structure by comparing it to a database of known protein structures. It calculates a knowledge-based potential energy for the structure.

  • Access the ProSA-web Server: Go to the --INVALID-LINK--.

  • Input the Structure: Upload the PDB file or provide the PDB ID.

  • Perform the Analysis: Run the ProSA analysis.

  • Interpret the Results:

    • z-score: This score indicates the overall model quality. It is displayed in a plot that includes the z-scores of all experimentally determined protein chains in the current PDB. A z-score within the range of native proteins of similar size is indicative of a good quality structure.

    • Local Quality Plot: This plot shows the energy as a function of amino acid sequence position. Positive values suggest potential problems in that region of the model.

Quantitative Comparison of Quality Assessment Tools

The following table summarizes the key quantitative metrics provided by the discussed tools, allowing for a direct comparison of their outputs.

MetricwwPDB Validation ReportMolProbityProSA-webIdeal Value/Interpretation
Overall Score Percentile RanksMolProbity Scorez-scoreHigher percentile, lower MolProbity score, z-score in native protein range
Stereochemistry
Ramachandran OutliersPercentagePercentageNot directly reported< 0.5%
Rotamer OutliersPercentagePercentageNot directly reported< 1%
ClashscorePer 1000 atomsPer 1000 atomsNot directly reportedLower is better (typically < 20)
Fit to Experiment
R-free / R-workValueNot applicableNot applicableLower is better (R-free < 0.25)
ResolutionÅngströms (Å)Not applicableNot applicableLower is better (e.g., < 2.0 Å)
Knowledge-Based
Energy ProfileNot applicableNot applicableLocal quality plotNegative values are favorable

Visualizing the Assessment Workflow

A logical workflow for assessing the quality of a PDB structure is essential for a thorough evaluation. The following diagram, generated using the DOT language, illustrates a recommended workflow.

PDB_Quality_Assessment_Workflow cluster_molprobity start Start: Select PDB Structure wwpdb 1. Review wwPDB Validation Report start->wwpdb summary Analyze Summary Sliders (Percentile Ranks) wwpdb->summary details Examine Detailed Geometry (Outlier Lists) wwpdb->details data_fit Assess Fit to Experimental Data wwpdb->data_fit molprobity 2. Perform In-depth Stereochemical Analysis (MolProbity) summary->molprobity details->molprobity data_fit->molprobity prosa 3. Evaluate Knowledge-Based Potential (ProSA-web) molprobity->prosa decision Decision: Is Structure Quality Sufficient? prosa->decision accept Accept Structure for Downstream Use decision->accept Yes reject Reject or Refine Structure decision->reject No

Caption: A recommended workflow for PDB structure quality assessment.

The following diagram illustrates the logical relationship between key quality metrics and the overall assessment of a PDB structure.

Quality_Metrics_Relationship quality Overall Structure Quality stereochemistry Stereochemical Quality quality->stereochemistry exp_data Fit to Experimental Data quality->exp_data knowledge Knowledge-Based Potentials quality->knowledge rama Ramachandran Plot stereochemistry->rama rota Rotamer Analysis stereochemistry->rota clash Clashscore stereochemistry->clash resolution Resolution exp_data->resolution r_factors R-free / R-work exp_data->r_factors z_score ProSA z-score knowledge->z_score

Caption: Key components contributing to PDB structure quality assessment.

By following a systematic approach and utilizing the powerful tools available, researchers can confidently assess the quality of PDB structures, ensuring the reliability of their structural data for further scientific investigation and drug discovery efforts.

References

structural alignment of Pfp with other phosphotransferases

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the structural alignment of pyrophosphate-dependent phosphofructokinase (Pfp) with other key phosphotransferases. This guide provides a detailed analysis of structural similarities and differences, supported by quantitative data and experimental protocols.

Pyrophosphate-dependent phosphofructokinase (Pfp or PPi-PFK) plays a crucial role in the glycolytic pathway of certain prokaryotes and plants by catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate using pyrophosphate as the phosphoryl donor. While functionally analogous to the more common ATP-dependent phosphofructokinase (ATP-PFK), Pfp exhibits distinct structural features that set it apart from other phosphotransferases. Understanding these structural nuances is critical for elucidating its unique regulatory mechanisms and for the potential development of selective inhibitors.

Quantitative Structural Comparison

The structural alignment of Pfp with other phosphotransferases reveals both conserved domains and significant variations. The following table summarizes key quantitative data from structural comparison studies.

Protein 1Protein 2PDB ID 1PDB ID 2Sequence Identity (%)RMSD (Å)Key Structural Differences
S. thermophilum PfpE. coli ATP-PFK1KZH1PFK~25%> 2.0Pfp is a homodimer, while E. coli PFK is a homotetramer. Pfp has three major insertions, including an N-terminal insert, a C-terminal insert, and an autonomous α-helical domain within the C-terminal domain.[1]
B. burgdorferi PfpE. coli ATP-PFKNot Specified1PFKNot SpecifiedNot SpecifiedThe domain structure of eubacterial ATP-dependent PFKs is conserved, but B. burgdorferi Pfp has three large insertions.[2]
Human Platelet PFKP (ATP-bound)Human Platelet PFKP (ADP-bound)4XYJNot Specified100%Not SpecifiedSubstantial conformational changes upon nucleotide hydrolysis.[3]
Human Liver PFKL (R-state)Human Liver PFKL (T-state)Not SpecifiedNot Specified100%Not SpecifiedA 7-degree rotation of the regulatory domain towards the catalytic domain within each monomer upon transition from R-state to T-state.[4]

Active Site Architecture: Pfp vs. ATP-PFK

A key differentiator between Pfp and ATP-PFK lies in the architecture of their active sites, which dictates their respective phosphoryl donor specificities.

In ATP-dependent PFKs, the active site is tailored to bind ATP. In contrast, the active site of Pfp is adapted to accommodate pyrophosphate. In Borrelia burgdorferi Pfp, specific residues play a critical role in this selectivity. For instance, Asp177, which is conserved in all PPi-PFKs, prevents the binding of the α-phosphate group of ATP.[2] Additionally, Asn181 physically blocks the space that would be occupied by the adenine moiety of ATP. Lys203 is positioned to interact with a sulfate anion, which is believed to mimic the binding of the pyrophosphate substrate.

The overall domain structure, often featuring Rossmann-like folds in the N- and C-terminal domains, is a shared characteristic between Pfp and prokaryotic ATP-PFKs. The active site is typically located at the interface of these two domains.

Signaling and Conformational Changes

The catalytic cycle of phosphotransferases often involves significant conformational changes. In Spirochaeta thermophilum Pfp, the enzyme exhibits 'open' and 'closed' subunit asymmetry. The transition between these states involves a rigid-body displacement of the C-terminal and α-helical domains relative to the N-terminal domain, leading to the closure of the active site. This conformational change is crucial for catalysis and prevents the wasteful hydrolysis of the substrate.

Similarly, human phosphofructokinase-1 (PFK1) undergoes substantial conformational changes. The transition from the active R-state to the inactive T-state in the human liver isoform (PFKL) involves a 7-degree rotation of the regulatory domain. These allosteric regulations are fundamental to the control of glycolytic flux in response to the cell's energy status.

Signaling_Pathway cluster_Pfp Pfp Conformational Change cluster_PFK ATP-PFK Allosteric Regulation Open_State_Pfp Open State (Inactive) Closed_State_Pfp Closed State (Active) Open_State_Pfp->Closed_State_Pfp Substrate Binding Closed_State_Pfp->Open_State_Pfp Product Release T_State_PFK T-State (Inactive) R_State_PFK R-State (Active) T_State_PFK->R_State_PFK Activator Binding (e.g., AMP, F-2,6-BP) R_State_PFK->T_State_PFK Inhibitor Binding (e.g., ATP, Citrate)

Conformational changes in Pfp and ATP-PFK.

Experimental Protocols

The structural determination of Pfp and other phosphotransferases relies heavily on X-ray crystallography. Below is a generalized workflow and a more detailed protocol for the crystallization of a pyrophosphate-dependent phosphofructokinase.

Experimental_Workflow Protein_Expression Protein Expression and Purification Crystallization Crystallization Protein_Expression->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Structural_Analysis Structural Analysis and Comparison Structure_Solution->Structural_Analysis

References

A Comparative Guide to the Quaternary Structure of Proline Utilization A (PutA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the quaternary structure of Proline Utilization A (PutA), a key bifunctional enzyme in proline metabolism. Understanding the diverse oligomeric states of PutA across different bacterial species is crucial for elucidating its complex regulatory mechanisms and for the development of targeted therapeutics. This document summarizes key quantitative data, details the experimental protocols used for structure determination, and provides visual representations of experimental workflows and structural relationships.

Diverse Quaternary Structures of Proline Utilization A

Proline Utilization A (PutA) is a fascinating enzyme that exhibits remarkable diversity in its quaternary structure, ranging from monomers to dimers and tetramers. This variation in oligomeric state is closely linked to the enzyme's function and regulation. The following table summarizes the determined quaternary structures of PutA from several key bacterial species.

Organism PDB ID Oligomeric State (Crystallography) Oligomeric State (in Solution) Molecular Weight (kDa) Method(s) Resolution (Å) Reference
Escherichia coli4O8ADomain-swapped DimerDimer77.36X-ray Diffraction2.00[1]
Bradyrhizobium japonicum6BSNTetramer (Dimer of Dimers)TetramerNot SpecifiedX-ray Diffraction, SAXS, AUC2.15[2][3][4]
Sinorhizobium meliloti7MY9, 9C34, 9DL8, 9E0B, 6X9DDimerMonomer-Dimer Equilibrium~268 (Dimer)X-ray Diffraction, SAXS1.54 - 1.88[5]
Rhodobacter capsulatusN/ANot DeterminedMonomerNot SpecifiedSAXSN/A

Key Observations:

  • Type A PutA: Represented by E. coli and B. japonicum, these proteins typically form dimers or tetramers. The fundamental unit is a domain-swapped dimer, where a helical arm from one subunit extends to interact with the other. In the case of B. japonicum, two of these dimers associate to form a ring-shaped tetramer.

  • Type B PutA: As seen in S. meliloti and R. capsulatus, these enzymes exhibit different oligomerization behavior. S. meliloti PutA exists in a concentration-dependent monomer-dimer equilibrium, with a dimeric interface distinct from Type A PutAs. R. capsulatus PutA is notably monomeric in solution.

Experimental Protocols for Quaternary Structure Determination

The determination of protein quaternary structure relies on a combination of techniques that can probe the protein's size, shape, and subunit composition both in crystalline form and in solution.

X-ray Crystallography

This high-resolution technique provides a detailed atomic-level picture of the protein's structure, including the interfaces between subunits in the crystal lattice.

Detailed Methodology:

  • Protein Expression and Purification: The target PutA protein is overexpressed, typically in E. coli, and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.

  • Crystallization: The purified protein is subjected to extensive crystallization screening using various precipitants, buffers, and salts to obtain well-ordered crystals. Vapor diffusion (hanging or sitting drop) is a common method.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source, and the resulting diffraction patterns are recorded.

  • Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which an atomic model of the protein is built and refined. The arrangement of protein molecules in the crystal's asymmetric unit and the analysis of intermolecular contacts reveal the quaternary structure.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful solution-based technique that provides information about the size and shape of macromolecules in their native state, making it ideal for determining the oligomeric state in solution.

Detailed Methodology:

  • Sample Preparation: Purified PutA samples are prepared in a suitable buffer at various concentrations. A matching buffer blank is also prepared for background subtraction.

  • Data Collection: The protein and buffer samples are exposed to a collimated X-ray beam, and the scattered X-rays are collected at low angles using a 2D detector.

  • Data Processing: The 2D scattering images are radially averaged to generate 1D scattering profiles (intensity vs. scattering angle). The buffer scattering is subtracted from the protein scattering.

  • Data Analysis:

    • Guinier Analysis: A linear fit of the low-angle data in a Guinier plot provides the radius of gyration (Rg), a measure of the particle's overall size.

    • Molecular Weight Estimation: The intensity of the forward scattering (I(0)) can be used to estimate the molecular weight of the protein in solution, which helps in determining the number of subunits.

    • Shape Reconstruction: Advanced modeling techniques can generate low-resolution 3D shapes (envelopes) of the protein from the scattering data. These can be compared to theoretical scattering curves calculated from high-resolution models (e.g., from X-ray crystallography) of different oligomeric states to determine the best fit.

Analytical Ultracentrifugation (AUC)

AUC is a first-principles method for determining the hydrodynamic properties of macromolecules in solution, providing direct information about their molecular weight and oligomeric state.

Detailed Methodology:

  • Sample Preparation: Purified PutA samples are loaded into specialized multi-sector centerpiece cells.

  • Sedimentation Velocity (SV):

    • The sample is subjected to high centrifugal forces, causing the protein to sediment.

    • An optical system monitors the movement of the sedimentation boundary over time.

    • The data is analyzed to determine the sedimentation coefficient (s), which is related to the protein's mass and shape. By comparing the experimental sedimentation coefficient to theoretical values for monomers, dimers, etc., the oligomeric state can be determined.

  • Sedimentation Equilibrium (SE):

    • The sample is centrifuged at a lower speed until sedimentation and diffusion reach equilibrium.

    • The resulting concentration gradient is analyzed to directly determine the molar mass of the protein in solution.

Visualizing the Analysis of PutA Quaternary Structure

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and the diverse quaternary structures of PutA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods Quaternary Structure Determination cluster_analysis Data Analysis & Output gene PutA Gene expression Protein Expression (e.g., E. coli) gene->expression purification Purification (Chromatography) expression->purification xray X-ray Crystallography purification->xray Crystallization saxs SAXS purification->saxs Solution Sample auc AUC purification->auc Solution Sample crystal_structure Atomic Model (Crystal Oligomer) xray->crystal_structure solution_structure Size, Shape, MW (Solution Oligomer) saxs->solution_structure auc->solution_structure crystal_structure->solution_structure Comparison

Caption: Workflow for determining the quaternary structure of PutA.

puta_quaternary_structures cluster_ecoli E. coli PutA (Dimer) cluster_bjaponicum B. japonicum PutA (Tetramer) cluster_smeliloti S. meliloti PutA (Monomer-Dimer) cluster_rcapsulatus R. capsulatus PutA (Monomer) ecoli_a Subunit A ecoli_b Subunit B ecoli_a->ecoli_b Domain-swapped Interface bj_dimer1 Dimer 1 bj_dimer2 Dimer 2 bj_dimer1->bj_dimer2 Dimer-Dimer Interface sm_monomer Monomer sm_dimer Dimer sm_monomer->sm_dimer Equilibrium rc_monomer Monomer

Caption: Diverse oligomeric states of PutA across different bacteria.

Conclusion

The analysis of the quaternary structure of Proline Utilization A reveals a remarkable evolutionary diversity in its oligomeric assembly. This structural heterogeneity is intrinsically linked to its multifunctional nature, including enzymatic activity and, in some cases, transcriptional regulation. The choice of experimental technique is critical, with X-ray crystallography providing high-resolution snapshots of oligomeric states in the crystalline form, while solution-based methods like SAXS and AUC are essential for characterizing the physiologically relevant oligomeric states in solution. For drug development professionals, understanding these different quaternary structures and the interfaces that mediate them is paramount for designing specific inhibitors or modulators of PutA function.

References

A Researcher's Guide to Protein Structure Determination: X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of proteins is paramount to deciphering their function and designing targeted therapeutics. The two primary experimental techniques for determining protein structures at atomic resolution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Both methods have contributed immensely to the Protein Data Bank (PDB), the worldwide repository for macromolecular structural data.[1][4] This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies.

Quantitative Comparison of X-ray Crystallography and NMR

The choice between X-ray crystallography and NMR spectroscopy often depends on the specific protein target and the research question at hand. The following table summarizes the key quantitative and qualitative differences between the two methods.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (Crystal)Solution
Typical Resolution 0.18–0.30 nm (1.8–3.0 Å)0.20–0.30 nm (2.0–3.0 Å)
Precision Generally higher, providing a single, static modelLower, often represented as an ensemble of models
Protein Size Limit No theoretical upper limit; large complexes and viruses have been solvedPractically limited to ~30-40 kDa
Information on Dynamics Limited; provides a time- and space-averaged structure. B-factors can indicate flexibility.Rich in dynamic information on multiple timescales (nanoseconds to seconds)
Hydrogen Atom Detection Generally not visible due to low electron densityDirectly observable, providing key distance restraints
Throughput Can be high-throughput once crystallization conditions are establishedGenerally lower throughput
PDB Representation ~84-90% of structures~10-14% of structures

Methodological Workflows

The experimental pipelines for X-ray crystallography and NMR spectroscopy are distinct, each with its own set of challenges and considerations.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the major steps involved in determining a protein structure using X-ray crystallography.

xray_workflow cluster_upstream Upstream Processing cluster_data Data Collection & Processing cluster_structure Structure Determination p1 Protein Expression & Purification p2 Protein Crystallization p1->p2 High Purity Sample d1 X-ray Diffraction Data Collection p2->d1 d2 Data Processing & Scaling d1->d2 s1 Phase Determination d2->s1 s2 Electron Density Map Calculation s1->s2 s3 Model Building & Refinement s2->s3 s4 Structure Validation s3->s4 output Final Structure (PDB deposition) s4->output

Workflow for Protein X-ray Crystallography.
Experimental Workflow for NMR Spectroscopy

The diagram below outlines the typical workflow for determining a protein's structure via NMR spectroscopy.

nmr_workflow cluster_upstream Upstream Processing cluster_data Data Collection & Processing cluster_structure Structure Determination p1 Isotope-Labeled Protein Expression & Purification p2 Sample Preparation (Soluble, Concentrated) p1->p2 d1 Multidimensional NMR Data Collection p2->d1 d2 Resonance Assignment d1->d2 s1 Derivation of Structural Restraints (NOEs, RDCs) d2->s1 s2 Structure Calculation s1->s2 s3 Structure Refinement s2->s3 s4 Structure Validation s3->s4 output Structural Ensemble (PDB deposition) s4->output

Workflow for Protein NMR Spectroscopy.

Detailed Experimental Protocols

X-ray Crystallography Protocol
  • Protein Purification : A highly pure and homogenous protein sample is required. Impurities can inhibit crystallization or lead to poorly diffracting crystals.

  • Crystallization : The purified protein is concentrated and mixed with a crystallization solution containing precipitants. This mixture is allowed to equilibrate, typically via vapor diffusion, with the goal of forming a well-ordered crystal lattice. This is often the most challenging step in the process.

  • X-ray Data Collection : A suitable crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal is rotated, and the resulting diffraction patterns are recorded on a detector. To minimize radiation damage, data collection is usually performed at cryogenic temperatures.

  • Data Processing : The diffraction spots are indexed and their intensities are integrated and scaled to create a final dataset.

  • Structure Determination :

    • Phasing : The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. Common methods to solve this include Molecular Replacement (using a homologous structure) or experimental phasing techniques like Multi-wavelength Anomalous Dispersion (MAD).

    • Model Building and Refinement : An initial model of the protein is built into the calculated electron density map. This model is then iteratively refined to improve its fit to the experimental data.

  • Validation : The final structure is assessed for its geometric quality and agreement with the diffraction data before being deposited in the PDB.

NMR Spectroscopy Protocol
  • Sample Preparation : A highly pure, soluble, and concentrated protein sample is required. For proteins larger than ~10 kDa, isotopic labeling with ¹⁵N and/or ¹³C is necessary.

  • Data Collection : The protein sample is placed in a strong magnetic field, and a series of multidimensional NMR experiments are performed. These experiments correlate the magnetic properties of different atomic nuclei.

  • Resonance Assignment : The signals in the complex NMR spectra are assigned to specific atoms within the protein sequence.

  • Derivation of Structural Restraints :

    • Nuclear Overhauser Effect (NOE) : Provides through-space distance restraints between protons that are close to each other (typically < 6 Å).

    • Scalar Couplings : Give information about dihedral angles.

    • Residual Dipolar Couplings (RDCs) : Provide long-range orientational information.

  • Structure Calculation and Refinement : The collected structural restraints are used as input for computational algorithms that calculate an ensemble of structures consistent with the experimental data. This ensemble is then refined.

  • Validation : The quality of the structural ensemble is assessed based on its agreement with the experimental restraints and its stereochemical properties.

Fundamental Differences and Complementarity

The most fundamental difference between the two techniques lies in the physical state of the sample and the nature of the data collected. X-ray crystallography studies proteins in a crystalline lattice, providing a high-resolution, static snapshot of a single conformation. In contrast, NMR spectroscopy studies proteins in solution, which is closer to their native physiological environment, and provides information about their conformational dynamics.

While X-ray structures are generally considered more precise, NMR can reveal functionally important motions and conformational changes that are averaged out in a crystal structure. For instance, NMR can be used to study flexible loops or domains that may not be well-ordered in a crystal. A systematic comparison of protein structures solved by both methods has shown that the root-mean-square deviation (RMSD) between them typically ranges from 1.5 Å to 2.5 Å.

References

Unveiling Protein Function: A Guide to Cross-Validating Predicted Structures with Biochemical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate prediction of a protein's three-dimensional structure is a critical step in understanding its function and developing targeted therapeutics. However, computational models are hypotheses that require rigorous experimental validation. This guide provides a comparative framework for cross-validating predicted protein structures, specifically from PDB-Pfp (Protein Data Bank - Predicted from primary sequence), with established biochemical techniques. We present quantitative data from a case study, detailed experimental protocols, and visual workflows to illustrate the synergy between in silico prediction and wet-lab validation.

The advent of powerful computational tools, such as AlphaFold, has revolutionized structural biology by enabling the prediction of protein structures with remarkable accuracy.[1] Despite these advancements, experimental validation remains an indispensable part of the research pipeline to confirm the functional relevance of the predicted structural features.[2] This guide will delve into the key experimental methods used to test the functional hypotheses generated from predicted protein structures.

Comparative Analysis of Predicted vs. Experimental Data

A powerful approach to validate a predicted protein structure is to use it as a basis for designing mutations and then comparing the predicted impact on protein function with experimental measurements. A case study on the haloalkane dehalogenase (DhlA) enzyme illustrates this principle effectively. Computational methods were used to predict mutations that would alter the enzyme's activity. These predictions were then tested experimentally through site-directed mutagenesis and enzyme kinetic assays.[3]

The results, summarized in the table below, show a strong correlation between the predicted effects of the mutations and the experimentally observed changes in specific activity. For instance, the W125F/V226Q double mutant was predicted to be inactive, and this was confirmed experimentally.[3] Conversely, the E56Q mutation showed enhanced activity with one substrate (DCE) and this was also borne out in the lab.[3]

MutantSubstratePredicted Effect on ActivityExperimentally Measured Specific Activity (U/mg)
Wild-Type (WT)DCE-0.3 ± 0.1
E56QDCEIncreased0.5 ± 0.1
W175Y/E56NDCERestored Activity0.2 ± 0.1
W125F/V226QDCEInactiveNo activity detected
Wild-Type (WT)DBE-1.2 ± 0.2
E56QDBEEnhanced2.5 ± 0.3
W175Y/E56NDBEEnhanced3.0 ± 0.4
W125F/V226QDBEInactiveNo activity detected

DCE: 1,2-dichloroethane; DBE: 1,2-dibromoethane. Specific activity is a measure of enzyme efficiency.

Experimental Protocols for Structure Validation

The following are detailed methodologies for key experiments used to validate the functional predictions derived from a this compound structure.

Site-Directed Mutagenesis

This technique is fundamental for testing the functional importance of specific amino acid residues identified from a predicted structure, such as those in a putative active site or protein-protein interface.

Objective: To introduce specific amino acid substitutions into the protein of interest.

Methodology:

  • Primer Design: Design oligonucleotide primers containing the desired mutation. These primers should be complementary to the template DNA sequence, with the exception of the mismatched bases that introduce the mutation.

  • Template DNA: Use a plasmid vector containing the wild-type gene of the protein as the template.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using the mutagenic primers and the DNA template. The PCR reaction will generate copies of the plasmid containing the desired mutation.

  • Template Removal: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutated) DNA intact.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification: Sequence the recovered plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.

Enzyme Kinetics Assay

Enzyme kinetics assays are crucial for quantifying the catalytic efficiency of an enzyme and assessing the impact of mutations on its activity.

Objective: To measure the rate of the enzymatic reaction and determine kinetic parameters such as Km and Vmax.

Methodology:

  • Protein Expression and Purification: Express and purify both the wild-type and mutant enzymes.

  • Assay Setup: Prepare a reaction mixture containing a suitable buffer, the enzyme's substrate at varying concentrations, and any necessary cofactors.

  • Initiation of Reaction: Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction over time by measuring the increase in product concentration or the decrease in substrate concentration. This is often done using a spectrophotometer to detect changes in absorbance at a specific wavelength.

  • Data Analysis: Plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the binding affinity, stoichiometry, and thermodynamics of protein-ligand or protein-protein interactions.

Objective: To quantitatively characterize the binding interaction between two molecules in solution.

Methodology:

  • Sample Preparation: Prepare purified protein and ligand (or binding partner) in the same buffer to minimize heat changes due to buffer mismatch.

  • ITC Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution while monitoring the heat released or absorbed.

  • Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the protein becomes saturated with the ligand.

  • Data Analysis: Integrate the heat spikes to generate a binding isotherm. Fit this curve to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions, providing kinetic data on association and dissociation rates.

Objective: To measure the kinetics of a protein-protein or protein-ligand interaction.

Methodology:

  • Sensor Chip Preparation: Immobilize one of the interacting partners (the ligand) onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing the other interacting partner (the analyte) over the sensor chip surface at a constant flow rate.

  • Association Phase: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass accumulating on the surface.

  • Dissociation Phase: Replace the analyte solution with a continuous flow of buffer and monitor the decrease in the refractive index as the analyte dissociates from the ligand.

  • Data Analysis: Analyze the resulting sensorgram (a plot of response units versus time) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing Workflows and Interactions

Diagrams are essential for visualizing the logical flow of experiments and the validated molecular interactions.

Experimental Workflow for Cross-Validation

The following diagram illustrates the general workflow for cross-validating a predicted protein structure with biochemical data.

experimental_workflow PDB_Pfp This compound Structure Prediction Hypothesis Formulate Functional Hypothesis (e.g., identify active site, binding interface) PDB_Pfp->Hypothesis Mutagenesis Site-Directed Mutagenesis Hypothesis->Mutagenesis Expression Protein Expression & Purification (Wild-Type & Mutants) Mutagenesis->Expression Biochemical_Assays Biochemical & Biophysical Assays Expression->Biochemical_Assays Data_Analysis Data Analysis & Comparison Biochemical_Assays->Data_Analysis Validation Structure-Function Model Validation Data_Analysis->Validation

A generalized workflow for experimental validation.
Validated Protein-Protein Interaction in a Signaling Context

A crucial aspect of validating a predicted structure is confirming its role in cellular processes, such as signaling pathways. For instance, a predicted interaction between two proteins in the MAPK signaling pathway can be validated using techniques like SPR. The following diagram depicts a validated interaction within this pathway.

signaling_pathway cluster_computational Computational Prediction cluster_experimental Experimental Validation PDB_Pfp_MAPK This compound Model of MAPK Docking Protein-Protein Docking (Predicts Interaction Interface) PDB_Pfp_MAPK->Docking PDB_Pfp_Partner This compound Model of Partner Protein PDB_Pfp_Partner->Docking SPR Surface Plasmon Resonance (SPR) (Measures Binding Kinetics) Docking->SPR Guides Experiment Y2H Yeast Two-Hybrid (Y2H) (Confirms in vivo Interaction) Docking->Y2H Guides Experiment Validated_Interaction Validated MAPK-Partner Protein Interaction SPR->Validated_Interaction Y2H->Validated_Interaction

Validating a predicted protein-protein interaction.

References

A Comparative Guide to Assessing the Stereochemical Quality of Protein Models

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of structural biology and drug development, the accuracy of three-dimensional protein models is paramount. The stereochemical quality of these models, which encompasses the correctness of bond lengths, bond angles, and dihedral angles, is a critical indicator of their reliability. This guide provides a comparative overview of widely-used tools for assessing the stereochemical quality of protein models, presenting their methodologies and the data they provide. While the prompt specified "PDB-Pfp models," this term does not correspond to a recognized standard or software in protein structure analysis and is likely a typographical error. Therefore, this guide will focus on the general assessment of protein models, such as those obtained from the Protein Data Bank (PDB) or generated by various prediction servers.

Key Tools for Stereochemical Quality Assessment

Several computational tools are available to researchers for the validation of protein structures. The most established and frequently utilized of these are PROCHECK, MolProbity, and WHAT_CHECK. These programs analyze a given protein model and compare its geometric and stereochemical properties to a database of high-resolution, experimentally determined structures.[1][2][3]

Table 1: Comparison of Key Stereochemical Quality Assessment Tools

FeaturePROCHECKMolProbityWHAT_CHECK
Primary Focus Overall stereochemical quality, Ramachandran plot analysis.[1][4]All-atom contact analysis, Ramachandran plot, rotamer analysis.Broad range of checks including stereochemistry, packing, and nomenclature.
Ramachandran Plot Detailed plot with "most favored," "additionally allowed," "generously allowed," and "disallowed" regions.Updated Ramachandran plot based on a larger dataset, distinguishing between different residue types.Provides Ramachandran plots with contour lines for different secondary structure types.
Side-Chain Analysis Analysis of chi1-chi2 torsion angles.Advanced rotamer analysis with "favored" and "outlier" classifications.Side-chain planarity and other geometric checks.
Bond Lengths/Angles Compares bond lengths and angles to standard values.Reports RMSZ scores for bond lengths and angles.Detailed analysis of covalent geometry.
All-Atom Contacts Identifies bad contacts between atoms.Strong emphasis on clash detection, providing a "clashscore".Analysis of atomic packing and bump checks.
Output Format PostScript plots and a detailed residue-by-residue listing.Graphical interface, kinemage files, and detailed summary statistics.Comprehensive text-based report.
Availability Standalone program, web servers (e.g., PDBsum).Web server, standalone program, integrated into other software (e.g., Phenix).Web server and as part of the WHAT IF software package.
Experimental Protocols: A Computational Approach

The "experiments" in the context of stereochemical quality assessment are computational analyses. The general workflow for validating a protein model is as follows:

  • Input: The primary input is a file containing the atomic coordinates of the protein model, typically in PDB format.

  • Analysis by Validation Software: The coordinate file is submitted to one or more of the validation tools (PROCHECK, MolProbity, WHAT_CHECK).

  • Generation of Reports: The software generates a detailed report, often including graphical plots and tables, that summarizes the stereochemical quality of the model.

  • Interpretation of Results: The researcher analyzes the output to identify potential errors or areas of the model that require further refinement. A good quality model is expected to have over 90% of its residues in the most favored regions of the Ramachandran plot.

Visualizing the Assessment Workflow and Key Metrics

To better understand the process and the relationships between different quality metrics, the following diagrams are provided.

stereochemical_quality_workflow cluster_input Input cluster_validation Validation Tools cluster_output Output & Analysis PDB_Model Protein Model (PDB File) PROCHECK PROCHECK PDB_Model->PROCHECK MolProbity MolProbity PDB_Model->MolProbity WHAT_CHECK WHAT_CHECK PDB_Model->WHAT_CHECK Validation_Report Validation Report PROCHECK->Validation_Report MolProbity->Validation_Report WHAT_CHECK->Validation_Report Interpretation Interpretation & Refinement Validation_Report->Interpretation

Figure 1: Workflow for Stereochemical Quality Assessment.

The core of stereochemical quality assessment lies in the analysis of several key parameters. The following diagram illustrates the logical relationship between these metrics.

stereochemical_metrics cluster_backbone Backbone Geometry cluster_sidechain Side-Chain Conformation cluster_covalent Covalent Geometry cluster_noncovalent Non-Covalent Interactions Overall_Quality Overall Stereochemical Quality Ramachandran Ramachandran Plot (φ, ψ angles) Overall_Quality->Ramachandran Peptide_Bonds Peptide Bond Planarity (ω angle) Overall_Quality->Peptide_Bonds Rotamers Rotamer Analysis (χ angles) Overall_Quality->Rotamers Bond_Lengths Bond Lengths Overall_Quality->Bond_Lengths Bond_Angles Bond Angles Overall_Quality->Bond_Angles Clashes Atom Clashes Overall_Quality->Clashes

Figure 2: Key Metrics for Stereochemical Quality.
Detailed Comparison of Validation Metrics

Ramachandran Plot: This is arguably the most critical assessment of backbone conformation. It plots the phi (φ) and psi (ψ) dihedral angles of each residue, revealing whether they fall into sterically allowed regions. MolProbity's Ramachandran plot is based on a larger, more modern dataset than the original PROCHECK, offering a more refined analysis.

Rotamer Analysis: Side-chain conformations are also crucial for a protein's function. Rotamers are preferred side-chain dihedral angle (χ) combinations. MolProbity provides a robust analysis of rotamers, flagging those that are statistically unlikely ("rotamer outliers"). Different rotamer libraries, such as those by Dunbrack and Richardson, are used as reference.

Covalent Geometry: This includes the analysis of bond lengths and bond angles. Deviations from ideal values, often reported as root-mean-square Z-scores (RMSZ), can indicate strained or incorrect geometry.

All-Atom Contacts and Clash Score: This metric identifies steric clashes, where atoms are too close to each other. MolProbity's "clashscore" is a widely used indicator of the severity of these overlaps.

Conclusion

While PROCHECK has been a foundational tool, MolProbity is now considered the standard for stereochemical validation in many research and deposition pipelines due to its updated reference data and comprehensive all-atom contact analysis. WHAT_CHECK remains a powerful tool offering a very extensive set of validation criteria. For a thorough assessment, it is often beneficial to use a combination of these tools. Researchers and drug development professionals should carefully consider the outputs from these validation tools to ensure the accuracy and reliability of their protein models, which is a critical step before their use in further computational or experimental studies.

References

A Comparative Guide to the Allosteric Sites of Human Phosphofructokinase-1 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric regulatory sites of the three human phosphofructokinase-1 (PFK-1) isoforms: the liver (PFKL), muscle (PFKM), and platelet (PFKP) types. Understanding the distinct allosteric regulation of these isoforms is crucial for developing targeted therapeutic strategies for various metabolic diseases, including cancer and glycogen storage diseases.

Introduction to Phosphofructokinase-1

Phosphofructokinase-1 is a key regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP). This step commits glucose to the glycolytic pathway. PFK-1 is a tetrameric enzyme subject to complex allosteric regulation by various cellular metabolites, reflecting the energy status of the cell. In humans, three distinct isoforms of PFK-1 exhibit tissue-specific expression and unique kinetic and regulatory properties. These differences in allosteric control are fundamental to the specific metabolic roles of the tissues in which they are predominantly expressed.

Allosteric Regulation of PFK-1 Isoforms: A Quantitative Comparison

The allosteric regulation of PFK-1 isoforms is multifaceted, with key effectors including ATP, citrate, AMP, ADP, and fructose-2,6-bisphosphate (F2,6BP). The sensitivity of each isoform to these regulators varies significantly, as detailed in the table below.

ParameterPFK-L (Liver)PFK-M (Muscle)PFK-P (Platelet)Reference
Substrate Affinity
K0.5F6P (µM)13601471333[1]
K0.5ATP (µM)160152276[1]
Allosteric Inhibition
ATP Intermediate sensitivity (31% decrease in specificity constant)Most resistant (21% decrease in specificity constant)Most susceptible (50% decrease in specificity constant)[1]
Citrate (IC50) 0.18 mM (rat)0.13 mM (rat)0.08 mM (rat)[2]
Allosteric Activation
Fructose-2,6-bisphosphate (AC50) Most sensitiveLess sensitiveLess sensitive[1]
AMP Strong activatorStrong activatorStrong activator
ADP Mixed effectsInhibitoryActivating

Note: K0.5 represents the substrate concentration at which the enzyme reaches half of its maximum velocity. IC50 is the concentration of an inhibitor that reduces the enzyme's activity by half. AC50 is the concentration of an activator that induces a response halfway between the baseline and maximum.

Key Differences in Allosteric Sites and Their Implications

The distinct allosteric regulation of PFK-1 isoforms stems from differences in the amino acid sequences of their allosteric binding sites.

ATP Inhibition: All three isoforms are allosterically inhibited by high concentrations of ATP, a signal of high cellular energy. However, the PFK-M isoform is the most resistant to this inhibition, allowing for sustained glycolytic activity in muscle tissue even under high energy charge, which is crucial for rapid bursts of energy. Conversely, the PFK-P isoform is the most sensitive to ATP inhibition.

Citrate Inhibition: Citrate, an intermediate of the citric acid cycle, is another key allosteric inhibitor of PFK-1, signaling an abundance of biosynthetic precursors. The platelet isoform (PFKP) is the most sensitive to citrate inhibition, followed by the muscle and liver isoforms. This heightened sensitivity in platelets may be linked to their role in thrombosis, where metabolic state is tightly regulated.

Fructose-2,6-Bisphosphate Activation: Fructose-2,6-bisphosphate (F2,6BP) is the most potent allosteric activator of PFK-1. It acts by increasing the enzyme's affinity for F6P and counteracting the inhibitory effect of ATP. The liver isoform (PFKL) is the most sensitive to activation by F2,6BP. This is physiologically significant as the liver is the primary site of F2,6BP synthesis and plays a central role in regulating blood glucose levels.

AMP and ADP Regulation: AMP is a strong allosteric activator for all PFK-1 isoforms, signaling a low energy state in the cell. The regulatory effects of ADP are more complex and isoform-dependent. While it acts as an activator for the PFKP isoform, it has mixed effects on PFKL and is inhibitory for PFKM. This differential regulation by ADP highlights the fine-tuning of glycolytic control in different tissues.

Structural Basis of Allosteric Regulation

Recent cryo-electron microscopy studies of the human liver isoform (PFKL) have provided significant insights into the structural basis of its allosteric regulation. These studies have revealed the locations of multiple allosteric binding sites and the conformational changes that occur upon ligand binding, leading to either activation or inhibition of the enzyme. The enzyme transitions between an active R-state and an inactive T-state, with allosteric activators stabilizing the R-state and inhibitors stabilizing the T-state.

Signaling Pathway of PFK-1 Allosteric Regulation

The following diagram illustrates the allosteric regulation of a representative PFK-1 isoform, highlighting the interplay between substrates, activators, and inhibitors.

PFK1_Regulation cluster_substrates Substrates cluster_enzyme PFK-1 cluster_products Products cluster_activators Allosteric Activators cluster_inhibitors Allosteric Inhibitors F6P Fructose-6-Phosphate PFK1_active PFK-1 (R-state) Active F6P->PFK1_active Binds to active site ATP_sub ATP (Substrate) ATP_sub->PFK1_active Binds to active site PFK1_inactive PFK-1 (T-state) Inactive PFK1_inactive->PFK1_active Activation PFK1_active->PFK1_inactive Inhibition F16BP Fructose-1,6-Bisphosphate PFK1_active->F16BP ADP_prod ADP PFK1_active->ADP_prod AMP AMP AMP->PFK1_inactive Binds to allosteric site ADP_act ADP ADP_act->PFK1_inactive Binds to allosteric site F26BP Fructose-2,6-Bisphosphate F26BP->PFK1_inactive Binds to allosteric site ATP_inh ATP (Inhibitor) ATP_inh->PFK1_active Binds to allosteric site Citrate Citrate Citrate->PFK1_active Binds to allosteric site

Allosteric Regulation of PFK-1

Experimental Protocols

The determination of the kinetic and allosteric properties of PFK-1 isoforms typically involves a coupled-enzyme assay.

Objective: To measure the enzymatic activity of PFK-1 and determine the kinetic constants (K0.5) for its substrates and the allosteric constants (IC50 or AC50) for its regulators.

Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Triosephosphate isomerase then converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Finally, glycerol-3-phosphate dehydrogenase reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the PFK-1 activity.

Materials:

  • Purified recombinant human PFK-1 isoform (PFKL, PFKM, or PFKP)

  • Reaction Buffer: 50 mM HEPES or Tris-HCl buffer (pH 7.4-8.0), 5 mM MgCl2, 100 mM KCl

  • Substrates: Fructose-6-phosphate (F6P), Adenosine triphosphate (ATP)

  • Coupling Enzymes: Aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase

  • NADH

  • Allosteric effectors (ATP, citrate, AMP, ADP, F2,6BP) at various concentrations

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, coupling enzymes, and NADH.

  • For substrate kinetics, vary the concentration of one substrate (e.g., F6P) while keeping the other substrate (ATP) at a constant, non-inhibitory concentration.

  • For allosteric regulation studies, maintain constant concentrations of both substrates and add varying concentrations of the allosteric effector to be tested.

  • Initiate the reaction by adding the purified PFK-1 enzyme to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • Plot the reaction velocities against the substrate or effector concentrations and fit the data to appropriate kinetic models (e.g., Michaelis-Menten for substrates, sigmoidal dose-response for allosteric effectors) to determine K0.5, IC50, or AC50 values.

Experimental Workflow:

PFK1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, Coupling Enzymes, NADH) add_components Add Reaction Mix, Substrates, and Effectors to Microplate prep_mix->add_components prep_substrates Prepare Substrate Dilutions (F6P, ATP) prep_substrates->add_components prep_effectors Prepare Allosteric Effector Dilutions prep_effectors->add_components initiate_reaction Initiate Reaction with PFK-1 Enzyme add_components->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities measure_absorbance->calc_velocity plot_data Plot Velocity vs. Concentration calc_velocity->plot_data fit_model Fit Data to Kinetic Models plot_data->fit_model determine_constants Determine K0.5, IC50, AC50 fit_model->determine_constants

PFK-1 Enzyme Activity Assay Workflow

Conclusion

The three human PFK-1 isoforms, PFKL, PFKM, and PFKP, exhibit distinct allosteric regulatory profiles that are tailored to the metabolic requirements of their primary tissues of expression. These differences in sensitivity to allosteric effectors such as ATP, citrate, F2,6BP, AMP, and ADP provide a basis for the selective pharmacological targeting of these isoforms. A thorough understanding of the quantitative differences in their allosteric sites is paramount for the development of novel therapeutics for a range of metabolic disorders.

References

Functional Implications of Structural Divergence in Protein Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between protein isoforms is paramount. These structural variations, often arising from alternative splicing or gene duplication, can translate into profound functional diversity, influencing signaling pathways, enzymatic activity, and ultimately, cellular behavior. This guide provides a comparative analysis of profilin and 6-phosphofructokinase isoforms, highlighting how structural nuances dictate their distinct biological roles. The information is supported by experimental data and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding.

Profilin Isoforms: Orchestrating Actin Dynamics and Nuclear Functions

Profilins are key regulators of actin polymerization, a fundamental process in cell motility, morphogenesis, and synaptic plasticity. In mammals, two prominent isoforms, Profilin 1 (PFN1) and Profilin 2a (PFN2a), are expressed in the central nervous system, where they exhibit both overlapping and distinct functions stemming from their structural differences.

Structural and Functional Distinctions

While both PFN1 and PFN2a share the core profilin fold, differences in their amino acid sequences, particularly in regions responsible for binding to poly-L-proline (PLP) motifs, lead to differential affinities for various ligands.[1] PFN2a displays a greater binding strength to certain poly-proline-rich proteins compared to PFN1.[1] This difference in binding affinity is a key determinant of their specific roles in cellular processes.

Both isoforms are found in the same synapses and nuclei of rodent embryonic neurons.[2] However, their responses to neuronal activity and signaling molecules diverge, suggesting they are regulated by different signaling pathways.[2]

Comparative Data on Profilin Isoform Responses
Stimulus/ConditionPFN1 ResponsePFN2a ResponseReference
Synaptic Activity (KCl stimulation)Significant increase in active synapses and nucleiSignificant increase in active synapses and nuclei[2]
NMDA Receptor Inhibition (APV)UnaffectedDecreased levels
BDNF Stimulation (Synapses)Significant increaseSignificant increase
BDNF Stimulation (Nuclei)Higher increaseSignificant increase
Signaling Pathways of Profilin Isoforms

The differential regulation of PFN1 and PFN2a by neuronal activity highlights their integration into distinct signaling cascades. For instance, the specific reduction of PFN2a upon NMDA receptor inhibition suggests a link to calcium-dependent signaling pathways. In contrast, both isoforms are responsive to Brain-Derived Neurotrophic Factor (BDNF), indicating their involvement in neurotrophic factor signaling, albeit with quantitative differences in nuclear localization.

Profilin_Signaling cluster_stimuli Neuronal Stimuli cluster_isoforms Profilin Isoforms cluster_outcomes Cellular Functions Neuronal Activity (KCl) Neuronal Activity (KCl) PFN1 PFN1 Neuronal Activity (KCl)->PFN1 increases PFN2a PFN2a Neuronal Activity (KCl)->PFN2a increases NMDA Receptor NMDA Receptor NMDA Receptor->PFN2a regulates BDNF BDNF BDNF->PFN1 increases BDNF->PFN2a increases Actin Dynamics Actin Dynamics PFN1->Actin Dynamics Nuclear Functions Nuclear Functions PFN1->Nuclear Functions PFN2a->Actin Dynamics PFN2a->Nuclear Functions

Differential regulation of Profilin isoforms by neuronal stimuli.
Experimental Protocols

Immunofluorescence Staining for Profilin Isoform Localization:

  • Cell Culture and Treatment: Primary rodent embryonic neurons are cultured on coverslips. For stimulation experiments, cells are treated with KCl, APV (an NMDA receptor antagonist), or BDNF for specified durations.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: Coverslips are incubated with primary antibodies specific for PFN1 and PFN2a, followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging: Images are acquired using a confocal microscope to visualize the subcellular localization of PFN1 and PFN2a.

6-Phosphofructokinase (PFK) Isoforms: Fine-Tuning Glycolysis

6-Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme in glycolysis, catalyzing the phosphorylation of fructose 6-phosphate. In vertebrates, three isoforms exist: PFK-M (muscle), PFK-L (liver), and PFK-P (platelet). These isoforms exhibit distinct kinetic properties and allosteric regulation, tailoring glycolytic flux to the specific metabolic needs of different tissues.

Structural and Kinetic Differences

The three human PFK isoforms share a high degree of sequence homology and are likely to have a conserved overall architecture. However, subtle differences in their amino acid sequences, particularly at the interfaces between subunits and in allosteric binding sites, lead to significant variations in their kinetic parameters and sensitivity to allosteric effectors.

Comparative Kinetic Data of Human PFK Isoforms
Kinetic ParameterPFK-MPFK-LPFK-PReference
K0.5 for ATP (µM) 152160276
K0.5 for Fructose 6-Phosphate (µM) 14713601333
Resistance to ATP Inhibition High (21% decrease)Intermediate (31% decrease)Low (50% decrease)
Sensitivity to F2,6BP (Allosteric Constant) 1.100.920.54

K0.5 represents the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower K0.5 indicates a higher affinity for the substrate. The allosteric constant for F2,6BP reflects the fold activation by this potent allosteric activator.

These kinetic differences have significant physiological implications. For instance, the high affinity of PFK-M for both its substrates and its resistance to ATP inhibition are well-suited for the rapid energy demands of muscle tissue. In contrast, the lower affinity of PFK-L and PFK-P for fructose 6-phosphate and their greater sensitivity to allosteric regulation allow for more nuanced control of glycolysis in the liver and platelets, respectively.

Regulatory Mechanisms of PFK Isoforms

The activity of PFK isoforms is tightly controlled by a complex interplay of allosteric activators (e.g., AMP, fructose 2,6-bisphosphate) and inhibitors (e.g., ATP, citrate). The structural differences between the isoforms influence their response to these regulators, allowing for tissue-specific metabolic control.

PFK_Regulation cluster_substrates Substrates cluster_isoforms PFK Isoforms cluster_regulators Allosteric Regulators Fructose 6-Phosphate Fructose 6-Phosphate PFK-M PFK-M Fructose 6-Phosphate->PFK-M PFK-L PFK-L Fructose 6-Phosphate->PFK-L PFK-P PFK-P Fructose 6-Phosphate->PFK-P ATP ATP ATP->PFK-M ATP->PFK-L ATP->PFK-P Fructose 1,6-Bisphosphate Fructose 1,6-Bisphosphate PFK-M->Fructose 1,6-Bisphosphate catalysis PFK-L->Fructose 1,6-Bisphosphate catalysis PFK-P->Fructose 1,6-Bisphosphate catalysis F2,6BP F2,6BP F2,6BP->PFK-M activates (low) F2,6BP->PFK-L activates (high) F2,6BP->PFK-P activates (high) AMP AMP AMP->PFK-M activates AMP->PFK-L activates AMP->PFK-P activates Citrate Citrate Citrate->PFK-L inhibits Citrate->PFK-P inhibits High ATP High ATP High ATP->PFK-M inhibits (low) High ATP->PFK-L inhibits (high) High ATP->PFK-P inhibits (high)

Allosteric regulation of PFK isoforms.
Experimental Protocols

Enzyme Kinetic Assays:

  • Protein Expression and Purification: Recombinant human PFK isoforms are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Activity Assay: The enzymatic activity is measured spectrophotometrically by coupling the production of ADP to the oxidation of NADH in the presence of excess aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is monitored.

  • Kinetic Parameter Determination: To determine K0.5 for substrates, the concentration of one substrate is varied while the other is held at a saturating concentration. For allosteric regulation studies, the assay is performed in the presence of varying concentrations of the allosteric effector.

  • Data Analysis: The data are fitted to appropriate kinetic models (e.g., the Hill equation) to determine the kinetic parameters.

Pyrokinin Isoforms: Specificity in Neuromodulation

Pyrokinins are a family of neuropeptides characterized by a conserved C-terminal FXPRLamide motif. Different isoforms, with variations in the N-terminal sequence, can exhibit remarkable functional specificity, as demonstrated in the lobster cardiac neuromuscular system.

Isoform-Specific Actions

In the American lobster, Homarus americanus, immunohistochemistry revealed the presence of pyrokinins in the cardiac ganglion. However, the native lobster pyrokinin, FSPRLamide, had no effect on the heart's activity. In contrast, a pyrokinin isoform from the shrimp Litopenaeus vannamei, PevPK2 (ADFAFNPRLamide), significantly increased both the frequency and amplitude of heart contractions. Other crustacean pyrokinins tested had no effect, highlighting a high degree of isoform specificity for the pyrokinin receptor in the lobster heart. This specificity is so pronounced that even single amino acid substitutions in the PevPK2 sequence can abolish its activity.

Interestingly, this high degree of specificity is not universal across all systems. In the lobster stomatogastric nervous system, multiple pyrokinin isoforms, including those inactive in the cardiac system, elicited similar effects, activating the gastric mill motor pattern. This suggests the presence of different pyrokinin receptor subtypes with varying ligand specificities in different neuronal circuits.

Logical Relationship of Pyrokinin Isoform Activity

Pyrokinin_Specificity cluster_isoforms Pyrokinin Isoforms cluster_systems Target Systems FSPRLamide (Lobster) FSPRLamide (Lobster) Lobster Cardiac Neuromuscular System Lobster Cardiac Neuromuscular System FSPRLamide (Lobster)->Lobster Cardiac Neuromuscular System No Effect Lobster Stomatogastric Nervous System Lobster Stomatogastric Nervous System FSPRLamide (Lobster)->Lobster Stomatogastric Nervous System Activates Gastric Mill PevPK2 (Shrimp) PevPK2 (Shrimp) PevPK2 (Shrimp)->Lobster Cardiac Neuromuscular System Increases Contraction PevPK2 (Shrimp)->Lobster Stomatogastric Nervous System Activates Gastric Mill Other Crustacean PKs Other Crustacean PKs Other Crustacean PKs->Lobster Cardiac Neuromuscular System No Effect Other Crustacean PKs->Lobster Stomatogastric Nervous System Activates Gastric Mill

Isoform-specific effects of Pyrokinins in different lobster neural systems.
Experimental Protocols

Pharmacological Assays on Isolated Heart Preparations:

  • Dissection: The heart of the American lobster is dissected and pinned to a Sylgard-lined dish, continuously perfused with saline.

  • Recording: The heart's contractions are monitored using an extracellular electrode placed on the cardiac ganglion or a force transducer attached to the heart muscle.

  • Peptide Application: Different pyrokinin isoforms are bath-applied to the preparation at various concentrations.

  • Data Analysis: Changes in the frequency and amplitude of heart contractions are measured and compared between different isoforms.

Conclusion

The examples of profilin, 6-phosphofructokinase, and pyrokinin isoforms underscore a fundamental principle in molecular biology: subtle structural variations can have profound functional consequences. For researchers and drug development professionals, a deep understanding of isoform-specific structures and functions is crucial for identifying novel therapeutic targets and designing highly specific modulators of cellular activity. The continued exploration of the isoform landscape will undoubtedly unveil new layers of biological complexity and open up new avenues for therapeutic intervention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDB-Pfp
Reactant of Route 2
Reactant of Route 2
PDB-Pfp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.